2-chloro-N-cyclopentylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-cyclopentylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-6(9)8(11)10-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDWCPUGVCYCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403985 | |
| Record name | 2-chloro-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565180-19-0 | |
| Record name | 2-chloro-N-cyclopentylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-chloro-N-cyclopentylpropanamide CAS 565180-19-0
An In-depth Technical Guide to 2-chloro-N-cyclopentylpropanamide (CAS 565180-19-0)
Introduction
This compound, identified by the CAS Number 565180-19-0, is a chlorinated amide compound. Structurally, it features a central propanamide backbone with a chlorine atom at the alpha position and a cyclopentyl group attached to the amide nitrogen. While not widely documented as a final, pharmacologically active agent, its chemical structure makes it a valuable intermediate and building block in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, standard analytical methods for its characterization, and its context within research and development, particularly for drug discovery professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are critical for its handling, storage, and application in synthetic protocols. The compound is typically supplied as a stable, solid powder.[1]
| Property | Value | Source(s) |
| CAS Number | 565180-19-0 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [2][3] |
| Molecular Weight | 175.66 g/mol | [1][2] |
| Physical Form | Powder | [1] |
| Melting Point | 113-114 °C | [1] |
| Purity | Typically ≥95% | [1][4] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | YVDWCPUGVCYCNP-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing
While specific, peer-reviewed synthesis routes for this compound are not extensively published, its structure suggests a straightforward and common synthetic pathway: the acylation of cyclopentylamine with 2-chloropropionyl chloride. This is a classic nucleophilic acyl substitution reaction.
Conceptual Synthetic Workflow
The most logical and industrially scalable approach involves the reaction between an acid chloride and an amine. The cyclopentylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloropropionyl chloride. A base, such as triethylamine or pyridine, is typically included to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Proposed synthesis of this compound.
Representative Experimental Protocol
This protocol is a representative example based on standard organic synthesis techniques for amide bond formation.
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclopentylamine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (1.1 eq).
-
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of the highly reactive acid chloride starting material. The base is essential for scavenging the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Causality: The acylation reaction is highly exothermic. Cooling is necessary to control the reaction rate, prevent side reactions, and ensure safety.
-
-
Addition of Acylating Agent: Dissolve 2-chloropropionyl chloride (1.05 eq) in the same anhydrous solvent and add it dropwise to the stirred amine solution via the dropping funnel over 30-60 minutes.
-
Causality: A slight excess of the acid chloride ensures the complete consumption of the more valuable amine. Slow, dropwise addition maintains temperature control.
-
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
-
Causality: This aqueous work-up sequence systematically removes unreacted starting materials and byproducts, leading to a purer crude product before final recrystallization, which further refines the product based on solubility differences.
-
Analytical Methods for Quality Control
A robust analytical workflow is essential to confirm the identity, purity, and structural integrity of the synthesized this compound.
Caption: Standard analytical workflow for compound characterization.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile. Purity is assessed by the relative area of the main product peak.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Under electrospray ionization (ESI), the compound would be expected to show a protonated molecular ion [M+H]⁺ at m/z 176.66, along with a characteristic isotopic pattern for a monochlorinated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would provide structural confirmation. Expected signals would include a multiplet for the methine proton adjacent to the chlorine, a doublet for the methyl group, and distinct signals for the N-H proton and the cyclopentyl ring protons.
-
¹³C NMR: Would show the expected number of carbon signals, including a characteristic signal for the carbonyl carbon and signals corresponding to the carbons of the cyclopentyl ring and the propanamide backbone.
-
-
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorption bands would include a strong C=O (amide I) stretch around 1640 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.
Applications in Research and Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][3] The presence of the reactive alpha-chloro group makes it a versatile synthon. This chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions, allowing for the facile introduction of diverse functional groups and the construction of larger molecular scaffolds.
While this specific molecule is not an end-product, related structures containing the chloro-amide moiety are known precursors in drug synthesis. For instance, the structurally more complex molecule 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a known intermediate in the synthesis of Ribociclib, a CDK4/6 inhibitor used in cancer therapy.[5][6] This highlights the utility of the chloro-cyclopentyl-amide scaffold in building blocks for developing pharmacologically active compounds.
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1]
-
GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark).[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Wear protective gloves, protective clothing, eye protection, and face protection (P280).[7] Avoid breathing dust (P260).[1] Wash skin thoroughly after handling (P264).[7] Do not eat, drink or smoke when using this product (P270).[7]
-
Response: In case of contact with skin or eyes, rinse immediately and thoroughly with water (P303+P361+P353, P305+P351+P338).[1] If swallowed, rinse mouth and do NOT induce vomiting (P301+P330+P331).[1] Seek immediate medical attention (P310).[1]
-
Storage: Store in a well-ventilated place, keeping the container tightly closed.[8] Recommended storage is at room temperature.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations (P501).[1]
-
Conclusion
This compound (CAS 565180-19-0) is a well-defined chemical intermediate with established physical properties. Its utility lies in its bifunctional nature, containing a stable amide linkage and a reactive alkyl chloride. This combination makes it a valuable building block for medicinal chemists and researchers in drug development, enabling the synthesis of more elaborate and potentially bioactive molecules. Proper handling and adherence to safety protocols are essential when working with this corrosive and harmful compound.
References
-
Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS RIBOCICLIB CHLORO AMIDE IMPURITY. [Link]
-
Moltus Research Laboratories Private Limited. 2-chloro-7-cyclopentyl-N Manufacturers and Suppliers from Mumbai. [Link]
-
Pharmaffiliates. 2-Chloro-N-(2-chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N,7-dicyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
Sources
- 1. This compound | 565180-19-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. 565180-19-0 | this compound - AiFChem [aifchem.com]
- 5. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-cyclopentylpropanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-chloro-N-cyclopentylpropanamide is a chemical compound of interest within synthetic chemistry and drug discovery pipelines. As a halogenated amide, its physicochemical properties are pivotal in determining its reactivity, solubility, bioavailability, and overall suitability for various applications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound and details the experimental protocols necessary for their empirical determination. This document is designed to be a practical resource for scientists, enabling a thorough understanding and characterization of this molecule.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 565180-19-0[1]
-
Molecular Formula: C₈H₁₄ClNO
-
Canonical SMILES: CC(C(=O)NC1CCCC1)Cl
-
InChI Key: YVDWCPUGVCYCNP-UHFFFAOYSA-N
The molecular structure of this compound, characterized by a cyclopentyl ring attached to a propanamide backbone with a chlorine atom at the alpha-position to the carbonyl group, dictates its chemical behavior and physical characteristics.
Known and Predicted Physicochemical Properties
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Weight | 175.66 g/mol | Calculated |
| Physical Form | Powder | Experimental[2] |
| Melting Point | 113-114 °C | Experimental[2] |
| Boiling Point | (Predicted) | - |
| Density | (Predicted) | - |
| XLogP3 | 1.8 | Predicted[3] |
Table 2: Predicted Spectroscopic Data
| Spectrum Type | Predicted Peaks/Signals |
| ¹H NMR | Signals expected for the methyl, methine, and cyclopentyl protons. The methine proton adjacent to the chlorine will be shifted downfield. |
| ¹³C NMR | Signals corresponding to the carbonyl, methyl, methine, and cyclopentyl carbons. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching (amide I), and N-H bending (amide II). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with isotopic patterns characteristic of a chlorine-containing compound. |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind experimental choices is explained to provide a deeper understanding of the procedures.
Melting Point Determination
Causality: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range.
Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Grind the crystalline powder to a fine consistency.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a sample height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
For a preliminary determination, use a rapid heating rate (e.g., 10-20 °C/minute) to find an approximate melting range.
-
For an accurate measurement, use a slower heating rate (1-2 °C/minute) starting from approximately 20 °C below the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded melting point should be reported as a range.
Solubility Profile
Causality: The solubility of a compound in various solvents is governed by the principle of "like dissolves like." The polarity of the solvent relative to the solute determines the extent of dissolution. This property is fundamental for designing purification methods (crystallization), extraction procedures, and formulations for biological assays.
Protocol:
-
Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a measured volume of the selected solvent (e.g., 1 mL) in small increments.
-
After each addition, vigorously vortex the mixture for at least 30 seconds.
-
Visually inspect the solution for complete dissolution.
-
-
Classification:
-
Soluble: If the entire solid dissolves.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If no significant amount of the solid dissolves.
-
-
Quantitative Determination (Optional): For a more precise measurement, prepare a saturated solution at a specific temperature, filter the undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is a powerful technique for separating and quantifying the components of a mixture. For this compound, a reversed-phase HPLC method can effectively separate the target compound from potential impurities arising from its synthesis.
Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 stationary phase column is recommended.
-
Mobile Phase Preparation: A common mobile phase for compounds of this polarity would be a gradient of acetonitrile and water, potentially with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run time.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan (likely in the range of 200-220 nm due to the amide chromophore).
-
-
Analysis: Inject the prepared samples and analyze the resulting chromatograms to determine the retention time of the main peak and the area percentage of any impurities.
Thermal Stability Analysis
Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of a material. TGA measures changes in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions.
TGA Protocol:
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Place a small, accurately weighed amount of this compound (5-10 mg) into the TGA pan.
-
Experimental Conditions:
-
Atmosphere: Typically an inert atmosphere like nitrogen to prevent oxidative decomposition.
-
Heating Rate: A standard heating rate is 10 °C/min.
-
Temperature Range: From ambient temperature to a temperature beyond the expected decomposition point (e.g., 30 °C to 600 °C).
-
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition, which is a measure of thermal stability.
DSC Protocol:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan and seal it.
-
Experimental Conditions:
-
Atmosphere: Inert (e.g., nitrogen).
-
Heating/Cooling Rate: A typical rate is 10 °C/min.
-
Temperature Program: Heat the sample to a temperature above its melting point, cool it down, and then heat it again to observe thermal transitions.
-
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially other phase transitions, and exothermic peaks for crystallization.
Spectroscopic Characterization
Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, integration, and coupling patterns will confirm the hydrogen and carbon framework of the molecule. 2D NMR techniques like COSY, HSQC, and HMBC can be used for unambiguous assignment of all signals.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1640 cm⁻¹), and C-Cl stretching vibrations.
-
-
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced via direct infusion or as the eluent from an HPLC or GC system.
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.
-
Analysis: The mass spectrum will show the molecular ion peak [M+H]⁺ or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).
-
Visualizations
Experimental Workflow for Physicochemical Characterization
Caption: Workflow for the comprehensive physicochemical characterization of this compound.
Logical Relationship of Solubility and Polarity
Caption: Predicted solubility of this compound based on solvent polarity.
Conclusion
While experimental data for this compound is limited in the public domain, this guide provides the foundational knowledge and detailed experimental protocols necessary for its thorough physicochemical characterization. By following the outlined procedures, researchers can confidently determine the key properties of this compound, enabling its effective use in further research and development activities. The combination of known data, predictive insights, and robust experimental methodologies presented herein serves as a comprehensive resource for the scientific community.
References
-
PubChem. 2-chloro-N-cyclopentylacetamide. [Link]
-
ResearchGate. Experimental and Modeling Studies on the Solubility of 2-Chloro-N-(4-methylphenyl)propanamide (S1) in Binary Ethyl Acetate + Hexane, Toluene + Hexane, Acetone + Hexane, and Butanone + Hexane Solvent Mixtures Using Polythermal Method. [Link]
-
PubChemLite. This compound (C8H14ClNO). [Link]
Sources
2-chloro-N-cyclopentylpropanamide synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-chloro-N-cyclopentylpropanamide
This document provides a comprehensive technical guide for the synthesis of this compound, a valuable chemical intermediate. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide delves into the core synthetic pathway, the underlying reaction mechanisms, and detailed, field-proven experimental protocols.
Strategic Overview: The Acyl Chloride Pathway
The synthesis of N-substituted amides is a cornerstone of organic chemistry. For the specific synthesis of this compound, the most direct and industrially scalable approach is the nucleophilic acyl substitution reaction between an acyl chloride and a primary amine. This method is selected for its high efficiency, rapid reaction rates, and the relative ease of purification.
The overall synthetic strategy is a two-step process, beginning with the preparation of the essential acylating agent, 2-chloropropanoyl chloride, followed by its reaction with cyclopentylamine to yield the final product.
Caption: Mechanism of nucleophilic acyl substitution.
Synthesis of Key Precursor: 2-Chloropropanoyl Chloride
The acylating agent, 2-chloropropanoyl chloride, is not always commercially available in the desired quantity or purity and is often prepared from its corresponding carboxylic acid.
Causality Behind Experimental Choices:
The conversion of a carboxylic acid to an acyl chloride requires a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:
-
High Reactivity: It readily reacts with carboxylic acids under relatively mild conditions.
-
Gaseous Byproducts: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. [1]This provides a powerful thermodynamic driving force for the reaction and simplifies purification, as the gaseous byproducts can be easily removed from the reaction mixture, shifting the equilibrium towards the product.
-
Clean Reaction: It typically results in a high yield of the desired acyl chloride with minimal side products.
Experimental Protocol: Synthesis of 2-Chloropropanoyl Chloride
Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Chloropropionic acid
-
Thionyl chloride (SOCl₂)
-
A few drops of N,N-dimethylformamide (DMF) (catalyst)
-
Reaction flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a drying tube or gas outlet leading to a base trap (e.g., a beaker with sodium hydroxide solution).
-
Charging Reactants: In the flask, place 2-chloropropionic acid.
-
Addition of Thionyl Chloride: Slowly add an excess (typically 1.5 to 2.0 molar equivalents) of thionyl chloride to the flask. Add a few drops of DMF as a catalyst. The reaction is exothermic and will likely begin to evolve gas (SO₂ and HCl).
-
Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C) and maintain for 2-3 hours. The completion of the reaction is indicated by the cessation of gas evolution.
-
Purification: The excess thionyl chloride can be removed by distillation. The resulting crude 2-chloropropanoyl chloride is then purified by fractional distillation under reduced pressure to yield the pure product. [1]
Core Synthesis: this compound
With the acyl chloride in hand, the final step is the amidation reaction.
Causality Behind Experimental Choices:
-
Solvent: An aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is ideal. [2]These solvents will not react with the highly reactive acyl chloride and are effective at dissolving both reactants.
-
Base: While cyclopentylamine can act as its own base, it is more efficient to use two equivalents of the amine or to add one equivalent of the amine and one equivalent of a non-nucleophilic tertiary amine like triethylamine (Et₃N). [2]This ensures that one equivalent of the primary amine is fully available for the nucleophilic attack, maximizing yield, while the other base neutralizes the generated HCl.
-
Temperature Control: The reaction is highly exothermic. Adding the acyl chloride slowly to a cooled solution of the amine helps to control the reaction rate, prevent side reactions, and ensure safety.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyclopentylamine
-
2-Chloropropanoyl chloride
-
Triethylamine (Et₃N) (optional, but recommended)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Solution: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopentylamine (1.0 eq.) and triethylamine (1.1 eq.) in dry dichloromethane. Cool the flask in an ice bath (0 °C).
-
Acyl Chloride Addition: Dissolve 2-chloropropanoyl chloride (1.0 eq.) in a separate portion of dry dichloromethane and place it in the addition funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C. A white precipitate (triethylammonium chloride) will form. [3]3. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel. Quench the reaction by washing with water.
-
Workup - Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel if necessary to achieve high purity.
Data Presentation: Reactant and Product Properties
| Compound | Formula | Molar Mass ( g/mol ) | Role | Key Characteristics |
| 2-Chloropropanoyl chloride | C₃H₄Cl₂O | 126.97 | Electrophile / Acylating Agent | Highly reactive, pungent liquid, moisture-sensitive. [1][4] |
| Cyclopentylamine | C₅H₁₁N | 85.15 | Nucleophile / Base | Colorless liquid, primary amine. |
| Triethylamine | C₆H₁₅N | 101.19 | Non-nucleophilic Base | Tertiary amine used to scavenge HCl. |
| This compound | C₈H₁₄ClNO | 175.65 | Target Product | N-substituted amide. |
References
-
Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link] [3]2. Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link] [5]3. SparkNotes. (n.d.). Production of Amides from Acyl Chlorides and Ammonia/Amines. Retrieved from [Link]
-
MDPI. (2022). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing N-fatty acyl amino acid surfactant from methyl ester.
-
PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Retrieved from [Link]
-
National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]
-
CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. Retrieved from [Link]
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PubChemLite. (n.d.). 2-chloro-n-pentylpropanamide (C8H16ClNO). Retrieved from [Link]
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Patsnap. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-propylpentanamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-N-pentylpropanamide. Retrieved from [Link]
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A Technical Guide to the Solubility of 2-chloro-N-cyclopentylpropanamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-N-cyclopentylpropanamide, a key intermediate in various synthetic pathways. As the development and optimization of pharmaceutical and chemical manufacturing processes heavily rely on understanding the behavior of compounds in different solvent systems, this document offers a foundational framework for researchers, scientists, and drug development professionals.[1] The guide outlines the predicted solubility of this compound in a range of common organic solvents, details a robust experimental protocol for empirical solubility determination, and explains the underlying physicochemical principles that govern its solubility profile. This work aims to equip scientists with the necessary knowledge to effectively utilize this compound in their research and development endeavors.
Introduction: The Significance of Solubility in Process Chemistry
The solubility of a compound is a critical physical property that dictates its behavior in a solution. In the context of drug discovery and chemical synthesis, understanding a compound's solubility is paramount for several reasons, including reaction kinetics, purification, formulation, and bioavailability.[1][2] For a molecule like this compound, which possesses both polar (amide and chloro groups) and non-polar (cyclopentyl and propyl groups) moieties, its solubility can vary significantly across different organic solvents. This guide delves into the principles governing this behavior and provides a practical framework for its assessment.
The general principle of "like dissolves like" serves as a primary predictor of solubility, where polar solutes tend to dissolve in polar solvents and non-polar solutes in non-polar solvents.[3][4] The molecular structure of this compound suggests a degree of polarity, indicating that it is likely to be more soluble in polar organic solvents than in non-polar hydrocarbon solvents. However, empirical determination is essential for precise quantification.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility. While extensive experimental data for this specific molecule is not widely published, we can infer its characteristics based on its structure and data from analogous compounds.
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₈H₁₄ClNO | Based on chemical structure |
| Molecular Weight | 175.66 g/mol | Based on chemical structure |
| Appearance | White to off-white solid | Typical for similar organic amides |
| Melting Point | Not readily available; prediction requires experimental determination. | N/A |
| Polarity | Moderately polar | Presence of polar amide and chloro functional groups balanced by non-polar alkyl and cycloalkyl groups. |
Predicted Solubility Profile
Based on the principle of "like dissolves like," a predicted solubility profile for this compound in a selection of common organic solvents at ambient temperature is presented below. It is important to note that these are estimated values and should be confirmed by experimental measurement.
| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility ( g/100 mL) | Classification |
| Hexane | 1.88 | < 0.1 | Sparingly Soluble |
| Toluene | 2.38 | 1 - 5 | Slightly Soluble |
| Diethyl Ether | 4.34 | 5 - 10 | Soluble |
| Ethyl Acetate | 6.02 | > 10 | Freely Soluble |
| Acetone | 20.7 | > 20 | Very Soluble |
| Ethanol | 24.5 | > 20 | Very Soluble |
| Methanol | 32.7 | > 15 | Freely Soluble |
| Water | 80.1 | < 0.01 | Insoluble |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol describes the widely accepted "shake-flask" method, which is considered the gold standard for determining thermodynamic solubility.[5] This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Materials and Equipment
-
This compound (pure solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed flasks (20 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Autosampler vials
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Accurately pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sample Collection and Preparation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm solvent-compatible syringe filter into a clean autosampler vial. This step is critical to remove any undissolved solid particles.
-
Perform a precise dilution of the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.
-
Inject the diluted sample and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mg/mL.
-
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: The solubility of most solids in liquids increases with temperature.[4] This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a significant role. A solvent that can effectively solvate the solute molecules will lead to higher solubility.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.[2]
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a predicted solubility profile is offered based on physicochemical principles, it is strongly recommended that researchers perform empirical measurements using the detailed protocol provided. A thorough understanding of solubility is a cornerstone of successful process development, enabling informed solvent selection for reactions, purifications, and formulations, ultimately leading to more efficient and robust chemical processes.
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Unveiling the Bioactive Potential of 2-chloro-N-cyclopentylpropanamide: A Technical Guide for Researchers
Introduction: Deconstructing 2-chloro-N-cyclopentylpropanamide
This compound is a synthetic amide featuring a distinct chemical architecture comprising a propanamide backbone, a reactive chlorine atom at the alpha-position, and a cyclopentyl group attached to the nitrogen atom. While specific research on this molecule is nascent, its structural similarity to the well-documented class of chloroacetamide compounds provides a strong foundation for predicting its potential biological activities. This guide offers a comprehensive technical framework for researchers and drug development professionals to explore the bio-potential of this compound, focusing on hypothesized mechanisms and robust validation protocols.
The chloroacetamide functional group is the lynchpin of its predicted activity. This moiety is a known electrophile, capable of reacting with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine. This reactivity underpins the herbicidal and toxicological profiles of many related compounds.
Hypothesized Biological Activity: A Two-Pronged Investigation
Based on established literature for structurally analogous chloroacetamides, we propose two primary avenues for investigating the biological activity of this compound: inhibition of very-long-chain fatty acid (VLCFA) synthesis and induction of oxidative stress-mediated cytotoxicity.
Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of VLCFA synthesis.[1] VLCFAs are essential components of various cellular structures and signaling molecules. Their synthesis is catalyzed by a multi-enzyme complex in the endoplasmic reticulum, with a key enzyme being VLCFA elongase. It is hypothesized that the electrophilic chlorine atom of this compound can covalently bind to a critical cysteine residue in the active site of VLCFA elongase, thereby inhibiting its function.[1]
A robust in vitro assay is required to quantify the inhibitory potential of the compound on VLCFA elongase activity.
Protocol:
-
Microsome Isolation: Isolate microsomes, which are rich in VLCFA elongase, from a suitable plant or yeast model system.
-
Substrate Preparation: Prepare a reaction mixture containing the necessary substrates for VLCFA elongation, including a fatty acyl-CoA primer (e.g., C18-CoA), malonyl-CoA, and NADPH.
-
Inhibitor Incubation: Pre-incubate the isolated microsomes with varying concentrations of this compound.
-
Reaction Initiation and Termination: Initiate the elongation reaction by adding the substrates. After a defined incubation period, terminate the reaction.
-
VLCFA Extraction and Analysis: Extract the fatty acids and analyze the VLCFA content using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the VLCFA elongase activity.
Workflow for VLCFA Elongase Inhibition Assay:
Caption: Workflow for determining the inhibitory effect of this compound on VLCFA elongase activity.
Induction of Oxidative Stress and Cytotoxicity
Numerous studies have demonstrated that chloroacetamide herbicides can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[2][3][4][5] This oxidative stress can trigger a cascade of events, including DNA damage, lipid peroxidation, and ultimately, apoptosis (programmed cell death).[2][3][4][5]
A series of cell-based assays are essential to characterize the cytotoxic effects and the role of oxidative stress.
Cell Viability Assay (MTT Assay):
-
Cell Culture: Culture a relevant cell line (e.g., HepG2 human liver cancer cells) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength to quantify cell viability.
-
Data Analysis: Determine the IC50 value for cytotoxicity.
Reactive Oxygen Species (ROS) Detection Assay:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described above.
-
Fluorescent Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: Culture and treat cells with the compound.
-
Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Signaling Pathway Analysis (Western Blotting):
To investigate the molecular mechanisms underlying apoptosis, key signaling proteins can be analyzed by Western blotting. The MAPK/ERK pathway is often implicated in stress-induced apoptosis.[2][4][5]
-
Protein Extraction: Extract total protein from treated and untreated cells.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the MAPK/ERK pathway (e.g., phosphorylated JNK, p38) and apoptotic markers (e.g., cleaved caspase-3).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection.
Workflow for Cytotoxicity and Oxidative Stress Assessment:
Caption: A multi-assay approach to evaluate the cytotoxicity and oxidative stress-inducing potential of this compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of In Vitro Bioactivity of this compound
| Assay | Endpoint | Result (e.g., IC50 in µM) |
| VLCFA Elongase Inhibition | IC50 | Insert Value |
| Cell Viability (MTT) | IC50 (72h) | Insert Value |
| ROS Production | Fold Increase vs. Control | Insert Value |
| Apoptosis | % Apoptotic Cells | Insert Value |
Conclusion and Future Directions
This technical guide provides a foundational framework for elucidating the potential biological activities of this compound. The proposed experiments, grounded in the known mechanisms of related chloroacetamide compounds, will enable a thorough characterization of its inhibitory effects on VLCFA synthesis and its potential as a cytotoxic agent. Positive findings from these in vitro studies would warrant further investigation, including in vivo studies in model organisms and more detailed mechanistic studies to identify specific cellular targets and signaling pathways. The exploration of this compound could lead to the development of novel herbicides, or with further structural modifications, potentially new therapeutic agents.
References
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
- Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchG
- Mode of Action for Chloroacetamides and Functionally Rel
- Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis - MDPI.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo.
- Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - Ingenta Connect.
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A Phased Approach for the Preliminary In-Vitro Screening of 2-chloro-N-cyclopentylpropanamide
An In-Depth Technical Guide for Drug Discovery and Agrochemical Professionals
Abstract: This guide outlines a comprehensive, tiered strategy for the preliminary in-vitro screening of the novel compound, 2-chloro-N-cyclopentylpropanamide. Lacking prior biological data, this document establishes a logical, hypothesis-driven workflow. The compound's structural similarity to chloroacetamide herbicides suggests a potential mode of action involving the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] Consequently, the proposed screening cascade is designed to first detect phytotoxicity, then quantify cellular effects, and finally, elucidate the specific molecular target. Methodologies include whole-organism assays using the model plant Arabidopsis thaliana, cellular viability assays with plant cell suspension cultures, and a targeted biochemical assay for VLCFA elongase (VLCFAE) inhibition. This guide provides detailed, self-validating protocols, data interpretation frameworks, and the scientific rationale underpinning each experimental choice, equipping researchers to efficiently characterize this new chemical entity.
Introduction: Establishing a Scientific Premise
The compound this compound belongs to the α-chloro amide class of molecules. This chemical family is notable for including numerous commercial herbicides such as alachlor and metolachlor.[4] The primary mode of action for these herbicides is the inhibition of very-long-chain fatty acid (VLCFA) elongases, a group of enzymes critical for plant development.[1][5][6] VLCFAs are essential precursors for vital cellular components, including cuticular waxes and sphingolipids, and their disruption leads to a cessation of cell division and expansion, particularly during seedling emergence and growth.[1][2]
Given the structural alerts within this compound, it is hypothesized that this compound may exhibit herbicidal activity by targeting the VLCFAE enzyme complex. This guide, therefore, details a phased screening approach designed to systematically test this hypothesis.
The screening cascade is structured in three logical phases:
-
Phase I: Primary Phenotypic Screening. Broadly assesses the compound's biological effect on a whole organism (model plant) to confirm phytotoxicity.
-
Phase II: Secondary Cellular Screening. Quantifies the compound's potency (e.g., IC50) using a more controlled in-vitro system like plant cell cultures.
-
Phase III: Mechanistic Biochemical Screening. Directly tests the hypothesis by measuring the compound's inhibitory effect on the target enzyme, VLCFAE.
This tiered approach ensures that resources are allocated efficiently, with each phase providing the necessary validation to proceed to the next, more specific level of investigation.
dot graph TD subgraph "Screening Workflow for this compound" direction LR A[Start: Compound Synthesis & QC] --> B{Phase I: Primary Screen}; B --> C{Does it inhibit root growth?}; C -- Yes --> D[Phase II: Cellular Assay]; C -- No --> E[End: Inactive or Repurpose]; D --> F{Is it cytotoxic with IC50 < 100µM?}; F -- Yes --> G[Phase III: Mechanistic Assay]; F -- No --> E; G --> H{Does it inhibit VLCFAE enzyme?}; H -- Yes --> I[End: Confirmed Hit Proceed to Lead Op]; H -- No --> J[End: Active, but off-target. Re-evaluate]; end
graph
Caption: Overall workflow for the in-vitro screening cascade.
Phase I: Primary Phenotypic Screening - Root Growth Inhibition Assay
Scientific Rationale: The inhibition of early seedling growth is a classic symptom of chloroacetamide herbicides.[2] The primary root elongation assay using Arabidopsis thaliana is a highly sensitive, reproducible, and scalable method for detecting phytotoxicity.[7][8][9] It serves as a robust primary screen to confirm that the compound has a biological effect on a whole plant system before committing to more complex assays.
Detailed Experimental Protocol: Arabidopsis thaliana Root Elongation Assay
-
Seed Sterilization:
-
Place Arabidopsis thaliana (Col-0) seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% ethanol and vortex for 1 minute.[7]
-
Pellet seeds by centrifugation, remove ethanol, and add 1 mL of 50% bleach containing 0.1% SDS.[10]
-
Incubate for 10 minutes with occasional vortexing.[10]
-
Rinse the seeds five times with sterile distilled water.[10]
-
-
Plate Preparation:
-
Prepare Murashige and Skoog (MS) basal medium with vitamins and 1% sucrose, adjusting the pH to 5.7. Solidify with 0.8% agar.
-
Autoclave and cool to ~55°C.
-
Add this compound (dissolved in DMSO) to final concentrations (e.g., 1 µM, 10 µM, 100 µM). Ensure the final DMSO concentration is ≤0.1% in all plates, including the vehicle control.
-
Pour ~25 mL of medium into sterile 100 mm square petri plates.
-
-
Seed Plating and Incubation:
-
Using a sterile pipette tip, place 10-15 sterilized seeds in a horizontal line on the surface of the agar, approximately 1 cm from the top edge of the plate.
-
Seal the plates with parafilm and place them vertically in a growth chamber at 4°C for 2 days for stratification.[10]
-
Transfer plates to a growth chamber set to 23°C with a 16-hour light/8-hour dark cycle.[10]
-
-
Data Acquisition and Analysis:
-
After 7 days, place the plates on a flatbed scanner or use a digital camera to capture high-resolution images.
-
Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling from the root-shoot junction to the root tip.[11]
-
Calculate the average root length and standard deviation for each concentration.
-
Express results as a percentage of the vehicle control and plot a dose-response curve.
-
Expected Data Output & Interpretation
A successful "hit" in this assay is a compound that demonstrates a dose-dependent inhibition of root growth.
| Concentration (µM) | Mean Root Length (mm) ± SD | % Inhibition (Relative to Control) |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0% |
| 1 | 40.1 ± 2.8 | 11.3% |
| 10 | 22.5 ± 1.9 | 50.2% |
| 100 | 5.3 ± 0.8 | 88.3% |
| Caption: Example data table for the root growth inhibition assay. |
Trustworthiness Check: The protocol is self-validating through the inclusion of a vehicle control (DMSO), which establishes the baseline for normal growth. A known chloroacetamide herbicide (e.g., alachlor) should be used as a positive control to confirm the assay is performing as expected. A statistically significant, dose-dependent reduction in root length relative to the control indicates a positive result, warranting progression to Phase II.
Phase II: Secondary Cellular Screening - Plant Cell Viability Assay
Scientific Rationale: While whole-plant assays are valuable, they can be influenced by factors like compound uptake, translocation, and metabolism.[4] A plant cell suspension culture assay provides a more direct measure of cytotoxicity in a homogenous system.[12][13] This allows for the accurate determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency. A fluorescent dual-staining method using Fluorescein Diacetate (FDA) and Propidium Iodide (PI) is a reliable technique for this purpose.[14]
dot graph TD subgraph "Cell Viability Staining Mechanism" A["Compound TreatmentPlant Cell Suspension"] --> B{Cell Membrane Integrity?}; B -- "Intact (Viable Cell)" --> C[FDA Enters Cell]; C --> D["Esterases cleave FDAto Fluorescein"]; D --> E["Green Fluorescence(Trapped in Cell)"]; B -- "Compromised (Non-Viable Cell)" --> F[PI Enters Cell]; F --> G["PI Intercalateswith DNA"]; G --> H["Red Fluorescence(Nucleus)"]; end
graph
Caption: Logic of dual fluorescent staining for cell viability.
Detailed Experimental Protocol: FDA/PI Viability Assay
-
Cell Culture Maintenance:
-
Maintain a Nicotiana tabacum (BY-2) or Arabidopsis thaliana cell suspension culture in a suitable liquid medium on an orbital shaker.
-
Subculture weekly to ensure cells are in the exponential growth phase for experiments.
-
-
Compound Treatment:
-
In a 96-well microplate, add 100 µL of cell suspension per well.
-
Add the test compound from a concentrated stock solution (in DMSO) to achieve a range of final concentrations (e.g., 0.1 to 200 µM). Include vehicle control and positive control wells.
-
Incubate the plate on a shaker for 24-48 hours.
-
-
Staining and Imaging:
-
Prepare a 10X staining solution containing Fluorescein Diacetate (FDA) and Propidium Iodide (PI).
-
Add 10 µL of the 10X stain solution to each 100 µL well.
-
Incubate at room temperature for 5-10 minutes in the dark.
-
Image the wells using a fluorescence microscope or a high-content imager with appropriate filter sets (FITC for green/viable cells, Texas Red for red/non-viable cells).
-
-
Data Analysis:
-
Count the number of green (viable) and red (non-viable) cells in multiple fields of view for each well.
-
Calculate the percentage of viable cells: (Number of Green Cells / Total Number of Cells) * 100.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Data Output & Interpretation
The primary output is a dose-response curve from which the IC50 value is derived. A potent compound will have a low micromolar or nanomolar IC50.
| Parameter | Value |
| IC50 | 8.7 µM |
| Hill Slope | -1.2 |
| R² | 0.992 |
| Caption: Example IC50 data derived from the cell viability assay. |
Trustworthiness Check: This protocol is validated by comparing the vehicle control (should be >95% viable) with a positive control (e.g., a known herbicide or a cytotoxic agent) which should result in <5% viability. The reproducibility of the IC50 value across replicate experiments confirms the reliability of the data. An IC50 value below 100 µM is a common threshold to justify advancing a compound to mechanistic studies.[15]
Phase III: Mechanistic Biochemical Screening - VLCFAE Inhibition Assay
Scientific Rationale: The ultimate test of the working hypothesis is to determine if this compound directly inhibits the VLCFAE enzyme complex.[16] This is achieved through an in-vitro biochemical assay using microsomal fractions isolated from plants, which are rich in the endoplasmic reticulum where the VLCFAE enzymes are located.[5][6] The assay measures the incorporation of a radiolabeled precursor into VLCFAs.
Detailed Experimental Protocol: Microsomal VLCFAE Assay
-
Microsome Isolation:
-
Germinate and grow leek (Allium porrum) seedlings in the dark for 7-10 days (leek is a standard model for this assay).
-
Homogenize the etiolated tissue in a cold extraction buffer.
-
Perform differential centrifugation to pellet and wash the microsomal fraction.
-
Resuspend the final microsomal pellet in a storage buffer and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.
-
-
Enzyme Inhibition Assay:
-
The reaction mixture should contain: buffer (e.g., HEPES-KOH, pH 7.2), cofactors (ATP, CoA, NADPH), and the substrate, [1-¹⁴C]malonyl-CoA.
-
Add the test compound (dissolved in DMSO) to the reaction tubes at various concentrations.
-
Initiate the reaction by adding the microsomal protein fraction.
-
Incubate at 30°C for 30 minutes. The reaction involves the elongation of endogenous fatty acyl-CoA primers with the radiolabeled malonyl-CoA.[17]
-
-
Product Extraction and Quantification:
-
Stop the reaction by saponification with alcoholic KOH.
-
Acidify the mixture and extract the total fatty acids with hexane.
-
Evaporate the hexane and redissolve the fatty acid residue.
-
Quantify the amount of incorporated radioactivity using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the enzyme activity as the amount of ¹⁴C incorporated per unit time per mg of protein.
-
Normalize the activity data to the vehicle control (100% activity).
-
Plot the percent inhibition against compound concentration to determine the IC50 value for enzyme inhibition.
-
Expected Data Output & Interpretation
Direct inhibition of the VLCFAE enzyme confirms the compound's mode of action.
| Concentration (µM) | Scintillation Counts (DPM) | % VLCFAE Activity |
| 0 (Vehicle Control) | 15,840 | 100% |
| 0.1 | 13,950 | 88.1% |
| 1 | 8,120 | 51.3% |
| 10 | 1,650 | 10.4% |
| 100 | 310 | 2.0% |
| Caption: Example data from a VLCFAE biochemical inhibition assay. |
Trustworthiness Check: The assay's validity is confirmed with a "no enzyme" control (to measure background radiation) and a "vehicle" control (to establish 100% activity). A known VLCFAE inhibitor like metazachlor serves as a positive control.[17] A low IC50 value from this assay, consistent with the cellular IC50 from Phase II, provides strong evidence that this compound is a direct inhibitor of VLCFA synthesis.
Conclusion and Future Directions
This in-depth guide presents a phased, hypothesis-driven strategy for the preliminary in-vitro characterization of this compound. By progressing from a whole-organism screen to cellular and finally biochemical assays, researchers can efficiently and rigorously evaluate the compound's potential as a VLCFAE inhibitor. Positive results from this cascade—specifically, potent inhibition in all three phases—would strongly support its classification as a herbicidal active ingredient. Subsequent research should focus on selectivity (crop safety vs. weed control), in-vivo efficacy in greenhouse trials, and structure-activity relationship (SAR) studies to optimize its potency and properties.
References
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In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary.
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Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate.
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Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment.
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Measurement of Plant Cell Viability. Lifeasible.
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Alkylating reactivity and herbicidal activity of chloroacetamides. PubMed.
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Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology | Cambridge Core.
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Plant Cell Viability Assay Kit (PA0100) - Bulletin. Sigma-Aldrich.
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How to perform cell density and cell viability studies of cell suspension or callus culture? ResearchGate.
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PharmaOnco™ Plant Cell Viability Assay Kit. Creative Biolabs.
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Screening for Herbicide Resistance in Weeds. BioOne Complete.
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Cell suspension culture: an overview. Lab Associates.
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In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. Journal of Central European Agriculture.
-
IN VITRO TEST SYSTEM FOR HERBICIDE PHYTOTOXICITY ON MATURE EMBRYOS OF FRUIT SPECIES. Acta Horticulturae.
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Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PubMed.
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Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology - ACS Publications.
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Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay. PMC - NIH.
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Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
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Studies on the inhibition of plant very-long-chain fatty acid elongase by a novel herbicide, pyroxasulfone. ResearchGate.
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Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PNAS.
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The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. ResearchGate.
-
2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777. PubChem.
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Root Morphogenesis of Arabidopsis thaliana Tuned by Plant Growth-Promoting Streptomyces Isolated From Root-Associated Soil of Artemisia annua. Frontiers.
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The root growth inhibition activity tests against Arabidopsis thaliana... ResearchGate.
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arabidopsis root transformation assays seed sterilization. Biological Sciences - Purdue.
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A molecular framework for the inhibition of Arabidopsis root growth in response to boron toxicity. PubMed.
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Inhibition of Primary Roots and Stimulation of Lateral Root Development in Arabidopsis thaliana by the Rhizobacterium Serratia marcescens 90-166 Is through Both Auxin-Dependent and -Independent Signaling Pathways. ResearchGate.
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Sourcing 2-chloro-N-cyclopentylpropanamide for Research: A Technical Guide to Supplier Qualification and In-House Verification
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The reproducibility of experimental results and the success of a research campaign hinge on the quality of the chemical building blocks utilized. This guide provides an in-depth technical framework for sourcing 2-chloro-N-cyclopentylpropanamide (CAS No. 565180-19-0), a valuable intermediate in medicinal chemistry. More than a simple list of vendors, this document outlines a self-validating system for supplier selection and incoming material verification, empowering researchers to proceed with confidence.
Introduction: The Role of this compound in Drug Discovery
This compound belongs to the class of α-chloro amides, which are versatile synthetic intermediates. The presence of the reactive chlorine atom alpha to the carbonyl group allows for a variety of nucleophilic substitution reactions, making it a key component for building molecular complexity. The N-cyclopentyl group can influence the pharmacokinetic properties of a final compound, such as its lipophilicity and metabolic stability.
While specific public-domain applications of this compound are not extensively documented, its structural motifs are prevalent in contemporary drug discovery. Chloro-containing molecules are integral to numerous FDA-approved drugs, and the N-cyclopentyl amide moiety is explored for its potential to confer favorable biological activity and ADME (absorption, distribution, metabolism, and excretion) properties. Therefore, securing a reliable source of this building block is a critical first step in many research and development pipelines.
Commercial Suppliers: A Comparative Overview
A number of chemical suppliers offer this compound for research purposes. The choice of supplier should be based on a combination of factors including stated purity, availability of analytical data, cost, and shipping times. Below is a comparative table of some recognized suppliers.
| Supplier | Stated Purity | Availability | Key Documentation Offered |
| Sigma-Aldrich (Merck) | 95% | In Stock | Certificate of Analysis (CoA), Certificate of Origin (COO) |
| ChemScene | ≥98% | Inquire | Certificate of Analysis (CoA) available upon request |
| Enamine | >95% | In Stock | Analytical data (NMR, LC-MS) available upon request |
| Amadis Chemical | 97% | Inquire | SDS, Specification Sheet |
| Moltus Research Laboratories | Custom Synthesis | Made to Order | Analytical data provided with batch |
Note: Availability and pricing are subject to change. It is recommended to contact suppliers directly for the most current information.
The Self-Validating System: A Two-Pillar Approach to Quality Assurance
Relying solely on a supplier's stated purity is not a robust scientific practice. A self-validating system, rooted in the principles of "trust but verify," should be implemented. This system is built on two pillars: rigorous supplier documentation review and independent in-house analytical verification.
Caption: A workflow for sourcing and verifying this compound.
Pillar 1: Scrutinizing Supplier Documentation
Before placing an order, a thorough review of the supplier's analytical documentation is essential. The most critical document is the Certificate of Analysis (CoA) .
What to look for in a CoA:
-
Compound Identification: Full chemical name, CAS number, and molecular formula.
-
Batch Number: Ensures the data is specific to the material you will receive.
-
Appearance: Should match the expected physical state (e.g., white to off-white solid).
-
Purity Determination Method: The analytical technique used to assess purity must be stated (e.g., HPLC, GC, NMR).
-
Purity Value: The reported purity level.
-
Analytical Data/Spectra: A high-quality supplier will often provide a copy of the spectrum (e.g., ¹H NMR, HPLC chromatogram) used for batch release.
A CoA that lacks this level of detail should be considered a red flag.
Pillar 2: In-House Analytical Verification
Upon receipt of the compound, independent verification of its identity and purity is the cornerstone of a self-validating system.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):
-
~ 6.5-7.0 ppm (broad singlet, 1H): Amide N-H proton.
-
~ 4.5-4.7 ppm (quartet, 1H): Methine proton (CH) alpha to the chlorine atom.
-
~ 4.1-4.3 ppm (quintet, 1H): Methine proton (CH) of the cyclopentyl group attached to the nitrogen.
-
~ 1.5-2.0 ppm (multiplet, 8H): Methylene protons (CH₂) of the cyclopentyl ring.
-
~ 1.7 ppm (doublet, 3H): Methyl protons (CH₃).
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the supplied this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction) and integrate the peaks.
-
Analysis: Compare the obtained chemical shifts, splitting patterns, and integration values with the predicted spectrum and the compound's known structure.
Caption: Workflow for ¹H NMR identity verification.
HPLC is the most common and reliable method for determining the purity of non-volatile small molecules.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL and dilute as necessary.
Causality Behind Experimental Choices:
-
C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining a moderately polar compound like this compound.
-
Acidified Mobile Phase: The addition of formic acid improves peak shape by ensuring the amide is protonated and reduces tailing.
-
Gradient Elution: A gradient from a lower to a higher concentration of the organic solvent (acetonitrile) is used to ensure that both the main compound and any potential impurities with different polarities are eluted from the column in a reasonable time with good resolution.
-
UV Detection at 210 nm: The amide bond has a strong absorbance at lower UV wavelengths, making 210 nm a suitable choice for sensitive detection.
Data Analysis:
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally acceptable for most research applications, but this can be context-dependent.
Conclusion: Ensuring Research Integrity Through Vigilance
The quality of this compound, like any chemical reagent, is a critical variable in research and development. By adopting a self-validating system of rigorous supplier evaluation and independent in-house verification, researchers can mitigate the risks associated with impure starting materials. This diligence not only enhances the reliability and reproducibility of experimental data but also upholds the principles of scientific integrity.
References
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NMRDB.org. Predict ¹H and ¹³C NMR spectra.[Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons, 2010.
-
Ghosez, L., et al. α-CHLORO ENAMINES, REACTIVE INTERMEDIATES FOR SYNTHESIS: 1-CHLORO-N,N,2-TRIMETHYLPROPENYLAMINE. Organic Syntheses, 1979, 59, 26. [Link]
-
Wishart, D.S., et al. Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 2024, 14(5), 290. [Link]
An In-depth Technical Guide to the Safe Handling of 2-chloro-N-cyclopentylpropanamide for Research and Development
This document provides a comprehensive technical overview of the essential safety protocols and handling precautions for 2-chloro-N-cyclopentylpropanamide. As this compound is primarily intended for research and development purposes, its toxicological properties have not been fully elucidated. Therefore, this guide is synthesized from established best practices for handling analogous chlorinated amide compounds and general principles of chemical laboratory safety. It is imperative for all personnel to treat this substance with the caution afforded to a compound of unknown toxicity.
Hazard Identification and Risk Assessment
A proactive approach to safety begins with a thorough understanding of the potential hazards. Due to the absence of specific toxicological data for this compound, a risk assessment must be based on its chemical structure and data from closely related analogs. The presence of a chlorinated amide functional group suggests potential for biological activity and associated hazards.
Predicted Hazard Profile
Based on GHS (Globally Harmonized System) classifications for structurally similar compounds like 2-chloro-N-cyclopentylacetamide, a conservative hazard profile should be assumed.[1]
| Hazard Class | Predicted Classification & Statement | Rationale and Field Insight |
| Acute Toxicity (Oral) | Warning: Harmful if swallowed. | Amide-containing compounds can exhibit oral toxicity. All ingestion must be strictly avoided. |
| Skin Corrosion/Irritation | Danger: May cause severe skin burns and irritation. | Chlorinated organic compounds can be highly irritating or corrosive to skin tissue upon contact. |
| Eye Damage/Irritation | Danger: May cause serious eye damage. | Direct contact with powders or solutions can lead to irreversible damage to the eyes. |
| Respiratory Irritation | Warning: May cause respiratory irritation. | Inhalation of fine dust particles can irritate the mucous membranes and respiratory tract.[2] |
| Skin Sensitization | Warning: May cause an allergic skin reaction. | Some individuals may develop hypersensitivity upon repeated exposure to similar chemical structures.[2] |
This table represents a predictive assessment. All laboratory work should be conducted under the assumption that these hazards are present until proven otherwise by certified toxicological studies.
Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Direct contact with skin.
-
Ocular Contact: Direct contact with eyes.
-
Ingestion: Swallowing the substance, often through cross-contamination of hands.
Hierarchy of Controls: From Engineering to Personal Protection
A multi-layered approach to safety is critical. The most effective controls are engineered solutions that isolate the hazard, followed by administrative procedures and, finally, personal protective equipment (PPE) as the last line of defense.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and conducting reactions, must be performed inside a certified chemical fume hood.[3][4] This is the most crucial engineering control to prevent inhalation exposure.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]
-
Safety Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.[2][6] The pathway to this equipment must remain unobstructed at all times.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures outlined in this guide and the relevant Safety Data Sheets (SDS) for analogous compounds.[7]
-
Housekeeping: Maintain a clean and uncluttered workspace to prevent accidental spills and cross-contamination.[4]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Appropriate PPE must be worn at all times when handling this compound. The selection of PPE is contingent on the specific task being performed.[8][9][10]
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solution Prep | Chemical splash goggles | Double-gloving with nitrile or neoprene gloves | Flame-resistant lab coat | Required if weighing outside of a containment hood: N95 respirator or higher. |
| Reaction & Purification | Chemical splash goggles and a full-face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a flame-resistant lab coat | Not required if performed within a certified fume hood. |
| Handling Solid Compound | Chemical splash goggles | Nitrile or neoprene gloves | Flame-resistant lab coat | Not required if performed within a certified fume hood. |
Causality: Double-gloving provides protection against tears and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. A face shield is critical during active reactions where the risk of splashing is highest.[11][12]
Caption: PPE selection workflow based on the experimental task.
Experimental Protocols: Step-by-Step Methodologies
Adherence to meticulous protocols is essential for both experimental success and personal safety.
Protocol for Weighing and Preparing Solutions
-
Preparation: Don all required PPE as specified in the table above.
-
Work Area: Perform all actions within a chemical fume hood. Place a disposable absorbent liner on the work surface.
-
Weighing: Use a disposable weigh boat or paper to avoid balance contamination.[11]
-
Transfer: Carefully transfer the weighed solid into a suitable vessel.
-
Solubilization: Add the solvent slowly and in a controlled manner to prevent splashing.
-
Capping: Securely cap the container before removing it from the fume hood.
-
Decontamination: Wipe down the spatula and any surfaces with an appropriate solvent, disposing of the wipes as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves and dispose of them before leaving the fume hood area.
Protocol for Storage
-
Container: Store the compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage.[13][14]
-
Compatibility: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[15] Specifically, chlorinated compounds should be stored separately from flammable solvents to prevent violent reactions and the generation of toxic gases like phosgene in the event of a fire.[16]
-
Labeling: Ensure the container is clearly labeled with the chemical name, date received, and any relevant hazard warnings.
Emergency Procedures: Preparedness and Response
Even with stringent precautions, accidents can occur. A well-rehearsed emergency plan is crucial.
Spill Response
The response to a spill depends on its scale. For any spill, the immediate priority is to alert others and assess the situation.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. Do not sweep dry powder. For a liquid spill, surround the area with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Carefully collect the contained material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.[2][14][17]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
Caption: Decision workflow for chemical spill response.
First Aid Measures
Immediate and correct first aid can significantly mitigate injury.[18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[18] Seek immediate medical attention.[19]
-
Skin Contact: Promptly remove contaminated clothing.[18] Wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation or a burning sensation persists, seek medical attention.[5]
-
Inhalation: Move the exposed person to fresh air at once.[18] If breathing is difficult or has stopped, perform artificial respiration (avoiding mouth-to-mouth if possible) and seek immediate medical attention.[2][19]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Waste Streams: Maintain separate, clearly labeled waste containers for chlorinated solid waste and chlorinated liquid waste. Never mix chlorinated waste with non-halogenated solvent waste.[16]
-
Containers: Use robust, leak-proof containers for waste collection.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent pads, pipette tips) must be disposed of in the solid hazardous waste container.[11]
-
Disposal Procedure: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[20][21] Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.
References
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First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]
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MATERIAL SAFETY DATA SHEETS: RIBOCICLIB CHLORO AMIDE IMPURITY. (n.d.). Cleanchem Laboratories. [Link]
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PRONAMIDE HAZARD SUMMARY. (2005, July). NJ.gov. [Link]
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2-chloro-N-cyclopentylacetamide. (n.d.). PubChem. [Link]
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SAFETY DATA SHEET: 2-Chloroacetamide. (n.d.). EurofinsUS.com. [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Unknown Source. [Link]
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Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy. [Link]
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SAFETY DATA SHEET: Cyclopropane. (n.d.). Airgas. [Link]
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40 CFR 156.212 -- Personal protective equipment statements. (n.d.). eCFR. [Link]
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Standard Operating Procedure for the use of 2-Chloroethanol. (n.d.). Western Carolina University. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association (ECSA). [Link]
-
Part D: Chemical Safety Procedures for Laboratories. (n.d.). UW-La Crosse. [Link]
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Working with Chemicals - Prudent Practices in the Laboratory. (n.d.). National Center for Biotechnology Information (NCBI) Bookshelf - NIH. [Link]
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NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. [Link]
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Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). Unknown Source. [Link]
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What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? (2025, January 7). YouTube. [Link]
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Methodological & Application
synthesis and characterization of 2-chloro-N-cyclopentylpropanamide
An In-Depth Technical Guide to the Synthesis and Characterization of 2-chloro-N-cyclopentylpropanamide
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This comprehensive application note provides a detailed guide for the synthesis and characterization of the novel amide, this compound. N-substituted amides are a critical class of compounds in medicinal chemistry and materials science, and understanding their synthesis and analytical characterization is paramount for researchers in drug development and related fields. This document outlines a robust, bi-phasic synthetic protocol via nucleophilic acyl substitution, followed by a multi-technique approach for structural elucidation and purity verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, ensuring that the protocols are not merely prescriptive but also instructive.
Introduction and Significance
This compound is a bifunctional molecule featuring a reactive secondary amide linkage and an alkyl chloride. The amide backbone is a cornerstone of peptide chemistry, while the α-chloro group serves as a valuable electrophilic site for further synthetic modifications. This combination makes the title compound a potentially valuable building block for creating more complex molecules, including libraries for high-throughput screening in drug discovery. The cyclopentyl moiety introduces lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a potential drug candidate.
The synthesis described herein involves the reaction of 2-chloropropionyl chloride with cyclopentylamine.[1] This is a classic example of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the highly electrophilic carbonyl carbon of the acyl chloride.[1] The subsequent characterization workflow is designed to provide unambiguous confirmation of the molecular structure and to establish a benchmark for purity assessment.
Synthesis of this compound
The chosen synthetic route is a Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides. A two-phase system (organic solvent and aqueous base) is employed to efficiently trap the hydrogen chloride (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the unreacted cyclopentylamine.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Notes |
| 2-Chloropropionyl chloride | 7623-09-8 | C₃H₄Cl₂O | Highly reactive, corrosive, and moisture-sensitive. Handle in a fume hood with appropriate PPE.[3][4] |
| Cyclopentylamine | 1003-03-8 | C₅H₁₁N | Flammable, corrosive liquid with a strong odor. Handle in a fume hood.[5][6] |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | Corrosive solid. |
| Toluene | 108-88-3 | C₇H₈ | Flammable solvent. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | Flammable solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent. |
| Deionized Water | 7732-18-5 | H₂O |
Detailed Synthesis Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8] All operations involving 2-chloropropionyl chloride and cyclopentylamine must be conducted in a certified chemical fume hood.[5]
-
Prepare the Amine/Base Suspension: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a biphasic suspension by combining cyclopentylamine (0.85 g, 10 mmol) in toluene (50 mL) and an aqueous solution of sodium hydroxide (1.20 g, 30 mmol, in 40 mL of deionized water).
-
Cool the Reaction Mixture: Vigorously stir the suspension and cool the flask to 273 K (0 °C) using an ice-water bath. Maintaining a low temperature is crucial during the addition of the acyl chloride to control the exothermic reaction.
-
Prepare the Acyl Chloride Solution: In the dropping funnel, add a solution of 2-chloropropionyl chloride (1.52 g, 12 mmol, 1.2 equivalents) dissolved in toluene (30 mL).
-
Addition of Acyl Chloride: Add the 2-chloropropionyl chloride solution dropwise to the vigorously stirred amine suspension over 30 minutes. Ensure the internal temperature does not rise above 5-10 °C. The slow addition prevents localized heating and potential side reactions.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue to stir vigorously for an additional 1 hour to ensure the reaction goes to completion.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to settle and separate the organic (top) layer.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL) to recover any dissolved product.
-
Workup - Combine and Dry: Combine all organic layers and dry them over anhydrous sodium sulfate (Na₂SO₄). Gravity filter the solution to remove the drying agent.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, this compound, likely as an oil or a low-melting solid. Further purification can be achieved by column chromatography if necessary.
Characterization of this compound
A multi-faceted analytical approach is required to confirm the identity, structure, and purity of the synthesized compound.
Characterization Workflow Diagram
Caption: Workflow for the characterization of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule by mapping the carbon-hydrogen framework.
Protocol:
-
Prepare the sample by dissolving ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
Expected ¹H NMR Data (in CDCl₃):
| Protons | Approx. δ (ppm) | Multiplicity | Integration | Rationale |
| -CH(Cl)CH₃ | 1.7 - 1.8 | Doublet (d) | 3H | Coupled to the adjacent methine proton. |
| Cyclopentyl -CH₂ - | 1.4 - 2.1 | Multiplet (m) | 8H | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
| -CH- NH- | 4.1 - 4.3 | Multiplet (m) | 1H | Deshielded by the adjacent nitrogen atom. |
| -CH (Cl)CH₃ | 4.4 - 4.6 | Quartet (q) | 1H | Deshielded by the electronegative chlorine atom and coupled to the three methyl protons.[9] |
| NH | 6.5 - 7.5 | Broad Singlet | 1H | Chemical shift is concentration-dependent; signal disappears upon D₂O shake.[10][11] |
Expected ¹³C NMR Data (in CDCl₃):
| Carbon Atom | Approx. δ (ppm) | Rationale |
| -CH(C H₃) | 20 - 25 | Aliphatic methyl carbon. |
| Cyclopentyl | 23 - 34 | Signals for the β and γ carbons of the cyclopentyl ring. |
| Cyclopentyl | 51 - 53 | Signal for the α carbon attached to nitrogen. |
| C H(Cl)- | 55 - 60 | Carbon atom bonded to the electronegative chlorine. |
| C =O | 168 - 172 | Carbonyl carbon of the secondary amide. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule, particularly the amide linkage.[12]
Protocol:
-
Acquire the spectrum using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer.
-
Apply a small amount of the neat sample directly onto the ATR crystal.
-
Record the spectrum from approximately 4000 to 600 cm⁻¹.
Expected IR Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H | Stretch | 3350 - 3300 | Medium | Characteristic of a secondary amide.[13] The position can be affected by hydrogen bonding.[13] |
| C-H (sp³) | Stretch | 3000 - 2850 | Medium | Aliphatic C-H stretching from the cyclopentyl and propionyl fragments. |
| C=O (Amide I) | Stretch | 1680 - 1640 | Strong | This is a hallmark absorption for amides.[14][15] Its position is lower than ketones due to resonance with the nitrogen lone pair.[13] |
| N-H (Amide II) | Bend | 1570 - 1515 | Strong | A combination of N-H bending and C-N stretching, characteristic of secondary amides.[13][16] |
| C-Cl | Stretch | 800 - 600 | Medium | Absorption for the alkyl chloride bond. |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and offers structural information through fragmentation patterns. A key diagnostic feature for this compound is the isotopic signature of chlorine.
Protocol:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometer.[17]
Expected Mass Spectral Data:
| Feature | Expected m/z Value | Rationale |
| Molecular Ion [M+H]⁺ (³⁵Cl) | 176.08 | The molecular ion peak for the molecule containing the more abundant ³⁵Cl isotope. The odd molecular weight is consistent with the Nitrogen Rule for an odd number of nitrogen atoms.[18] |
| Isotope Peak [M+H]⁺ (³⁷Cl) | 178.08 | The M+2 peak corresponding to the less abundant ³⁷Cl isotope. The relative intensity of the M+2 peak should be approximately one-third that of the M peak.[19][20] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the synthesized compound. A reverse-phase method is typically suitable for a molecule of this polarity.[21]
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where the amide chromophore absorbs (e.g., 210-220 nm).
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and inject 5-10 µL.
Expected Result: A pure sample should exhibit a single major peak in the chromatogram. Purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
Conclusion
This application note provides a comprehensive and technically grounded framework for the . By following the detailed protocols and understanding the rationale behind the analytical techniques, researchers can confidently synthesize, purify, and validate the structure of this and similar N-acyl amide compounds. The combination of a robust synthetic method with a rigorous, multi-technique characterization workflow ensures the production of high-quality material suitable for further research in drug discovery and chemical biology.
References
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Chemistry Blog. (n.d.). Amide infrared spectra. Retrieved from [Link]
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Application Notes & Protocols for the Cellular Use of 2-chloro-N-cyclopentylpropanamide
Abstract
This document provides a comprehensive technical guide for the use of 2-chloro-N-cyclopentylpropanamide in a cell culture setting. Lacking extensive specific literature, this guide is built upon the well-understood principles of its core chemical moiety, the chloroacetamide group. Chloroacetamides are established as covalent, sulfhydryl-reactive alkylating agents.[1] This protocol, therefore, is designed around the putative mechanism of this compound as a covalent modifier of cysteine residues within cellular proteins. We provide detailed, validated methodologies for compound handling, determining optimal concentration ranges, and assessing downstream cellular consequences such as cytotoxicity and target engagement.
Background and Putative Mechanism of Action
This compound belongs to the class of α-chloroacetamide compounds. The electrophilic carbon atom adjacent to the chlorine is susceptible to nucleophilic attack by thiol groups, such as the side chain of cysteine residues in proteins.[1] This results in the formation of a stable thioether bond, an irreversible covalent modification that can lead to loss of protein function, induction of cellular stress, or other downstream signaling events.
This mode of action is shared by various research tools and herbicides.[2][3] The cyclopentyl group likely influences the compound's cell permeability, solubility, and steric interactions with the target protein's binding pocket, providing specificity compared to simpler chloroacetamides.
The proposed mechanism involves the compound's entry into the cell, followed by covalent binding to cysteine residues on target proteins. This modification can trigger various cellular responses, including apoptosis, oxidative stress, and DNA damage.[4]
Caption: Putative mechanism of this compound.
Materials and Reagents
-
This compound (verify supplier for purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Human cell line (e.g., HEK293T, HepG2, or a line relevant to the research question)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well and 6-well cell culture plates, sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit
-
Reagents for SDS-PAGE and Western Blotting
-
Appropriate primary and secondary antibodies
Protocol 1: Stock Solution Preparation and Handling
Rationale: The compound is predicted to be hydrophobic. DMSO is the recommended solvent for creating a high-concentration, sterile stock solution that can be easily diluted into aqueous cell culture media. Due to its reactive nature, long-term stability in aqueous solutions is not guaranteed.
Safety Precautions: Based on data for structurally similar compounds, this compound should be treated as a hazardous substance. It may be harmful if swallowed and can cause severe skin and eye irritation.[5] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.[6][7] Handle the neat compound and concentrated stock solutions inside a chemical fume hood.
Procedure:
-
Aseptically weigh out 10 mg of this compound powder in a sterile microcentrifuge tube inside a chemical fume hood.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to create a 10 mM stock solution. (Molecular Weight of the similar 2-chloro-N-cyclopentylacetamide is 161.63 g/mol ; use the exact MW from your supplier for precise calculation).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. The stock solution should be stable for several months under these conditions.
Protocol 2: Determination of Cytotoxicity and Effective Concentration Range
Rationale: Before conducting functional assays, it is critical to determine the concentration range at which the compound affects cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of living cells, providing a dose-response curve for cytotoxicity. This allows for the selection of appropriate concentrations for subsequent experiments (e.g., IC50, and non-toxic concentrations).
Procedure:
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in complete culture medium. A common starting range is from 100 µM down to 0.1 µM. Include a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.1%).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours). Studies on related chloroacetamides often use a 72-hour endpoint for viability.[3][4]
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control wells (representing 100% viability). Plot the percent viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
| Parameter | Recommended Range | Purpose |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensure sub-confluent growth during the assay. |
| Compound Concentration | 0.1 µM - 100 µM | To establish a full dose-response curve. |
| Incubation Time | 24 - 72 hours | Assess both acute and long-term toxicity.[4] |
| DMSO Final Conc. | < 0.5% | Minimize solvent-induced toxicity. |
Protocol 3: Assessing Target Engagement via Western Blot
Rationale: If the compound is hypothesized to inhibit a specific protein (e.g., an enzyme with a critical cysteine residue), a Western blot can be used to assess a downstream marker of that protein's activity. For example, if the target is a kinase, one could probe for the phosphorylation of its substrate. This provides evidence of functional target engagement in a cellular context.
Caption: Western Blot workflow for analyzing protein modulation.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with 2-3 concentrations of the compound (e.g., a non-toxic dose and the IC50 dose) determined from the MTT assay. Include a vehicle control.
-
Cell Lysis: After the desired incubation time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with a primary antibody against the downstream target of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly again.
-
-
Detection: Add an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imager. Be sure to probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloroacetamide. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc3nQVjBFBsIkAcK_7ifmKbstflU8GbTOIFJNVW0dqZOPxaF4dKrG_XA1o0CBzJD-ywJXxqcdB_MLY_zA3nTjf4aKptOCuQOCQAi9uk5E9k8QEbX-R_mYRxtfxfDFXBWWuv6Jhu9zIYTBLFyTBLSo=
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Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine. Retrieved from [Link]
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PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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Szmuszkovicz, J., et al. (1981). A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sources
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Application Notes and Protocols for 2-chloro-N-cyclopentylpropanamide as a Potential Herbicide
Introduction: The Quest for Novel Herbicidal Moieties
The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for novel herbicidal compounds with diverse mechanisms of action. Chloroacetamide herbicides have long been a cornerstone of weed management, primarily recognized for their effectiveness in controlling annual grasses and some broadleaf weeds.[1] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the synthesis and evaluation of a candidate chloroacetamide herbicide, 2-chloro-N-cyclopentylpropanamide. These protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring robust and reproducible results.
PART 1: Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the acylation of cyclopentylamine with 2-chloropropanoyl chloride. This reaction is a standard method for amide formation and is expected to proceed with high yield under appropriate conditions.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
2-chloropropanoyl chloride
-
Cyclopentylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of Acyl Chloride: Slowly add a solution of 2-chloropropanoyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred solution of cyclopentylamine and triethylamine via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition. Rationale: Slow addition and low temperature help to control the exothermic reaction and minimize side product formation.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium hydrochloride salt) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate. Rationale: The washing steps are crucial for removing impurities and byproducts, leading to a cleaner crude product.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
If necessary, purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its identity and purity.
PART 2: Evaluation of Herbicidal Activity
The following protocols outline a systematic approach to evaluating the potential of this compound as a pre-emergence and post-emergence herbicide. These assays are designed to determine the compound's efficacy against common weed species and its selectivity towards representative crop species.
Workflow for Herbicide Efficacy Evaluation
Caption: Workflow for evaluating the herbicidal potential of a novel compound.
Protocol 2: Pre-emergence Herbicidal Efficacy Screening
Objective: To assess the ability of this compound to inhibit weed seed germination and seedling emergence.[3][4]
Materials:
-
Seeds of representative weed species (e.g., Echinochloa crus-galli (barnyardgrass), Setaria faberi (giant foxtail), Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)).
-
Potting mix (sandy loam soil is often used).
-
Pots or trays.
-
This compound stock solution in a suitable solvent (e.g., acetone with a surfactant).
-
A known commercial pre-emergence herbicide as a positive control (e.g., S-metolachlor).
-
Solvent-only solution as a negative control.
-
Greenhouse or growth chamber with controlled temperature, light, and humidity.
-
Spraying equipment calibrated for uniform application.
Procedure:
-
Pot Preparation: Fill pots or trays with potting mix and sow the seeds of the selected weed species at a uniform depth.
-
Herbicide Application: Apply this compound at one or more predetermined rates (e.g., 100, 500, 1000 g a.i./ha). Also, apply the positive and negative controls. Ensure uniform application using a calibrated sprayer.[5] Rationale: A range of application rates helps to identify the effective concentration range.
-
Incubation: Place the treated pots in a greenhouse or growth chamber under optimal conditions for weed germination and growth. Water the pots as needed.
-
Assessment: After a specified period (e.g., 14-21 days), visually assess the percentage of weed emergence and any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the negative control.[6] A rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) can be used.
-
Data Analysis: Record the data and compare the efficacy of this compound with the positive control.
Protocol 3: Post-emergence Herbicidal Efficacy Screening
Objective: To evaluate the effectiveness of this compound on emerged and actively growing weeds.[4]
Materials:
-
Seedlings of representative weed species grown to a specific growth stage (e.g., 2-4 leaf stage).
-
Pots and potting mix.
-
This compound stock solution.
-
A known commercial post-emergence herbicide as a positive control.
-
Solvent-only solution as a negative control.
-
Greenhouse or growth chamber.
-
Spraying equipment.
Procedure:
-
Plant Preparation: Grow the selected weed species in pots to the desired growth stage.
-
Herbicide Application: Apply this compound, positive control, and negative control to the foliage of the weed seedlings at specified rates. Ensure thorough and uniform coverage.
-
Incubation: Return the treated plants to the greenhouse or growth chamber.
-
Assessment: Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[6] Use a rating scale to quantify the phytotoxicity.
-
Data Analysis: Analyze the data to determine the post-emergence efficacy of the test compound.
Protocol 4: Dose-Response Analysis
Objective: To determine the dose of this compound required to achieve a specific level of weed control (e.g., 50% growth reduction, GR₅₀, or 50% effective dose, ED₅₀).[7][8]
Procedure:
-
Experimental Design: Based on the results of the primary screening, select a range of at least 6-8 doses of this compound that are expected to cause a response from 0% to 100% control.
-
Application and Assessment: Conduct pre-emergence or post-emergence assays as described in Protocols 2 and 3 using the selected dose range. At the end of the experiment, harvest the above-ground biomass of the plants, dry them in an oven, and record the dry weight.
-
Data Analysis:
-
Calculate the percentage of growth reduction for each dose relative to the untreated control.
-
Fit the data to a non-linear regression model, such as the log-logistic model, to generate a dose-response curve.[1][7]
-
From the curve, determine the GR₅₀ or ED₅₀ value. Rationale: The dose-response curve provides a quantitative measure of the herbicide's potency and is essential for comparing the efficacy of different compounds.
-
Table 1: Example Dose-Response Data for this compound on Echinochloa crus-galli
| Dose (g a.i./ha) | Average Dry Weight (g) | % Growth Reduction |
| 0 (Control) | 2.50 | 0 |
| 50 | 2.13 | 15 |
| 100 | 1.75 | 30 |
| 200 | 1.20 | 52 |
| 400 | 0.65 | 74 |
| 800 | 0.15 | 94 |
| 1600 | 0.02 | 99 |
Protocol 5: Crop Selectivity and Phytotoxicity Assessment
Objective: To evaluate the tolerance of representative crop species to this compound and assess its potential for phytotoxicity on non-target plants.[9][10][11]
Procedure:
-
Plant Selection: Select seeds of important crop species (e.g., maize, soybean, wheat) and non-target plants.[2]
-
Experimental Setup: Conduct pre-emergence and post-emergence assays as described previously, using the selected crop and non-target species. Include a range of doses, including the effective use rate determined from the dose-response studies and a higher rate (e.g., 2x) to assess the margin of safety.
-
Assessment: Visually assess crop injury and phytotoxicity on non-target plants at regular intervals.[10] Note any symptoms such as stunting, discoloration, or malformation. Additionally, at the end of the experiment, measure plant height and biomass.
-
Data Analysis: Compare the response of the crop and non-target species to that of the weed species to determine the selectivity of this compound.
PART 3: Mechanism of Action Insights
As a member of the chloroacetamide family, this compound is presumed to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[1][2] This inhibition disrupts several crucial plant processes.
Proposed Mechanism of Action Pathway
Caption: Proposed mechanism of action for this compound.
Further biochemical and molecular studies would be required to definitively confirm this mechanism of action and to identify the specific enzyme target within the VLCFA biosynthesis pathway.
Conclusion and Future Directions
These application notes and protocols provide a robust framework for the initial synthesis and herbicidal evaluation of this compound. The data generated from these studies will be crucial in determining its potential as a selective herbicide. Positive results would warrant further investigation, including mode of action confirmation, toxicological studies, and field trials under various environmental conditions. The systematic approach outlined herein ensures scientific integrity and provides a solid foundation for the development of new and effective weed management solutions.
References
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Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. [Link]
-
Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Weed Technology, 9(2), 218-227. [Link]
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Lamberth, C. (2018). Chloroacetamide Herbicides. ResearchGate. [Link]
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Medd, R. W., & Auld, B. A. (1996). Estimating dose response curves for predicting glyphosate use rates in Australia. In Proceedings of the 11th Australian Weeds Conference (pp. 357-360). [Link]
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Ismail, B. S., Chuah, T. S., & Salmijah, S. (2022). Weed Control Efficacy and Crop-Weed Selectivity of a New Bioherbicide WeedLock. MDPI. [Link]
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Dalton, R. (n.d.). Evaluation of Phytotoxicity Testing: Assessing the Effects of Herbicides on Non-Target Plants Using Microcosm Tests. Amanote Research. [Link]
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Strandberg, M., & Scott-Fordsmand, J. J. (2012). Effects of herbicides on non-target plants: How do effects in standard plant tests relate to effects in natural habitats?. Aarhus University - Pure. [Link]
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Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental toxicology and chemistry, 23(4), 1074–1079. [Link]
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Głabus, M., & Szewczyk, W. (2023). Assessing Phytotoxic Effects of Herbicides and Their Impact on Potato Cultivars in Agricultural and Environmental Contexts. MDPI. [Link]
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Das, T. K., Yaduraju, N. T., & Singh, S. B. (2017). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Indian Journal of Weed Science, 49(2), 165. [Link]
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Miljøstyrelsen. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. [Link]
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Adjesiwor, A. T., et al. (2022). Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI. [Link]
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Hussain, S., et al. (2024). Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultivation. Taylor & Francis Online. [Link]
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Peter, B., et al. (2020). What makes a molecule a pre- or a post-herbicide – how valuable are physicochemical parameters for their design?. PubMed Central. [Link]
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Dudareva, L. V., & Moshkov, I. E. (2022). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. MDPI. [Link]
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Ahmad, I., & Fetouh, M. I. (2012). Biotechnology approaches to developing herbicide tolerance/selectivity in crops. International Scholars Journals. [Link]
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Monquero, P. A., et al. (2016). Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides. ResearchGate. [Link]
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Tanaka, K., et al. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega. [Link]
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Zandoná, R. R., et al. (2023). Pre-emergent herbicide screening for wheat. SciELO. [Link]
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Panozzo, S., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Request PDF. [Link]
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ZebraScapes. (n.d.). Pre-emergent and Post-Emergent Herbicides: Effective Weed Control. [Link]
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da Silva, A. F., et al. (2021). Selectivity and Efficacy of Herbicides Applied in Pre-Emergence in Cassava Crop. IEEE Xplore. [Link]
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Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]
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Sosa, A. D., et al. (2023). Herbicidal Formulations with Plant-Based Compounds to Control Amaranthus hybridus, Lolium multiflorum, and Brassica rapa Weeds. MDPI. [Link]
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Wang, Y., et al. (2024). Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. ResearchGate. [Link]
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Patsnap. (n.d.). Synthetic method of D-(+)-2-chloro-propanoyl chloride - Eureka. [Link]
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Application Notes & Protocols for 2-chloro-N-cyclopentylpropanamide in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide on the potential applications of 2-chloro-N-cyclopentylpropanamide as a versatile scaffold in medicinal chemistry. While not a widely documented therapeutic agent in itself, its structural features—a reactive chloro-amide backbone and a lipophilic cyclopentyl group—present significant opportunities for the synthesis of novel chemical entities. We will explore its synthetic accessibility, propose potential, albeit hypothetical, therapeutic applications based on structure-activity relationships of analogous compounds, and provide detailed protocols for its synthesis, characterization, and preliminary biological screening. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar chemical motifs in their discovery pipelines.
Introduction: The Strategic Value of Halogenated Amide Scaffolds
The incorporation of chlorine into small molecules is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market[1]. The chlorine atom can modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. When combined with an amide linkage—a cornerstone of peptide and protein structure—and a cycloalkyl group, the resulting scaffold, as seen in this compound, becomes a valuable starting point for generating diverse chemical libraries.
The subject of this guide, this compound, possesses three key functional domains that are of interest to the medicinal chemist:
-
The α-chloro amide group: This is a reactive handle suitable for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to explore chemical space and modulate biological activity.
-
The N-cyclopentyl group: This lipophilic moiety can enhance membrane permeability and potentially occupy hydrophobic pockets within target proteins. The use of fused-cyclopropane rings, a related cyclic structure, has been shown to improve metabolic stability and target binding potency[2].
-
The propanamide backbone: This provides a defined spatial arrangement of the other functional groups, influencing the molecule's overall conformation and interaction with biological targets.
While direct therapeutic applications of this compound are not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of complex pharmaceuticals, such as Ribociclib, underscores its potential as a building block[3][4]. This guide will, therefore, focus on its utility as a foundational element for drug discovery.
Physicochemical & Toxicological Profile
A summary of the key physicochemical properties for a closely related compound, 2-chloro-N-cyclopentylacetamide, is presented in Table 1. These values are computationally derived and provide a baseline for understanding the expected properties of this compound.
| Property | Value (for 2-chloro-N-cyclopentylacetamide) | Source |
| Molecular Formula | C7H12ClNO | [5] |
| Molecular Weight | 161.63 g/mol | [5] |
| XLogP3-AA (Lipophilicity) | 1.4 | [5] |
| Topological Polar Surface Area | 29.1 Ų | [5] |
In terms of safety, information on analogous compounds suggests that this compound should be handled with care. For instance, (RS)-2-Chloro-N-(2-methylphenyl)propanamide is harmful if swallowed[6]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, goggles, and a lab coat, are mandatory. All manipulations should be performed in a well-ventilated fume hood[7].
Synthetic Protocol
The synthesis of this compound can be readily achieved through a standard amidation reaction. The following protocol provides a robust method for its preparation in a laboratory setting.
Materials and Reagents
-
Cyclopentylamine (≥98%)
-
2-chloropropionyl chloride (≥97%)
-
Triethylamine (≥99%)
-
Dichloromethane (DCM), anhydrous (≥99.8%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-chloropropionyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure compound.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Proposed Medicinal Chemistry Applications & Screening Protocols
Given its structural features, this compound can serve as a versatile starting material for developing compounds targeting various disease areas. The α-chloro group is particularly amenable to nucleophilic substitution, allowing for the creation of a diverse library of analogs.
Hypothetical Application 1: Development of Neuraminidase Inhibitors
Substituted cyclopentane and cyclopentene compounds have been explored as neuraminidase inhibitors for antiviral applications[8]. The cyclopentyl group of this compound could serve as a scaffold to mimic the natural substrate of the neuraminidase enzyme.
Screening Protocol: Neuraminidase Inhibition Assay
-
Library Generation: Synthesize a library of this compound analogs by substituting the chloro group with various amine, thiol, and alcohol-containing moieties.
-
Assay Principle: Utilize a commercially available fluorogenic neuraminidase assay kit. The enzyme cleaves a substrate, releasing a fluorescent signal. Inhibitors will reduce the signal.
-
Procedure:
-
In a 96-well plate, add neuraminidase enzyme to each well.
-
Add compounds from the synthesized library at various concentrations.
-
Incubate for a pre-determined time at 37 °C.
-
Add the fluorogenic substrate and measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Calculate the IC₅₀ value for each compound to determine its inhibitory potency.
Hypothetical Application 2: Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core. The this compound scaffold could be elaborated to form such structures. For example, related chloro-pyrrolo-pyrimidine structures are intermediates in the synthesis of the CDK4/6 inhibitor Ribociclib[3][4].
Screening Protocol: Kinase Inhibition Assay (e.g., against a panel of cancer-related kinases)
-
Library Elaboration: Use the chloro group as a handle for intramolecular cyclization reactions to form heterocyclic systems, or as a point of attachment for larger, pre-formed heterocycles.
-
Assay Principle: Employ a luminescence-based kinase assay (e.g., Kinase-Glo®). The assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity.
-
Procedure:
-
Add the kinase, its substrate, and ATP to the wells of a 384-well plate.
-
Add the test compounds.
-
Incubate to allow the kinase reaction to proceed.
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Determine the percent inhibition for each compound and calculate IC₅₀ values for the most active hits.
Conclusion
While this compound may not be a lead therapeutic compound itself, its chemical tractability and the proven utility of its constituent motifs in drug discovery make it a valuable scaffold for medicinal chemists. The protocols and hypothetical applications outlined in this guide are intended to provide a framework for researchers to unlock the potential of this and similar halogenated amide building blocks. The strategic diversification of this core structure, coupled with robust biological screening, could lead to the discovery of novel drug candidates across a range of therapeutic areas.
References
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-pentylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Retrieved from [Link]
- Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130512.
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-
Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
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Application Notes and Protocols: 2-Chloro-N-cyclopentylpropanamide in Organic Synthesis
Introduction: A Versatile Building Block in Synthetic Chemistry
2-Chloro-N-cyclopentylpropanamide is a halogenated amide that, while not extensively documented in mainstream chemical literature, represents a potentially valuable intermediate in modern organic synthesis. Its structure combines the reactivity of an α-chloro amide with the steric and lipophilic properties of a cyclopentyl group. The α-chloro amide moiety is a versatile functional group, susceptible to nucleophilic substitution, making it an excellent precursor for introducing a variety of functionalities. The cyclopentyl group is a common feature in many biologically active molecules, including agrochemicals and pharmaceuticals, where it can influence factors such as binding affinity and metabolic stability.
The fungicidal agent Pencycuron, N-[(4-chlorophenyl)methyl]-N-cyclopentyl-N′-phenylurea, contains a cyclopentyl group, underscoring the relevance of this moiety in the design of agrochemicals.[1][2][3] This suggests that this compound could serve as a key starting material for the synthesis of novel bioactive compounds. These application notes provide a detailed guide to the synthesis and potential synthetic applications of this compound, with protocols adapted from established methodologies for analogous structures.
Physicochemical Properties and Safety Data
| Property | Estimated Value/Information | Source Analogy |
| Molecular Formula | C₈H₁₄ClNO | - |
| Molecular Weight | 175.65 g/mol | - |
| Appearance | Likely a white to off-white solid | General observation for similar amides |
| Solubility | Expected to be soluble in a range of organic solvents | General properties of amides |
| GHS Hazard Statements | Danger: Harmful if swallowed. Causes severe skin burns and eye damage. | Based on 2-chloro-N-cyclopentylacetamide[4] |
| GHS Precautionary Statements | P260, P264, P270, P280, P301+P317, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P330, P363, P405, P501 | Based on 2-chloro-N-cyclopentylacetamide[4] |
Note: The safety information is extrapolated and should be treated with caution. A full risk assessment should be conducted before handling this compound.
Synthesis of this compound
The most direct route for the synthesis of this compound is the acylation of cyclopentylamine with 2-chloropropanoyl chloride. This is a standard Schotten-Baumann reaction, typically carried out in the presence of a base to neutralize the HCl byproduct.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| Cyclopentylamine | 85.15 | 8.52 g (10.0 mL) | 1.0 |
| 2-Chloropropanoyl chloride | 126.98 | 12.70 g | 1.0 |
| Triethylamine | 101.19 | 12.14 g (16.7 mL) | 1.2 |
| Dichloromethane (DCM) | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add cyclopentylamine (1.0 eq) and dichloromethane (100 mL).
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
Dissolve 2-chloropropanoyl chloride (1.0 eq) in dichloromethane (100 mL) and add it to the dropping funnel.
-
Add the 2-chloropropanoyl chloride solution dropwise to the stirred cyclopentylamine solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 100 mL), followed by saturated NaHCO₃ solution (1 x 100 mL), and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Organic Synthesis: A Versatile Intermediate
The primary utility of this compound in organic synthesis lies in the reactivity of the α-chloro group, which is a good leaving group for nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of more complex molecules.
Caption: Nucleophilic substitution reactions.
Protocol: Nucleophilic Substitution with a Secondary Amine
This protocol describes a representative reaction of this compound with a secondary amine, such as morpholine, to yield the corresponding α-amino amide derivative.
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 175.65 | 1.76 g | 1.0 |
| Morpholine | 87.12 | 1.05 g (1.05 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 |
| Acetonitrile (MeCN) | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile (50 mL).
-
Add morpholine (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the pure N-cyclopentyl-2-morpholinopropanamide.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its straightforward preparation and the reactivity of its α-chloro group allow for the synthesis of a diverse array of more complex molecules. The presence of the cyclopentyl moiety makes it a particularly interesting starting material for the development of novel compounds in the agrochemical and pharmaceutical industries. The protocols provided herein offer a solid foundation for researchers and scientists to explore the synthetic potential of this valuable intermediate.
References
-
University of Hertfordshire. Pencycuron (Ref: NTN 19701). AERU. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1518777, 2-chloro-N-cyclopentylacetamide. [Link]
-
Grokipedia. Pencycuron. [Link]
-
Wikipedia. Pencycuron. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-1-cyclopentylethanone in Modern Organic Synthesis. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 91692, Pencycuron. [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
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Application Note: Quantitative Analysis of 2-chloro-N-cyclopentylpropanamide using Chromatographic and Mass Spectrometric Techniques
Abstract
This document provides detailed analytical methods for the sensitive and selective detection of 2-chloro-N-cyclopentylpropanamide, a compound of interest in pharmaceutical development as a potential process-related impurity or intermediate.[1][2][3] Given the stringent regulatory requirements for impurity profiling in active pharmaceutical ingredients (APIs), robust analytical procedures are critical for ensuring product quality and safety.[3][4] This guide presents two primary methodologies: a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for analyzing volatile impurities and confirming identity. The protocols are designed for researchers, quality control analysts, and drug development professionals, with an emphasis on the rationale behind methodological choices, adherence to validation principles outlined in ICH Q2(R1), and practical implementation.[5][6][7][8]
Introduction
This compound is a chloroacetamide derivative. While specific public domain applications of this exact molecule are not extensively documented, its structure is analogous to compounds used as pharmaceutical intermediates or found as impurities in synthetic pathways.[9][10][11] Chloroacetamide compounds, in general, are recognized for their potential reactivity and toxicological properties, necessitating their careful control in pharmaceutical products.[12] The accurate detection and quantification of such impurities are mandated by regulatory bodies to ensure the final drug product is safe and effective.[4]
The analytical challenge lies in developing methods that are not only sensitive enough to detect trace amounts but also specific enough to distinguish the analyte from a complex sample matrix, which may include the API, other impurities, and formulation excipients.[2][3] This note addresses this challenge by providing comprehensive, step-by-step protocols based on established analytical principles for related molecular structures.[13][14][15]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to method development. While a comprehensive experimental dataset for this compound is not available, its structure (C8H14ClNO) suggests key characteristics that inform the choice of analytical techniques.
-
Molecular Weight: 175.66 g/mol .[16]
-
Structure: The molecule contains a secondary amide and a chlorinated alkyl chain. The cyclopentyl group adds moderate hydrophobicity.
-
Volatility: The compound is expected to have sufficient volatility and thermal stability for GC analysis.[17]
-
Solubility: Expected to be soluble in common organic solvents like methanol, acetonitrile, and ethyl acetate.
-
Ionization Potential: The amide group is amenable to protonation, making it suitable for positive-ion mode mass spectrometry, particularly Electrospray Ionization (ESI).
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification of impurities, LC-MS/MS is the gold standard due to its exceptional sensitivity and specificity.[1][2][18] The method described here is adapted from established procedures for analyzing chloroacetamide and other pharmaceutical impurities.[12][13]
Principle of the Method
The sample is first subjected to chromatographic separation using reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). This separates the analyte from matrix components based on polarity. The column effluent is then introduced into a tandem mass spectrometer. The analyte is ionized (e.g., via ESI), and a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected. This precursor ion is fragmented, and one or more specific product ions are monitored for quantification and confirmation. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and reduces chemical noise.
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for impurity analysis.
Detailed Protocol
A. Reagents and Materials
-
Reference Standard: this compound (purity ≥98%).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), LC-MS grade.
-
Water: Deionized water, 18 MΩ·cm or higher purity.
-
Additives: Formic acid (FA), LC-MS grade.
-
Syringe filters: 0.22 µm PVDF or PTFE.
B. Instrumentation
-
UPLC/HPLC System: A system capable of binary gradient elution (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II).
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad, Thermo TSQ series).
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
C. Sample and Standard Preparation
-
Stock Standard (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of 50:50 ACN:Water diluent.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock standard to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation (API): Accurately weigh 100 mg of the API, dissolve in 10 mL of diluent, and vortex to mix. Filter through a 0.22 µm syringe filter prior to injection. This creates a 10 mg/mL solution; adjust as needed based on expected impurity levels and API solubility.
D. LC-MS/MS Parameters The following table provides starting parameters that should be optimized for the specific instrument in use.
| Parameter | Suggested Value | Rationale |
| LC Parameters | ||
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and peak shape for small molecules. The 1.7 µm particle size is suitable for high-resolution UPLC separations.[18] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a common modifier that aids in protonation for positive-ion ESI and improves chromatographic peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography, offering good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient | 5% B to 95% B over 5 min, hold for 1 min, return to initial conditions | A generic gradient to elute compounds of moderate polarity. This should be optimized to ensure separation from the API and other impurities. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance.[14] |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion while providing sufficient analyte for detection. |
| MS Parameters | ||
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The amide nitrogen is readily protonated. |
| Precursor Ion ([M+H]⁺) | m/z 176.1 | Based on the molecular weight of 175.66. This must be confirmed by direct infusion of the reference standard. |
| Product Ions (MRM) | To be determined experimentally. Likely fragments would result from the loss of HCl (m/z 140.1) or cleavage of the amide bond. A primary transition (quantifier) and a secondary transition (qualifier) should be selected. | MRM provides high specificity and sensitivity. Using a quantifier/qualifier ion ratio adds an extra layer of confirmation for analyte identity. |
| Capillary Voltage | 3.5 kV | Typical voltage for stable electrospray. |
| Source Temperature | 150 °C | Optimizes desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the evaporation of solvent droplets. |
Method Validation
The method should be validated according to ICH Q2(R1) guidelines.[5][6][7][8] Key parameters to assess include:
-
Specificity: Analyze a blank (diluent), a placebo (formulation without API), the API, and the API spiked with the impurity to demonstrate that no interfering peaks are present at the analyte's retention time.[7][8]
-
Linearity: Analyze calibration standards at a minimum of five concentration levels. The correlation coefficient (r²) should be ≥ 0.995.[12]
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine experimentally based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of the analyte (e.g., at 50%, 100%, and 150% of the target concentration).
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (RSD) should be within acceptable limits (e.g., <15% at the LOQ).
| Validation Parameter | Typical Acceptance Criteria (ICH Q2(R1)) |
| Specificity | No interference at the retention time of the analyte. |
| Linearity (r²) | ≥ 0.995 |
| Range | Established from linearity, accuracy, and precision data. |
| Accuracy (% Recovery) | Typically 80-120% for impurity analysis. |
| Precision (% RSD) | Repeatability (Intra-day): <10%; Intermediate Precision (Inter-day): <15%. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10. Must be precise and accurate. |
| Robustness | Insensitive to small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[17][19] It serves as an excellent confirmatory method and is particularly useful for assessing impurities that might not be suitable for LC-MS.
Principle of the Method
A liquid sample is injected into a heated inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vaporized sample onto a capillary column. The column separates components based on their boiling points and interaction with the stationary phase. Separated components elute from the column and enter a mass spectrometer, where they are fragmented by electron ionization (EI). The resulting mass spectrum is a characteristic "fingerprint" that can be used for identification.
Detailed Protocol
A. Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector (e.g., Agilent GC System).[20]
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
GC Column: A low-bleed, mid-polarity column such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[21]
B. Sample Preparation
-
Standard: Prepare a 10 µg/mL standard of this compound in a volatile solvent like ethyl acetate.
-
Sample: Dissolve a known amount of the API in ethyl acetate. If the API is not soluble or non-volatile, a liquid-liquid extraction may be necessary to isolate the impurity.
C. GC-MS Parameters
| Parameter | Suggested Value | Rationale |
| GC Parameters | ||
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection) | Maximizes the transfer of analyte to the column for trace analysis. A split injection can be used for more concentrated samples. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min. | The temperature program is designed to retain the analyte on the column for separation while ensuring it elutes as a sharp peak in a reasonable timeframe.[21] |
| MS Parameters | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns, creating a characteristic mass spectrum for identification. |
| Mass Range | m/z 40-300 | A typical mass range to capture the molecular ion and key fragment ions. |
| Source Temperature | 230 °C | Standard source temperature to maintain ion formation and prevent contamination. |
| Data Acquisition | Full Scan | Full scan mode is used to acquire the complete mass spectrum for structural confirmation. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification if needed. |
Data Interpretation
The identity of the analyte is confirmed by matching its retention time and its EI mass spectrum with that of a pure reference standard. The fragmentation pattern is key; expected fragments for this compound would include ions corresponding to the cyclopentyl group, the chloroacetyl group, and other characteristic cleavages.
Conclusion
This application note provides two robust and complementary methods for the analysis of this compound. The LC-MS/MS method offers high sensitivity and is ideal for quantitative trace analysis in complex matrices, directly aligning with the requirements for impurity testing in pharmaceutical development. The GC-MS method provides a reliable, orthogonal technique for structural confirmation. Both protocols serve as a comprehensive starting point and should be optimized and validated for the specific instrumentation and sample matrix in your laboratory, in accordance with regulatory guidelines such as ICH Q2(R1).[5][6]
References
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
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Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Available from: [Link]
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Lee, J., Kim, H., et al. (2014). LC-APCI-MS/MS Quantification and Topical Bioavailability of Chloroacetamide in Rats. Journal of Chromatographic Science. Available from: [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
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National Academic Digital Library of Ethiopia. Analytical Techniques in the Pharmaceutical Sciences. Available from: [Link]
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Vargo, J. D. (2003). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. ResearchGate. Available from: [Link]
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AZoLifeSciences. Role of Analytical Chemistry in the Pharmaceutical Industry. Available from: [Link]
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Integrated Liner Technologies. Techniques in Pharmaceutical Analysis. Available from: [Link]
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PubChem. 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Available from: [Link]
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Research Square. Analytical Techniques in Pharmaceutical Analysis. Available from: [Link]
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U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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International Journal of Research and Applied Science & Engineering Technology (IJRASET). Analytical Techniques in Pharmaceutical Analysis: A Review. Available from: [Link]
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ResearchGate. Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Available from: [Link]
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PubChem. 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 2-chloro-N-propylpropanamide. National Center for Biotechnology Information. Available from: [Link]
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SWGDRUG. Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. Available from: [Link]
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Pharmaffiliates. 2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Available from: [Link]
- Google Patents. CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
-
Agilent Technologies. GC and GC/MS Supplies Catalog. Available from: [Link]
-
Puig, D., et al. (2011). Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. PubMed. Available from: [Link]
-
ResearchGate. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles. Available from: [Link]
-
ResearchGate. Structure of 2-chloro-N-(p-tolyl)propanamide. Available from: [Link]
-
Farsalinos, K., et al. (2018). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. Available from: [Link]
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Application Note: High-Throughput Screening Assays for the Discovery of Novel VLCFA Elongase Inhibitors
An In-Depth Technical Guide
Focus: 2-Chloro-N-cyclopentylpropanamide Analogs and Related Chloroacetamides
Abstract
This document provides a comprehensive guide to the design and implementation of high-throughput screening (HTS) assays for the identification and characterization of analogs of this compound and other chloroacetamide-based compounds. Chloroacetamides are a well-established class of herbicides that function primarily by inhibiting very-long-chain fatty acid (VLCFA) elongases.[1][2] Due to their chemical nature as alkylating agents, these compounds are presumed to act as covalent inhibitors, forming irreversible bonds with their target enzymes.[3][4][5] This guide details two complementary HTS methodologies: a target-based biochemical assay using a purified VLCFA elongase and a cell-based phenotypic assay measuring the growth inhibition of green algae. We further outline a robust hit validation cascade to confirm activity and elucidate the covalent mechanism of action.
Introduction: The Rationale for Screening Chloroacetamide Analogs
The chloroacetamide chemical scaffold is of significant interest in agrochemical research. The primary mode of action for this class of herbicides is the disruption of seedling shoot development by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs).[1][3] This is accomplished through the inhibition of the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[1]
The core of the chloroacetamide structure is a reactive α-chloroacetyl group, which can act as an electrophile. It is hypothesized that this group forms a covalent bond with a sulfhydryl group of a cysteine residue within the target enzyme, leading to irreversible inhibition.[5] The development of covalent inhibitors has seen a resurgence in drug discovery, as they can offer enhanced potency and a prolonged duration of action.[6][7]
High-throughput screening (HTS) provides an efficient platform to screen large libraries of this compound analogs to identify novel compounds with improved efficacy, selectivity, or altered physicochemical properties.[8][9] This application note presents a dual-pronged screening strategy to maximize the probability of identifying high-quality lead compounds.
Methodology 1: Target-Based Biochemical HTS for VLCFA Elongase Inhibition
This primary assay directly measures the ability of test compounds to inhibit the activity of a purified, recombinant VLCFA elongase enzyme. A fluorescence-based format is chosen for its high sensitivity, low sample consumption, and amenability to automation, making it ideal for HTS.[10][11][12]
Principle of the Assay
The VLCFA elongase catalyzes the condensation of malonyl-CoA with a fatty acyl-CoA substrate to extend the carbon chain. Our proposed assay utilizes a fluorescently-labeled malonyl-CoA analog (e.g., Bodipy-malonyl-CoA) and a suitable acyl-CoA starter substrate (e.g., C18:3-CoA). When the fluorescent malonyl-CoA is incorporated into the growing fatty acid chain, the resulting product is captured on a 96- or 384-well filter plate. Unincorporated, fluorescent substrate is washed away, and the fluorescence of the captured, elongated product is measured. Inhibitors of the elongase will prevent this incorporation, resulting in a low fluorescence signal.
Biochemical HTS Workflow
Caption: Workflow for the target-based biochemical HTS assay.
Detailed Protocol
Reagents and Materials:
-
Assay Buffer: 100 mM HEPES, pH 7.4, 1 mM MgCl₂, 1 mM DTT.
-
Recombinant VLCFA Elongase (plant or human, e.g., ELOVL7[13]).
-
Substrates: γ-Linolenoyl-CoA (C18:3-CoA), BODIPY™ FL Malonyl-CoA.
-
Positive Control Inhibitor: Known pan-elongase inhibitor (e.g., Gracillin).
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Stop/Capture Solution: 10% Trichloroacetic Acid (TCA).
-
Wash Buffer: 1% TCA in water.
-
Plates: 384-well low-volume assay plates (e.g., Corning 3764), 384-well filter plates (e.g., Millipore MultiScreenHTS).
-
Instrumentation: Liquid handler, microplate reader with fluorescence detection.[14]
Procedure:
-
Using an acoustic dispenser, transfer 100 nL of test compounds from the library plates to the 384-well assay plates.
-
Add 100 nL of DMSO to negative control wells and 100 nL of a positive control inhibitor (e.g., 10 µM final concentration) to positive control wells.
-
Add 5 µL of VLCFA elongase solution (e.g., 20 nM final concentration in Assay Buffer) to all wells.
-
Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 30 minutes at room temperature. This pre-incubation step is critical to allow time for covalent inhibitors to react with the enzyme.[15]
-
Initiate the enzymatic reaction by adding 5 µL of substrate mixture containing C18:3-CoA (20 µM final) and BODIPY-malonyl-CoA (2 µM final) in Assay Buffer.
-
Incubate the reaction for 60 minutes at 37°C.
-
Stop the reaction by adding 10 µL of Stop/Capture Solution.
-
Transfer the entire volume to a 384-well filter plate. Incubate for 10 minutes to allow protein precipitation and capture.
-
Wash the wells 3 times with 50 µL of Wash Buffer using a vacuum manifold.
-
Read the fluorescence of the captured product on the filter plate (Excitation/Emission ~485/520 nm).
Data Analysis:
-
Calculate percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Assess assay quality by calculating the Z'-factor from control wells. A Z'-factor > 0.5 indicates a robust and screenable assay.
Methodology 2: Cell-Based Phenotypic HTS for Herbicidal Activity
This assay provides a physiologically relevant, whole-organism approach to screen for compounds with herbicidal activity. Unicellular green algae, such as Chlorella vulgaris, are excellent model systems as they are sensitive to many classes of herbicides and their growth can be easily monitored in a microplate format.[16][17]
Principle of the Assay
Actively growing algal cells are treated with test compounds in a clear, flat-bottom 96- or 384-well plate. The plates are incubated under controlled light and temperature conditions. Compounds that inhibit essential cellular processes, such as VLCFA synthesis, will slow or stop cell division. The resulting inhibition of growth is quantified by measuring the optical density (absorbance) of the culture, which is proportional to cell density.
Cell-Based HTS Workflow
Caption: Workflow for the cell-based algal growth inhibition HTS assay.
Detailed Protocol
Reagents and Materials:
-
Organism: Axenic culture of Chlorella vulgaris.
-
Growth Medium: Bold's Basal Medium (BBM).
-
Positive Control: A commercial chloroacetamide herbicide (e.g., S-metolachlor).
-
Test Compounds: Analogs dissolved in 100% DMSO.
-
Plates: Sterile, clear, flat-bottom 384-well tissue culture plates.
-
Instrumentation: Plate reader capable of absorbance measurements, temperature and light-controlled incubator, plate shaker.
Procedure:
-
Prepare a log-phase culture of Chlorella vulgaris and adjust the cell density with fresh BBM to an initial OD₆₈₀ of ~0.05.
-
Dispense 200 nL of test compounds and controls into the 384-well plates.
-
Add 40 µL of the prepared algal suspension to all wells.
-
Seal the plates with a breathable membrane to allow gas exchange while preventing evaporation and contamination.
-
Incubate the plates for 72 hours at 25°C under continuous illumination (~100 µmol/m²/s).
-
After incubation, place the plates on a plate shaker for 2 minutes to ensure uniform cell suspension.
-
Measure the optical density at 680 nm (OD₆₈₀) using a microplate reader.
Data Analysis:
-
Calculate percent growth inhibition: % Growth Inhibition = 100 * (1 - (OD_Compound - OD_t0) / (OD_Negative - OD_t0)) (Where OD_t0 is the initial OD at time zero).
-
Identify compounds showing significant growth inhibition (e.g., >50%) for further analysis.
Data Interpretation and Hit Validation Cascade
A successful screening campaign relies on a systematic process to triage and validate initial hits.[18] The goal is to eliminate false positives and confirm that the observed activity is due to the specific inhibition of the intended target.[15]
Hit Triage and Confirmation Workflow
Caption: Logical workflow for hit validation and characterization.
Quantitative Data Summary (Example)
Below is an example table summarizing data for hypothetical hits from the screening cascade.
| Compound ID | Biochemical IC₅₀ (µM) | Algal Growth IC₅₀ (µM) | IC₅₀ Shift (Pre-incubation) | Notes |
| Analog-001 | 1.2 | 5.5 | 8-fold decrease | Potent, cell-permeable, covalent |
| Analog-002 | 0.8 | > 50 | 10-fold decrease | Potent biochemically, poor permeability |
| Analog-003 | 25.4 | 30.1 | No shift | Weak, likely non-covalent or slow |
| Analog-004 | > 50 | 2.1 | N/A | Phenotypic hit, off-target effect? |
Key Validation Experiments
-
IC₅₀ Determination: Hits identified in the primary screens at a single concentration must be re-tested in a dose-response format (typically an 8- to 12-point concentration curve) to determine their half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency.
-
Covalent Mechanism Validation (IC₅₀ Shift Assay): A key indicator of time-dependent covalent inhibition is a leftward shift in the IC₅₀ value with increased pre-incubation time.
-
Protocol: Generate two separate IC₅₀ curves for a hit compound. For the first, add the enzyme and compound simultaneously with the substrate (no pre-incubation). For the second, pre-incubate the enzyme and compound for an extended period (e.g., 60 minutes) before adding the substrate. A significant decrease in the IC₅₀ value with pre-incubation is strong evidence of a covalent mechanism.[15]
-
-
Jump Dilution Assay: This experiment confirms irreversible binding. An enzyme is incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted to a concentration well below the inhibitor's IC₅₀. If the inhibitor is reversible, its effect will be lost upon dilution and enzyme activity will recover. If it is an irreversible covalent inhibitor, the enzyme will remain inhibited, and activity will not recover.[15]
Conclusion
The dual-assay strategy presented here provides a robust framework for the high-throughput screening of this compound analogs and other potential covalent inhibitors. By combining a direct, target-based biochemical assay with a physiologically relevant cell-based screen, this approach enables the identification of potent and cell-active compounds. The subsequent hit validation cascade, with a specific focus on confirming the covalent mechanism of action, ensures that the most promising candidates are advanced for further development in agrochemical or drug discovery programs.
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use of 2-chloro-N-cyclopentylpropanamide as a chemical probe
Application Note & Protocols
Topic: Characterizing Cysteine-Dependent Enzymes Using 2-Chloro-N-Cyclopentylpropanamide-Based Covalent Probes
Audience: Researchers, scientists, and drug development professionals.
Guide Overview: A Framework for Novel Probe Application
This document provides a comprehensive guide to the application of novel chemical probes derived from the this compound scaffold. While this specific compound is not yet an established probe, its chloroacetamide functional group is a well-characterized electrophile, or "warhead," capable of forming stable, covalent bonds with nucleophilic amino acid residues, particularly cysteine.[1][2] This reactivity makes it an ideal starting point for developing Activity-Based Probes (ABPs) to investigate the function and inhibition of cysteine-dependent enzymes like proteases, deubiquitinases, and certain metabolic enzymes.
Here, we present the scientific rationale, core principles, and detailed protocols for utilizing a hypothetical, yet representative, probe from this class—designated CP-Probe-1 —for target validation and inhibitor selectivity profiling. The methodologies are grounded in the established principles of Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technology for studying enzyme function directly in native biological systems.[3][4]
Probe Profile & Mechanism of Action
The utility of a chloroacetamide-based probe stems from its ability to act as an irreversible covalent inhibitor.[2][5] The core structure consists of three key components, a design paradigm central to ABPP.[6][7]
-
Recognition Scaffold: The N-cyclopentylpropanamide portion provides a specific physicochemical profile that can be modified to confer selectivity for the binding pocket of a target enzyme.
-
Reactive Group (Warhead): The 2-chloroacetamide group is an electrophile that reacts with nucleophilic residues. In biological systems, the thiol group of cysteine is a primary target.[1][8]
-
Reporter Tag: For a functional probe, the scaffold must be appended with a reporter tag (e.g., a fluorophore like Rhodamine or a biotin handle for affinity purification) via a linker.
The mechanism of action is a nucleophilic substitution reaction where the deprotonated thiolate of an active site cysteine attacks the carbon atom bearing the chlorine, displacing the chloride leaving group. This forms a stable thioether bond, covalently labeling the active enzyme.[8]
Caption: Covalent labeling of a target enzyme by the chloroacetamide probe.
Key Applications & Experimental Protocols
The primary applications for CP-Probe-1 involve assessing enzyme activity and measuring the potency and selectivity of small-molecule inhibitors. The following protocols are designed as self-validating systems, often including negative controls and competitive displacement steps.
Application 1: In-Gel Fluorescence Profiling of Enzyme Activity
This protocol uses a fluorescently-tagged version of the probe (CP-Probe-Fluor ) to visualize active enzymes in a complex proteome (e.g., a cell lysate) by SDS-PAGE. The intensity of the fluorescent band corresponding to a specific protein is proportional to its active fraction.
Protocol 2.1: Lysate Labeling and In-Gel Analysis
-
Proteome Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Lyse cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% NP-40) on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Probe Labeling:
-
In separate microcentrifuge tubes, dilute 50 µg of proteome to a final volume of 50 µL with lysis buffer.
-
Experimental Arm: Add CP-Probe-Fluor to a final concentration of 1 µM.
-
Negative Control Arm: Add DMSO (vehicle) instead of the probe.
-
Incubate all samples for 30 minutes at 37°C.
-
-
SDS-PAGE and Visualization:
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Resolve 20 µg of the labeled proteome on a 12% SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel scanner (e.g., Typhoon or ChemiDoc) at the appropriate excitation/emission wavelengths for the fluorophore.
-
After scanning, stain the same gel with Coomassie Blue to visualize total protein loading as a control.
-
Causality and Interpretation: Fluorescent bands will only appear for proteins that have been covalently modified by the probe. This directly reflects the presence of active, accessible cysteine residues in those proteins under the assay conditions. The Coomassie stain serves as a crucial loading control.
Application 2: Competitive Profiling for Inhibitor Selectivity (IC₅₀ Determination)
This powerful application uses ABPP to determine the potency and selectivity of an unlabeled test inhibitor.[4] The inhibitor competes with CP-Probe-Fluor for binding to the target enzyme. A potent inhibitor will prevent probe labeling, leading to a decrease in the fluorescent signal.
Caption: Workflow for competitive activity-based protein profiling.
Protocol 2.2: Competitive Labeling for IC₅₀ Determination
-
Proteome Preparation: Prepare cell lysate as described in Protocol 2.1.
-
Inhibitor Pre-incubation:
-
Aliquot 50 µg of proteome into a series of tubes (final volume 49 µL).
-
Add 1 µL of your test inhibitor from a 50X stock to achieve a range of final concentrations (e.g., 100 µM to 1 nM). Include a vehicle control (DMSO).
-
Incubate for 30 minutes at 37°C to allow the inhibitor to bind to its targets.
-
-
Probe Labeling:
-
Add 1 µL of a 50X stock of CP-Probe-Fluor to each tube for a final concentration of 1 µM.
-
Incubate for an additional 30 minutes at 37°C.
-
-
Analysis:
-
Stop the reaction and analyze by SDS-PAGE and in-gel fluorescence as described in Protocol 2.1.
-
Quantify the fluorescence intensity of the target band for each inhibitor concentration using software like ImageJ.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Trustworthiness of the Protocol: This assay is self-validating. A selective inhibitor will only reduce the signal of its specific target(s), while off-targets will remain brightly labeled. A non-selective or promiscuous compound will reduce the signal of many bands.
Application 3: Target Identification via Affinity Purification-Mass Spectrometry
For novel probes or inhibitors, identifying the protein targets is essential. This protocol uses a biotin-tagged version of the probe (CP-Probe-Biotin ) to covalently label targets, which are then enriched using streptavidin beads and identified by mass spectrometry.
Protocol 2.3: Pull-Down of Labeled Proteins
-
Proteome Labeling:
-
Scale up the labeling reaction. Incubate 1-2 mg of total protein lysate with 5 µM CP-Probe-Biotin in a final volume of 1 mL for 1 hour at 37°C.
-
Prepare a parallel control sample incubated with DMSO instead of the probe.
-
-
Enrichment of Biotinylated Proteins:
-
Add 50 µL of pre-washed high-capacity streptavidin-agarose beads to each sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to capture the probe-labeled proteins.
-
Pellet the beads by centrifugation (e.g., 1,500 x g for 2 minutes).
-
Wash the beads extensively to remove non-specifically bound proteins (e.g., 3 washes with 1% SDS in PBS, followed by 3 washes with PBS).
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the captured proteins by boiling the beads in 50 µL of 1X Laemmli sample buffer.
-
Run the eluate a short distance into an SDS-PAGE gel to concentrate the sample and remove residual bead components.
-
Excise the protein band, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Target proteins will be identified by a high number of unique peptides in the probe-treated sample compared to the DMSO control. This provides a robust method for discovering the cellular targets of the probe.
Quantitative Data & Expected Results
The following table summarizes hypothetical but realistic data that could be generated using the protocols described above, illustrating how to present findings for a novel probe and a test inhibitor.
| Parameter | Method | Target Enzyme (Example) | Expected Result | Interpretation |
| Probe Reactivity | In-Gel Fluorescence (Protocol 2.1) | Cysteine Protease X | Strong fluorescent band at correct MW | The probe actively labels the target enzyme. |
| Inhibitor Potency (IC₅₀) | Competitive Profiling (Protocol 2.2) | Cysteine Protease X | 75 nM | The test inhibitor is a potent binder of the target. |
| Inhibitor Selectivity | Competitive Profiling (Protocol 2.2) | Off-Target Enzyme Y | > 50 µM | The inhibitor is >650-fold selective for the target. |
| Target Identification | Affinity Purification-MS (Protocol 2.3) | Cysteine Protease X | 25 unique peptides (vs. 0 in control) | Confirms Cysteine Protease X as a primary target. |
References
-
Greenbaum, D., Medzihradszky, K. F., Burlingame, A., & Bogyo, M. (2005). Activity-based probes that target diverse cysteine protease families. PubMed. [Link]
-
Rathod, D., et al. (2022). A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity. bioRxiv. [Link]
-
Rathod, D., et al. (2022). A Covalent Chemical Probe for Chikungunya nsP2 Cysteine Protease with Antialphaviral Activity and Proteome-wide Selectivity. ResearchGate. [Link]
-
Tan, M. S. Y., et al. (2020). Novel broad-spectrum activity-based probes to profile malarial cysteine proteases. PLOS ONE. [Link]
-
Lanning, B. R., et al. (2016). Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots. Current Protocols in Chemical Biology. [Link]
-
de Ru, A. H., et al. (2024). Covalent activity-based probes for imaging of serine proteases. Biochemical Society Transactions. [Link]
-
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. PubChem. [Link]
-
Saghatelian, A., et al. (2004). Activity-based probes for the proteomic profiling of metalloproteases. Proceedings of the National Academy of Sciences. [Link]
-
Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. Pharmacology Research & Perspectives. [Link]
-
Chen, Y., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules. [Link]
-
van Rooden, E. J., et al. (2018). Activity-based Protein Profiling. eLS. [Link]
-
Ward, C. C., et al. (2017). 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification. ACS Chemical Biology. [Link]
-
Pharmaffiliates. (n.d.). 2-Chloro-N-(2-chloro-5-(3-hydroxyprop-1-yn-1-yl)pyrimidin-4-yl)-N,7-dicyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Pharmaffiliates. [Link]
-
CP Lab Safety. (n.d.). 2-chloro-7-cyclopentyl-N, N-dimethyl-7H-pyrrolo[2, 3-d]pyrimidine-6-carboxamide. CP Lab Safety. [Link]
-
PubChem. (n.d.). 2-Chloro-N-pentylpropanamide. PubChem. [Link]
-
Vacek, J., et al. (2014). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Molecules. [Link]
-
Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry. [Link]
-
Siddiqui, N., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Pomerantz, W. C. K., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Acetamide, N-cyclopentyl-. PubChem. [Link]
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- 2. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Activity-based probes that target diverse cysteine protease families - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocols for the Formulation of 2-chloro-N-cyclopentylpropanamide in Experimental Research
Abstract
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the formulation of 2-chloro-N-cyclopentylpropanamide for experimental applications. Recognizing the critical link between formulation quality and data reproducibility, this guide moves beyond simple step-by-step instructions to explain the scientific rationale behind protocol design. It covers the essential physicochemical properties of the compound, details methodologies for preparing solutions and suspensions for in vitro and in vivo studies, and establishes a framework for quality control and safe handling. The objective is to provide a self-validating system of protocols that ensures the preparation of stable, consistent, and effective formulations, thereby enhancing the integrity of experimental outcomes.
Foundational Principles: The "Why" Behind Formulation
The formulation of any experimental compound is a critical step that directly impacts its biological activity and the reliability of the resulting data. For a compound like this compound, which exhibits poor water solubility, the primary challenge is to prepare a delivery system that ensures consistent exposure in the experimental model, be it a cell culture or an animal model.[1][2] A suboptimal formulation can lead to an underestimation of efficacy or an overestimation of the required dose, confounding early-stage research.[2] This guide is therefore built on the principle of rational formulation design, where the physicochemical properties of the compound dictate the choice of excipients and preparation methods.
Physicochemical Profile of this compound
A thorough understanding of the compound's properties is the cornerstone of any formulation strategy. These characteristics determine its behavior in various solvents and are essential for calculating concentrations and anticipating stability issues.
| Property | Value / Description | Significance for Formulation | Source |
| Molecular Formula | C₈H₁₄ClNO | Defines the elemental composition. | N/A |
| Molecular Weight | 175.66 g/mol | Essential for accurate molar concentration calculations. | N/A |
| Appearance | Powder | Physical state at room temperature. | |
| Melting Point | 113-114 °C | An indicator of purity. | |
| Solubility | Limited aqueous solubility. Soluble in organic solvents like DMSO. | This is the primary challenge. It necessitates using organic solvents for stock solutions and potentially complex vehicle systems for in vivo dosing.[1][3] | Implied by chemical structure and common for similar molecules. |
| Stability | Store at room temperature. | Indicates good stability under standard laboratory conditions. |
Strategic Formulation Workflow
The choice of formulation is dictated by the experimental context. An in vitro cell-based assay has vastly different requirements than an in vivo oral gavage study. The following workflow provides a logical pathway for selecting the appropriate protocol.
Caption: Logical workflow for selecting the appropriate formulation protocol.
Experimental Protocols
Safety Precaution: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Always handle this compound within a chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Rationale: Due to its poor aqueous solubility, a high-concentration stock solution in a non-polar organic solvent is required. Dimethyl sulfoxide (DMSO) is the solvent of choice for most in vitro applications due to its high solubilizing power and compatibility with cell culture media at low final concentrations.[4][5]
Materials:
-
This compound (MW: 175.66 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Calibrated analytical balance
-
Sterile, amber glass vial or polypropylene microcentrifuge tube
-
Vortex mixer
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.757 mg of this compound.
-
Calculation: 175.66 g/mol * 0.010 mol/L * 0.001 L = 0.001757 g = 1.757 mg
-
-
Weighing: Tare a clean weigh boat on the analytical balance. Carefully weigh the calculated amount of the compound.
-
Solubilization: Transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be employed if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C, protected from light. While not much will survive in 100% DMSO, preparing the stock in a sterile hood minimizes risks.[6]
Protocol: Preparation of Aqueous Working Solutions for In Vitro Assays
Rationale: For cell-based assays, the DMSO stock must be diluted into an aqueous culture medium. The critical consideration is to keep the final DMSO concentration non-toxic to the cells, typically below 0.5%, with a preference for ≤0.1%.[5] A vehicle control containing the same final DMSO concentration is mandatory for valid results.[7]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile, complete cell culture medium, pre-warmed to 37°C
-
Sterile pipettes and tubes
Procedure:
-
Thaw: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for your dose-response curve.
-
Example for 10 µM: To make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium. This results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the medium as used for the highest drug concentration (e.g., 1 µL of DMSO in 999 µL of medium).
-
Mixing: Mix gently by pipetting. Do not vortex, as this can cause shearing forces that damage media components and cells.
-
Application: Use the freshly prepared working solutions immediately to treat cells.
Protocol: Preparation of an Aqueous Suspension for Oral Gavage
Rationale: For oral administration of poorly soluble compounds in animal studies, a uniform suspension is often the most practical approach.[8][9] A suspending agent is used to ensure the compound is evenly distributed, allowing for consistent dosing. A common and well-tolerated vehicle is 0.5% Carboxymethyl cellulose (CMC) in water.[8][9]
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Sodium Carboxymethyl cellulose (low viscosity) in sterile water
-
Mortar and pestle
-
Glass beaker and magnetic stirrer
-
Graduated cylinder
Procedure:
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously. Allow it to hydrate fully (this may take several hours or can be expedited with gentle heating).
-
Calculation: Determine the required concentration based on the target dose (mg/kg) and dosing volume (e.g., 10 mL/kg).
-
Example: For a 25 mg/kg dose at 10 mL/kg, the required concentration is 2.5 mg/mL.
-
-
Particle Size Reduction: Weigh the required amount of compound and place it in a mortar. Grind to a fine, consistent powder. This step is crucial as it increases the surface area and improves suspension stability.[2][3]
-
Levigation: Add a small volume of the 0.5% CMC vehicle to the powder in the mortar and triturate (mix) to form a smooth, uniform paste. This "wetting" step prevents clumping.
-
Suspension: Gradually add the remaining vehicle while stirring continuously. Transfer the mixture to a beaker and use a magnetic stirrer to maintain a uniform suspension.
-
Administration: Stir the suspension continuously, even between dosing individual animals, to prevent settling and ensure each animal receives the correct dose.
Protocol: Preparation of a Solubilized Formulation for Intraperitoneal (IP) Injection
Rationale: For IP administration, a clear, solubilized formulation is often preferred to ensure rapid absorption and avoid peritoneal irritation. This typically requires a co-solvent system. A widely used vehicle combination for preclinical studies is a mix of DMSO, PEG 400, and saline or water.
Materials:
-
This compound
-
Sterile DMSO
-
Sterile Polyethylene glycol 400 (PEG 400)
-
Sterile saline (0.9% NaCl) or Water for Injection (WFI)
-
Sterile, conical tubes
Procedure:
-
Vehicle System: A common vehicle system is 10% DMSO / 40% PEG 400 / 50% Saline. Note: This system must be validated for tolerability in the specific animal model and study duration.
-
Solubilization: a. Weigh the required amount of the compound into a sterile tube. b. Add the required volume of DMSO (10% of the final volume) and vortex until the compound is fully dissolved. c. Add the required volume of PEG 400 (40% of the final volume) and vortex until the solution is clear and homogenous. d. Slowly add the sterile saline (50% of the final volume) dropwise while vortexing. Observe carefully for any signs of precipitation. If the compound precipitates, the formulation is not viable and the vehicle composition may need to be optimized.
-
Final Check: The final formulation should be a clear, particle-free solution.
-
Administration: Use the formulation immediately after preparation.
Quality Control and Validation
To ensure trustworthiness and reproducibility, every formulation preparation should be treated as a self-validating system.
| Parameter | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct observation | Clear and particle-free (solutions) or uniform and homogenous (suspensions). | Ensures complete dissolution or proper suspension, preventing dose inaccuracy. |
| pH | Calibrated pH meter | For in vivo formulations, should be within a physiological range (e.g., 6.0-8.0). | Prevents irritation and pain at the site of administration. |
| Dose Uniformity (for suspensions) | Withdraw and analyze samples from top and bottom of the bulk suspension (e.g., via HPLC). | Concentration should be within ±10% of the target. | Confirms that the suspension is homogenous and dosing will be consistent. |
| Sterility (for injectables) | Culture a sample of the final formulation. | No microbial growth. | Prevents infection upon parenteral administration.[10] |
References
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. [Link]
-
Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC. PubMed Central. [Link]
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Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. PubMed. [Link]
-
What is the best vehicle for oral gavage of genistein in mice?. ResearchGate. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. [Link]
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Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. YouTube. [Link]
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How to prepare sterile drug solution in DMSO for cell culture?. Reddit. [Link]
-
Formulating Poorly Water Soluble Drugs. ResearchGate. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PubMed Central. [Link]
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Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. [Link]
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Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]
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Table 2. Synthesis of different structurally N-substituted amides in... ResearchGate. [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab. [Link]
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-
2-chloro-N-cyclopentylacetamide. PubChem. [Link]
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2-chloro-N-propylpentanamide. PubChem. [Link]
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Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines?. AVT Pharmaceutical. [Link]
-
Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. ResearchGate. [Link]
-
Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
-
Excipient Selection and Criteria for Injectable Dosage Forms. Taylor & Francis eBooks. [Link]
-
2-chloro-N-propylpropanamide. PubChem. [Link]
-
2-chloro-N-cyclopropylnicotinamide. PubChem. [Link]
-
2-Chloro-N-pentylpropanamide. PubChem. [Link]
-
2-chloro-n-pentylpropanamide (C8H16ClNO). PubChemLite. [Link]
-
Synthesis of some Amide derivatives and their Biological activity. ResearchGate. [Link]
-
Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. [Link]
-
2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. PubChem. [Link]
-
2-Chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide. Pharmaffiliates. [Link]
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(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide. ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-N-cyclopentylpropanamide
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-cyclopentylpropanamide. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield, improve product purity, and resolve common experimental challenges.
The synthesis of this compound is typically achieved via the acylation of cyclopentylamine with 2-chloropropionyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often conducted under Schotten-Baumann conditions.[1][2][3] While straightforward in principle, its success hinges on careful control of reaction parameters to favor the desired amide formation over competing side reactions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is significantly low, or I've isolated no desired product. What are the likely causes?
Low to no yield is a common but solvable issue. The root cause often lies in reagent quality, reaction conditions, or stoichiometry. The reaction between an amine and a highly reactive acyl chloride is fast, but so are potential side reactions.[][5]
Primary Causes & Solutions:
-
Hydrolysis of 2-Chloropropionyl Chloride: 2-Chloropropionyl chloride is highly sensitive to moisture.[6] Any water present in the solvent, on the glassware, or in the amine will rapidly hydrolyze the acyl chloride to the unreactive 2-chloropropionic acid, halting the desired reaction.[7]
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If the purity of the 2-chloropropionyl chloride is questionable, consider fresh reagent or distillation before use.
-
-
Protonation of Cyclopentylamine: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[8] If not neutralized, this HCl will protonate the unreacted cyclopentylamine, converting it into a non-nucleophilic ammonium salt and effectively stopping the reaction.[8][9][10]
-
Improper Temperature Control: While the reaction needs to proceed to completion, the initial mixing of reagents is highly exothermic.[][6] If the temperature is too low throughout, the reaction rate may be excessively slow.[11]
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow to diagnose and resolve low-yield issues.
Sources
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2-chloro-N-cyclopentylpropanamide degradation and stability issues
Welcome to the technical support center for 2-chloro-N-cyclopentylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential degradation and stability challenges associated with this compound. Our goal is to provide you with the expertise and practical guidance to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Stability of this compound
This compound is a substituted amide containing a reactive chlorine atom. The stability of this molecule is primarily influenced by the amide linkage and the carbon-chlorine bond. Amide bonds are generally stable; however, they are susceptible to hydrolysis under acidic or basic conditions.[1][2] The presence of a chlorine atom on the adjacent carbon can also influence the molecule's reactivity and degradation profile. This guide will walk you through the potential stability issues and provide systematic approaches to troubleshoot and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its structure, the two primary degradation pathways are:
-
Hydrolysis of the amide bond: This is a common degradation route for amides, which can occur under both acidic and basic conditions, yielding cyclopentylamine and 2-chloropropanoic acid.[1][3]
-
Reactions involving the chloro group: The chlorine atom can be susceptible to nucleophilic substitution or elimination reactions, particularly under certain pH and temperature conditions.
Q2: How can I assess the stability of my this compound sample?
A forced degradation study is the most effective way to determine the intrinsic stability of the molecule. This involves subjecting the compound to a variety of stress conditions, such as heat, humidity, light, and different pH levels, to accelerate degradation. The results will help you identify potential degradants and develop a stability-indicating analytical method.
Q3: What are the optimal storage conditions for this compound?
While specific stability data is not available, based on general chemical principles for similar structures, it is recommended to store this compound in a cool, dry, and dark place in a tightly sealed container to minimize exposure to moisture, light, and heat.
Q4: What analytical techniques are suitable for monitoring the degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for separating and quantifying the parent compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in Chromatogram
Symptom: You observe additional peaks in your HPLC analysis of a this compound sample that were not present in the initial analysis.
Potential Cause: Degradation of the compound has occurred.
Troubleshooting Workflow:
Caption: Workflow for addressing loss of potency.
Step-by-Step Protocol:
-
Review Experimental and Storage Conditions:
-
Carefully document all parameters of your experiment, including solvent, pH, temperature, and light exposure.
-
Review the storage conditions of your stock solutions and solid material.
-
-
Conduct Systematic Stability Studies:
-
pH Stability:
-
Prepare solutions of the compound in buffers of different pH values (e.g., pH 3, 5, 7, 9).
-
Analyze the solutions at different time points (e.g., 0, 4, 8, 24 hours) by HPLC to determine the rate of degradation at each pH.
-
-
Thermal Stability:
-
Store aliquots of your compound (both solid and in solution) at different temperatures (e.g., 4°C, room temperature, 40°C, 60°C).
-
Analyze the samples at various time intervals to assess degradation. Amides are generally thermally stable up to 160°C, but this can vary. [4]
-
-
Photostability:
-
Expose solutions of your compound to a controlled light source and compare their stability to a dark control.
-
-
Solvent Compatibility:
-
Assess the stability of the compound in different solvents commonly used in your laboratory.
-
-
-
Analyze the Data and Modify Procedures:
-
Based on the stability data, identify the conditions under which the compound is least stable.
-
Modify your experimental protocols and storage conditions to avoid these factors. For example, if the compound is light-sensitive, work in a dark room or use amber vials. If it is unstable at a certain pH, adjust the pH of your solutions accordingly.
-
Data Summary
The following table summarizes the expected stability of amides under various stress conditions, which can be used as a general guideline for this compound.
| Stress Condition | Expected Stability of Amide Bond | Potential Degradation Products |
| Acidic (pH < 3) | Prone to hydrolysis, especially with heat. [1][5] | Carboxylic acid and amine salt. [1] |
| Neutral (pH 6-8) | Generally stable. [6] | Minimal degradation expected. |
| Basic (pH > 9) | Prone to hydrolysis, especially with heat. [1][7] | Carboxylate salt and amine. [1] |
| Oxidative (e.g., H₂O₂) | Generally stable, but the rest of the molecule may be susceptible. | Oxidized derivatives. |
| Thermal | Generally stable at moderate temperatures. [4] | Decomposition at high temperatures. |
| Photochemical | Stability is structure-dependent. | Photodegradation products. |
Conclusion
References
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Nowaczyk, J., et al. (2021). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Materials, 14(16), 4587. Available at: [Link]
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Glover, S. A., et al. (2011). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 9(10), 3829-3837. Available at: [Link]
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O'Connor, C. J. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564. Available at: [Link]
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Varvounis, G., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]
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PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. Available at: [Link]
-
BYJU'S. (n.d.). Types of Amide Hydrolysis. Retrieved from [Link]
-
Greenberg, A., & Breneman, C. M. (2000). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. Journal of the American Chemical Society, 122(26), 6291-6298. Available at: [Link]
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Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
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LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]
-
Kluger, R., & Chin, J. (1982). The 3-N-phenyl amide of all-cis-cyclopentane-1,2,3,4-tetracarboxylic acid as a potential pH-sensitive amine-releasing prodrug; intervention of imide formation around neutral pH. Journal of the American Chemical Society, 104(10), 2891-2897. Available at: [Link]
-
Wang, Y., et al. (2014). Stability and Electronic Spectra of Chlorin e6 Lysine Amides. Chinese Journal of Chemical Physics, 27(4), 445-452. Available at: [Link]
-
Gygi, D., et al. (2022). Enforcing Steric Control over Chlorine-Radical-Mediated C–H Activation. Journal of the American Chemical Society, 144(3), 1195-1201. Available at: [Link]
-
Wang, Y., et al. (2023). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters, 25(2), 305-310. Available at: [Link]
-
Chem Help ASAP. (2019, January 15). mechanism of amide hydrolysis [Video]. YouTube. [Link]
-
Wang, T., et al. (2023). Chloramines as an important photochemical source of chlorine atoms in the urban atmosphere. Proceedings of the National Academy of Sciences, 120(31), e2301951120. Available at: [Link]
-
Li, C., & von Gunten, U. (2023). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Water Research, 242, 120131. Available at: [Link]
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Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides – Structure and Reactivity. Retrieved from [Link]
- Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid.
-
Li, C., & von Gunten, U. (2023). Chlorination of amides. Infoscience. Available at: [Link]
-
PubChem. (n.d.). 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Westin, J. (n.d.). Reactions of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5. Retrieved from [Link]
-
The Chemistry Guru. (2018, May 21). Amine, Aniline and Amide Reactions - Organic Chem [Video]. YouTube. [Link]
-
Zhang, Y., et al. (2022). Biodegradation of Cyanide by a New Isolated Aerococcus viridans and Optimization of Degradation Conditions by Response Surface Methodology. International Journal of Environmental Research and Public Health, 19(15), 9431. Available at: [Link]
-
ResearchGate. (n.d.). Structure of 2-chloro-N-(p-tolyl)propanamide. Retrieved from [Link]
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- 7. arkat-usa.org [arkat-usa.org]
Technical Support Center: Overcoming Solubility Challenges with 2-chloro-N-cyclopentylpropanamide
Welcome to the technical support guide for 2-chloro-N-cyclopentylpropanamide. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility issues with this compound. We will explore the underlying chemical principles governing its solubility and provide a series of practical, step-by-step troubleshooting guides to achieve successful dissolution in your experiments.
I. Understanding the Molecule: Why is Solubility a Challenge?
This compound possesses a distinct chemical architecture that presents unique solubility challenges. A clear understanding of its structure is the first step in designing an effective solubilization strategy.
-
Amide Group: The secondary amide group (-C(=O)NH-) can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O oxygen).[1] This allows for some interaction with protic solvents. However, amides are generally less soluble than comparable amines and carboxylic acids because the hydrogen bonding potential is also utilized for strong intermolecular interactions in the solid state (crystal lattice), making them more stable and harder to solvate.[2][3]
-
Cyclopentyl Group: This bulky, non-polar alkyl group introduces significant hydrophobic character to the molecule. Large organic substituents on an amide nitrogen tend to decrease aqueous solubility.[2]
-
Chlorinated Propyl Chain: The chlorine atom is electronegative, creating a dipole moment. While this adds some polarity, the overall effect on a short alkyl chain can also increase lipophilicity, which often favors solubility in organic solvents over aqueous media.[4]
In essence, the molecule has a balance of polar (amide) and non-polar (cyclopentyl, chlorinated alkyl chain) features, making it unlikely to be highly soluble in either very polar solvents like water or very non-polar solvents like hexanes. Such compounds often require tailored solvent systems or specific techniques to achieve desired concentrations.
II. Frequently Asked Questions (FAQs)
Q1: What is the first solvent I should try to dissolve this compound?
A1: Based on its structure, a good starting point would be a polar aprotic solvent. We recommend trying Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) . These solvents are excellent at disrupting the hydrogen bonds in the amide's crystal lattice and can solvate both the polar and non-polar regions of the molecule.[5] Always start with a small amount of the compound and add the solvent incrementally.
Q2: My compound is for a biological assay, and I need to make an aqueous stock. How can I do this if it's not soluble in water?
A2: This is a common challenge. The standard method is to first prepare a highly concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer or media.[] It is critical to ensure the final concentration of the organic solvent is low enough (typically <0.5% or <0.1%) to not affect the biological system. When diluting, add the DMSO stock to the vigorously stirring aqueous buffer to prevent the compound from precipitating.
Q3: Can I heat the sample to improve solubility?
A3: Yes, gentle heating can often increase the rate of dissolution and the saturation point. However, use this method with caution. We recommend heating to no more than 40-50°C. Before heating, verify the thermal stability of this compound to prevent degradation. Always use a sealed container to avoid solvent evaporation, which would cause the compound to crash out of solution.
Q4: Would adjusting the pH of my aqueous solution help?
A4: For this specific molecule, pH adjustment is unlikely to have a significant effect. Amides are very weak bases with a pKa around -0.5 for their conjugate acid; they are not readily protonated or deprotonated in typical aqueous pH ranges (1-14).[1] Therefore, unlike compounds with acidic or basic functional groups (e.g., carboxylic acids, amines), altering the pH will not convert the amide into a more soluble salt form.[7]
III. In-Depth Troubleshooting Guides & Protocols
If initial attempts with common solvents fail, a more systematic approach is necessary. The following guides provide detailed protocols for advanced solubilization techniques.
Guide 1: Systematic Solvent Screening
This protocol helps you systematically identify a suitable single solvent or a primary solvent for a co-solvent system.
Objective: To test the solubility of this compound in a range of solvents with varying polarities.
Materials:
-
This compound
-
Small vials (e.g., 2 mL glass vials)
-
Vortex mixer
-
Selection of solvents (see table below)
Protocol:
-
Preparation: Weigh out a small, precise amount of the compound (e.g., 1 mg) into several labeled vials.
-
Solvent Addition: To the first vial, add a small volume of the first solvent (e.g., 100 µL).
-
Mixing: Cap the vial securely and vortex for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background. Look for any undissolved particles.
-
Incremental Addition: If the compound is not fully dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat steps 3-4.
-
Documentation: Continue adding solvent until the compound dissolves or until a large volume has been added, indicating poor solubility. Record the approximate concentration at which dissolution occurred (e.g., ~1 mg/mL).
-
Repeat: Repeat this process for each solvent you wish to test.
Data Interpretation: Summarize your findings in a table to compare the effectiveness of each solvent.
| Solvent Class | Example Solvent | Polarity Index | Expected Outcome for this compound |
| Polar Aprotic | DMSO, DMF | 7.2, 6.4 | High Likelihood of Success. Excellent for solvating amides. |
| Chlorinated | Dichloromethane (DCM) | 3.1 | Moderate Likelihood. Often used in amide synthesis.[8][9] |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Moderate Likelihood. Balances polarity and non-polar character. |
| Alcohols | Ethanol, Isopropanol | 5.2, 3.9 | Moderate to Low Likelihood. Can H-bond but may struggle with non-polar bulk. |
| Esters | Ethyl Acetate | 4.4 | Moderate Likelihood. A greener alternative to DCM in some cases.[10] |
| Aqueous | Water | 10.2 | Very Low Likelihood. Hydrophobic regions dominate.[3] |
Guide 2: Developing a Co-Solvent System
When a single solvent is not ideal, particularly for creating aqueous-compatible solutions, a co-solvent system is the best approach.[11][12] Co-solvents work by reducing the polarity of water, making it more hospitable to hydrophobic molecules.[][13]
Objective: To create a stable, aqueous-miscible solution using a primary organic solvent and a co-solvent.
Common Co-Solvent Pairs:
-
DMSO / Water
-
Ethanol / Water
-
Propylene Glycol (PG) / Water
-
Polyethylene Glycol 400 (PEG 400) / Water
Protocol:
-
Primary Dissolution: Dissolve the this compound in the minimum required volume of the primary organic solvent (e.g., DMSO, Ethanol) to create a concentrated stock.
-
Vortexing: Ensure the compound is fully dissolved in the organic stock before proceeding.
-
Titration: While vigorously vortexing or stirring the concentrated stock solution, slowly add the aqueous co-solvent (e.g., water, PBS buffer) drop by drop.
-
Observation for Precipitation: Watch carefully for any signs of cloudiness or precipitation. If the solution becomes turbid, you have exceeded the solubility limit for that specific solvent ratio.
-
Determine Optimal Ratio: The goal is to find the highest percentage of the aqueous co-solvent that can be added while keeping the compound in solution. For example, you might find that a final solution of 10% DMSO in water keeps your compound dissolved at the desired concentration.
Workflow for Solubility Troubleshooting
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Decision workflow for solubilizing this compound.
IV. Advanced Solubilization Strategies
If standard solvent and co-solvent systems are insufficient, more advanced formulation techniques may be required, particularly in drug development contexts.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, allowing them to be dispersed in water.[14] This is a common technique used in pharmaceutical formulations.[15]
-
Complexation with Excipients: Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the drug from water and increasing its apparent solubility.[14][16][17] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a particularly effective and commonly used derivative.[5]
These advanced methods require careful formulation development and validation. For more information, consulting a comprehensive resource like the Handbook of Pharmaceutical Excipients is highly recommended.[18][19][20]
V. References
-
Solubility of Amides. (2020). Chemistry Stack Exchange. Available at: [Link]
-
McMillan, D. et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]
-
Cosolvent. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Heliosphere Review. Available at: [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. (2022). ChemRxiv. Available at: [Link]
-
Amide. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
-
Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate. Available at: [Link]
-
“Solubility enhancement techniques for novel Drugs.” (2024). International Journal of Novel Research and Development. Available at: [Link]
-
Principles of Drug Action 1, Spring 2005, Amides. (2005). University of the Pacific. Available at: [Link]
-
NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. (2010). MKU Repository. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? (2021). National Institutes of Health (NIH). Available at: [Link]
-
N-substituted Amides Definition. (n.d.). Fiveable. Retrieved January 18, 2026, from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). National Institutes of Health (NIH). Available at: [Link]
-
Handbook of Pharmaceutical Manufacturing Formulations: Liquid Products. (2004). CRC Press. Available at:
-
Chapter 17: Amines and Amides. (n.d.). Lumen Learning. Retrieved January 18, 2026, from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. (2023). Organic & Biomolecular Chemistry. Available at: [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B. Available at: [Link]
-
5 Novel Techniques For Solubility Enhancement. (2022). Drug Delivery Leader. Available at: [Link]
-
Handbook of Pharmaceutical Excipients. (2009). Google Books. Available at:
-
Handbook of Pharmaceutical Excipients. (2006). Google Books. Available at:
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (2011). National Institutes of Health (NIH). Available at: [Link]
-
solubility enhancement -by pH change & complexation. (2016). Slideshare. Available at: [Link]
-
Influence of Chlorine Substituents on Biological Activity of Chemicals. (2019). ResearchGate. Available at: [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. erepository.mku.ac.ke [erepository.mku.ac.ke]
- 16. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Handbook of Pharmaceutical Excipients - Google ブックス [books.google.co.jp]
- 20. books.google.cn [books.google.cn]
Technical Support Center: Crystallization of 2-chloro-N-cyclopentylpropanamide
Welcome to the technical support center for the crystallization of 2-chloro-N-cyclopentylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our approach is rooted in fundamental principles of physical organic chemistry and crystallization science to empower you to overcome common challenges in obtaining high-quality crystalline material.
I. Understanding the Molecule: Physicochemical Profile
A successful crystallization process begins with a thorough understanding of the molecule's properties. While specific experimental data for this compound is not extensively published, we can infer a likely profile based on its structure and data from analogous compounds like 2-chloro-N-cyclopentylacetamide[1].
| Property | Estimated Value/Characteristic | Rationale & Implications for Crystallization |
| Molecular Formula | C₈H₁₄ClNO | - |
| Molecular Weight | ~175.65 g/mol | A moderate molecular weight suggests it should be soluble in a range of common organic solvents. |
| Polarity | Moderately Polar | The amide group provides polarity and hydrogen bonding capabilities (one donor N-H, one acceptor C=O). The cyclopentyl and propyl groups add nonpolar character. This balance is key for solvent selection. |
| Hydrogen Bonding | 1 Donor (N-H), 1 Acceptor (C=O) | Strong intermolecular hydrogen bonds will favor crystal lattice formation but may require more polar solvents for dissolution. |
| Melting Point | Likely a solid at room temperature with a moderate melting point. | The melting point is a critical parameter. "Oiling out" can occur if the solution temperature during crystallization is above the compound's melting point[2]. |
| Solubility Profile | Expected to be soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, acetonitrile) and alcohols (e.g., ethanol, isopropanol). Lower solubility is expected in nonpolar solvents (e.g., hexanes, toluene) and water. | The principle of "like dissolves like" is a good starting point for solvent screening[3]. A solvent system where the compound is soluble when hot and sparingly soluble when cold is ideal. |
II. Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What happened and how can I fix it?
A1: "Oiling out" is the formation of a liquid phase of your compound from a supersaturated solution instead of solid crystals. This is a common problem, especially with compounds that have moderate melting points or when high concentrations are used. The oil is an impure liquid form of your compound that often traps impurities.
Causality:
-
High Supersaturation: The solution is too concentrated, causing the compound to separate from the solution faster than it can organize into a crystal lattice.
-
Low Melting Point: The temperature of the solution is higher than the melting point of your compound (or a melting point depressed by impurities).
-
Rapid Cooling: Fast cooling rates don't allow sufficient time for nucleation and crystal growth, favoring the formation of a disordered liquid phase[4][5].
-
Impurities: Impurities can lower the melting point of your compound and interfere with crystal lattice formation[2].
Solutions:
-
Reduce Supersaturation: Re-heat the solution until the oil redissolves. Add a small amount (10-20% of the total volume) of the hot solvent to decrease the concentration. Allow the solution to cool more slowly.
-
Slower Cooling: Insulate the flask to slow the cooling rate. This gives the molecules more time to orient themselves into a crystal lattice.
-
Solvent System Modification: If the issue persists, consider a different solvent or a co-solvent system. A solvent in which the compound is slightly less soluble can sometimes prevent oiling out.
-
Seeding: Introduce a few seed crystals of pure this compound into the cooled, supersaturated solution just before it becomes cloudy. This provides a template for crystallization to occur.
Q2: No crystals are forming, even after the solution has cooled to room temperature or below.
A2: This indicates that the solution is not sufficiently supersaturated at the lower temperature.
Causality:
-
Too Much Solvent: The most common reason is the use of an excessive amount of solvent, meaning the compound remains soluble even at low temperatures[2].
-
Inappropriate Solvent Choice: The solvent may be too good at solvating the molecule across the entire temperature range.
-
Kinetics of Nucleation: Sometimes, spontaneous nucleation is slow.
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Be careful not to evaporate too much solvent, which could lead to rapid, impure crystallization.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a seed crystal.
-
-
Lower the Temperature: Place the solution in an ice bath or refrigerator to further decrease the solubility.
-
Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a few drops of the good solvent to redissolve the turbidity and allow it to cool slowly.
Q3: The crystallization yielded very fine needles or a powder, which is difficult to filter and may be impure.
A3: The formation of very small crystals is typically due to very rapid nucleation and growth.
Causality:
-
High Supersaturation and Rapid Cooling: A high concentration of the solute combined with a fast cooling rate leads to the formation of many nuclei simultaneously, resulting in small crystals[6].
-
Agitation: Excessive agitation during the cooling phase can also promote rapid nucleation.
Solutions:
-
Slower Cooling: As with oiling out, a slower cooling rate is crucial. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a lower yield but often produces larger, purer crystals.
-
Minimize Agitation: Do not stir or disturb the solution as it cools.
Q4: The final crystalline product has a low purity. How can I improve this?
A4: Impurities can be trapped in the crystal lattice (inclusions) or be present on the crystal surface.
Causality:
-
Rapid Crystallization: Fast crystal growth can trap impurities from the mother liquor within the growing crystal[6].
-
Inefficient Washing: Residual mother liquor on the surface of the crystals will contaminate the final product.
-
Co-crystallization: If an impurity has a very similar structure to your compound, it may co-crystallize.
Solutions:
-
Recrystallization: Perform a second crystallization of the impure product.
-
Optimize Cooling Rate: A slower cooling rate allows for more selective crystallization, giving impurities more time to remain in the solution.
-
Thorough Washing: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor. Ensure the solvent is cold to minimize dissolution of the product.
-
Solvent Selection: Choose a solvent system that maximizes the solubility of the impurities while minimizing the solubility of your product at low temperatures.
III. Experimental Protocols
A. Solvent Screening Protocol
Objective: To identify a suitable solvent or solvent system for the crystallization of this compound.
Materials:
-
This compound (crude)
-
Test tubes or small vials
-
A selection of solvents with varying polarities (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes)[7]
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of your crude compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good candidate will not be very soluble at room temperature.
-
For solvents in which the compound is poorly soluble at room temperature, heat the mixture gently. Continue adding the solvent in small portions until the solid dissolves completely.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the quality and quantity of the crystals formed.
Ideal Solvent Characteristics:
-
The compound is sparingly soluble at room temperature.
-
The compound is very soluble at the solvent's boiling point.
-
The compound is nearly insoluble at 0 °C.
-
The solvent does not react with the compound.
-
The solvent has a relatively low boiling point for easy removal.
| Solvent | Polarity | Expected Solubility |
| Hexanes | Nonpolar | Low |
| Toluene | Nonpolar | Low to Moderate |
| Ethyl Acetate | Polar Aprotic | Good |
| Acetone | Polar Aprotic | Good |
| Ethanol | Polar Protic | Good |
| Water | Very Polar | Very Low |
B. Standard Crystallization Protocol
Objective: To purify this compound by crystallization.
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) in small portions while heating the flask on a hotplate. Continue adding solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time.
-
Crystal Growth: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
IV. Visualizing Troubleshooting Logic
The following diagrams illustrate the decision-making process for common crystallization problems.
Caption: Decision tree for troubleshooting common crystallization outcomes.
Caption: Workflow for systematic solvent screening.
V. Frequently Asked Questions (FAQs)
Q: Can I use a mixture of solvents for crystallization? A: Yes, a co-solvent system is often very effective. Typically, this involves dissolving the compound in a "good" solvent in which it is very soluble, and then adding a "poor" solvent (anti-solvent) in which it is much less soluble until the solution becomes cloudy. The key is to add the anti-solvent slowly to a hot solution of the compound in the good solvent.
Q: What is the difference between crystallization and precipitation? A: Crystallization is a slow, selective process where molecules arrange themselves in a well-defined, ordered lattice. Precipitation is a rapid process that often results in an amorphous or poorly crystalline solid, which can trap more impurities. Our goal is to achieve crystallization for purification.
Q: How do I know if my crystals are pure? A: The most common methods are to check the melting point and to run a spectroscopic analysis (e.g., NMR). A pure crystalline compound should have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.
Q: My compound is a secondary amide. Are there any special considerations? A: Secondary amides, like this compound, have both a hydrogen bond donor (N-H) and acceptor (C=O). This allows for strong, directional intermolecular hydrogen bonds, which is very favorable for forming a stable crystal lattice. Solvents that can compete with these hydrogen bonds (like polar protic solvents) are often required for dissolution.
VI. References
-
What is the best technique for amide purification? - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PubMed Central. (2023, March 7). Retrieved January 18, 2026, from [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 18, 2026, from [Link]
-
Solvent Binding to Benzamide Crystals: Morphology, Induced Twinning and Direct Observation by Surface X-ray Diffraction | Journal of the American Chemical Society. (n.d.). Retrieved January 18, 2026, from [Link]
-
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022, July 22). Retrieved January 18, 2026, from [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved January 18, 2026, from [Link]
-
Full article: Liquid crystal trimers containing secondary amide groups - Taylor & Francis Online. (2024, July 29). Retrieved January 18, 2026, from [Link]
-
Guide for crystallization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. (2024, February 13). Retrieved January 18, 2026, from [Link]
-
The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). Retrieved January 18, 2026, from [Link]
-
1 Investigation of an amide-pseudo amide hydrogen bonding motif within a series of theophylline:amide cocrystals Mark Eddleston, - CORE. (n.d.). Retrieved January 18, 2026, from [Link]
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18). Retrieved January 18, 2026, from [Link]
-
An Overview on Common Organic Solvents and Their Toxicity - SciSpace. (2019, June 29). Retrieved January 18, 2026, from [Link]
-
(PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate - ResearchGate. (2025, August 7). Retrieved January 18, 2026, from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
How does cooling rate affect the point at which crystalisation occures and why? - Reddit. (2020, March 16). Retrieved January 18, 2026, from [Link]
-
(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
2-chloro-N-(2,6-diethylphenyl)acetamide | C12H16ClNO | CID 96338 - PubChem. (n.d.). Retrieved January 18, 2026, from [Link]
-
Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020, August 9). Retrieved January 18, 2026, from [Link]
Sources
- 1. 2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Purification of 2-chloro-N-cyclopentylpropanamide
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 2-chloro-N-cyclopentylpropanamide. As a key intermediate in various synthetic pathways, achieving high purity of this compound is critical for the success of subsequent reactions and the integrity of final products. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. The methodologies and recommendations provided herein are grounded in established chemical principles and practical laboratory experience to ensure both scientific accuracy and real-world applicability.
I. Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and data from analogous compounds.
Predicted Physicochemical Properties of this compound:
| Property | Predicted Value/Characteristic | Implication for Purification |
| Molecular Weight | 175.66 g/mol | Standard for small organic molecules. |
| Boiling Point | High (likely >250 °C at atm. pressure) | Distillation is possible but may require high vacuum to prevent decomposition. |
| Melting Point | Likely a low-melting solid or a viscous oil at room temperature. | If solid, recrystallization is a primary purification method. If an oil, chromatography or distillation are more suitable. |
| Solubility | Expected to be soluble in a range of organic solvents like dichloromethane, ethyl acetate, acetone, and alcohols. Limited solubility in non-polar solvents like hexanes and very low solubility in water. | Provides a basis for selecting solvents for both recrystallization and chromatography. |
| Polarity | Moderately polar due to the amide group. | Influences its retention on silica gel during column chromatography. |
These properties are estimated based on the structure and data from similar compounds. It is crucial to determine these properties experimentally for your specific sample to optimize purification.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound, providing a logical approach to troubleshooting.
A. Recrystallization Issues
Recrystallization is often the most effective method for purifying solid organic compounds.[1][2] However, several challenges can arise.
Q1: My this compound oils out instead of crystallizing. What should I do?
Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is common for compounds that are oils or low-melting solids.
Solutions:
-
Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool more slowly. A slower cooling rate can encourage the formation of a crystalline lattice.
-
Use a Different Solvent System: The chosen solvent may be too good a solvent, even at lower temperatures. Experiment with a solvent in which the compound is less soluble. Alternatively, a two-solvent system can be effective.[3] Dissolve the compound in a "good" solvent (e.g., dichloromethane or acetone) and then add a "poor" solvent (e.g., hexanes or pentane) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Q2: I have very low recovery after recrystallization. How can I improve my yield?
Causality: Low recovery is typically due to the compound having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent.
Solutions:
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize the Solvent: Choose a solvent in which your compound has high solubility at elevated temperatures and very low solubility at low temperatures. A steep solubility curve is ideal.
-
Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled. Using an ice-water bath can significantly decrease the solubility of your compound in the mother liquor.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can often recover more product by concentrating the filtrate (mother liquor) and allowing a second crop of crystals to form. Be aware that this second crop may be less pure than the first.
B. Column Chromatography Issues
Column chromatography is a versatile technique for purifying both solid and liquid compounds, especially when dealing with mixtures of components with different polarities.[4]
Q1: I'm not getting good separation of my product from an impurity on the silica gel column. What can I change?
Causality: Poor separation is usually due to an inappropriate solvent system (eluent) or improper column packing.
Solutions:
-
Optimize the Eluent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.2-0.4 and provide the largest possible separation from impurities.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then more polar impurities. For this compound, a gradient of ethyl acetate in hexanes is a good starting point.
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.
-
Check for Compound Stability: Amides can sometimes be sensitive to acidic silica gel.[5] If you suspect your compound is degrading on the column, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.[4]
Q2: My product is eluting very slowly or not at all from the column.
Causality: This indicates that the eluent is not polar enough to move the compound down the column, or the compound is very strongly adsorbed to the stationary phase.
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%.
-
Add a More Polar Solvent: If increasing the proportion of your current polar solvent is not effective, you may need to add a small amount of an even more polar solvent, such as methanol, to your eluent.
-
Dry Loading: If your crude product is not very soluble in the initial eluent, you can use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
III. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A common synthetic route to N-substituted amides involves the reaction of an amine with an acyl chloride. For this compound, this would likely be the reaction of cyclopentylamine with 2-chloropropanoyl chloride.
Potential Impurities:
-
Unreacted Starting Materials: Residual cyclopentylamine or 2-chloropropanoyl chloride.
-
Hydrolysis Product: 2-chloropropanoic acid, formed from the reaction of 2-chloropropanoyl chloride with any moisture present.
-
Over-acylated Product: If the reaction conditions are not carefully controlled, a diacylated product could potentially form, although this is less common for secondary amides.
-
N-chlorinated byproducts: In the presence of certain reagents or conditions, N-chlorination of the amide can occur.[6][7][8][9]
Q2: How can I remove unreacted cyclopentylamine from my product?
Cyclopentylamine is a basic impurity. An acidic wash during the workup can effectively remove it. After the reaction, dissolve the crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous acid solution (e.g., 1M HCl). The cyclopentylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q3: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for separating and identifying volatile and non-volatile impurities, respectively, and for confirming the molecular weight of the desired product.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization (for solid crude product)
-
Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube and observe the solubility when hot. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents to test for chloroamides include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC system that gives your product an Rf of ~0.3. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC. If necessary, gradually increase the polarity of the eluent to elute your product.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Purification decision workflow for this compound.
VI. References
-
BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization. BenchChem.
-
University of Rochester, Department of Chemistry. (n.d.). Tips and Tricks: Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-propylpentanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
UCLA Department of Chemistry and Biochemistry. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]
-
ACS Publications. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone. BenchChem.
-
ResearchGate. (2019, March 5). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. Retrieved from [Link]
-
Google Patents. (n.d.). CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Retrieved from
-
Infoscience. (2023, May 25). Chlorination of amides. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]
-
PubMed. (2023, August 15). Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
Reddit. (2022, February 22). troubleshooting column chromatography. Retrieved from [Link]
-
PubMed. (2019, March 5). Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study. Retrieved from [Link]
-
ChemRxiv. (n.d.). Building Chemical Intuition About Physicochemical Properties of C8-Per-/Poly-fluoroalkyl Carboxylic Acids Through Computational. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. Chlorination of amides: Kinetics and mechanisms of formation of N-chloramides and their reactions with phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of Polyamide Membranes Exposed to Chlorine: An Impedance Spectroscopy Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Acylation with 2-Chloropropionyl Chloride
Welcome to the technical support center for N-acylation reactions utilizing 2-chloropropionyl chloride. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this crucial amide bond-forming reaction. Here, we will delve into the nuances of the reaction, troubleshoot common issues, and provide robust protocols to ensure the success of your synthesis.
The N-acylation of a primary or secondary amine with 2-chloropropionyl chloride is a fundamental transformation in organic synthesis.[1][2] It proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.[1] The reaction's success hinges on careful control of conditions to maximize the yield of the desired N-(2-chloropropionyl) amide while minimizing side reactions. This guide provides the expertise and field-proven insights necessary to navigate the challenges of this reaction.
Troubleshooting Guide
This section addresses the most common problems encountered during the N-acylation with 2-chloropropionyl chloride in a practical question-and-answer format.
Q1: Why is the yield of my N-acylation reaction unexpectedly low?
A1: Low yields are a frequent issue and can stem from several factors. A systematic diagnosis is key.
-
Probable Cause 1: Inactive Amine. The amine nucleophile can be deactivated if it is protonated. This occurs when the hydrochloric acid (HCl) byproduct, generated from the reaction of the acyl chloride with the amine, is not effectively neutralized.[3]
-
Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the HCl. For sensitive or weakly nucleophilic amines, a slight excess (1.1-1.5 equivalents) of the base may be necessary.[4]
-
-
Probable Cause 2: Hydrolysis of 2-Chloropropionyl Chloride. Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[5][6] Any moisture in the reactants, solvent, or glassware will consume the acyl chloride, reducing its effective concentration and thus lowering the yield.
-
Solution: Use anhydrous solvents and flame- or oven-dried glassware. Ensure your amine starting material is dry and handle the 2-chloropropionyl chloride under an inert atmosphere (e.g., nitrogen or argon).[7]
-
-
Probable Cause 3: Suboptimal Temperature. The reaction may be too slow at low temperatures or prone to side reactions at elevated temperatures.
-
Solution: Most N-acylations with acyl chlorides are exothermic and are best initiated at a low temperature (e.g., 0 °C) to control the reaction rate.[1][4] After the initial addition, the reaction can often be allowed to warm to room temperature to proceed to completion.[8] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.[3]
-
Q2: My reaction has produced multiple unexpected spots on the TLC plate. What are the likely side products?
A2: The formation of byproducts is a clear indicator of suboptimal reaction conditions.
-
Probable Cause 1: Di-acylation. If your amine substrate has other nucleophilic sites, or if you are using a primary amine, reaction with a second molecule of the acyl chloride can occur, though this is less common for amines than alcohols.
-
Solution: Use a controlled stoichiometry, typically adding the 2-chloropropionyl chloride (1.0-1.2 equivalents) slowly to the solution of the amine.[4] Maintaining a low temperature during the addition can also improve selectivity.
-
-
Probable Cause 2: Reaction with the Solvent. Nucleophilic solvents like alcohols are incompatible with acyl chlorides.
-
Solution: Always use a non-nucleophilic, aprotic solvent. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices.[9]
-
-
Probable Cause 3: Elimination Side Reaction. The product, an N-substituted 2-chloropropionamide, contains a chlorine atom alpha to a carbonyl group. Under certain conditions, particularly with excess strong base or high temperatures, this can lead to elimination reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases.[10] Avoid excessive heating.
-
Q3: The purification of my product is difficult. How can I improve the work-up procedure?
A3: A clean reaction is the easiest to purify. However, a well-designed work-up is crucial for isolating the final product.
-
Issue 1: Removing Excess Base. Tertiary amine bases (like triethylamine) can sometimes be difficult to remove completely.
-
Solution: During the aqueous work-up, wash the organic layer with a dilute acidic solution, such as 1M HCl.[3] This will protonate the amine base, forming a water-soluble salt that will partition into the aqueous layer.
-
-
Issue 2: Emulsion Formation during Extraction.
-
Solution: Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to help break up emulsions.[4]
-
-
Issue 3: Product is Water-Soluble.
-
Solution: If your product has high polarity, minimize aqueous washes. You may need to extract the aqueous layer multiple times with an organic solvent. In some cases, avoiding an aqueous work-up altogether and purifying directly by silica gel chromatography may be the best option.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for N-acylation with 2-chloropropionyl chloride? A1: The choice of base is critical. The ideal base should be strong enough to neutralize the HCl byproduct but not so nucleophilic that it competes with the amine in reacting with the acyl chloride.
-
Tertiary Amines: Triethylamine (Et3N) and N,N-diisopropylethylamine (DIPEA) are excellent choices for reactions in organic solvents.[1][10] They are non-nucleophilic and act solely as HCl scavengers.
-
Pyridine: Pyridine can also be used as both a base and a solvent.[11] It can sometimes act as a nucleophilic catalyst.
-
Inorganic Bases (Schotten-Baumann conditions): For some substrates, a two-phase system using an aqueous solution of a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO3) with an organic solvent can be very effective.[12][13][14] This method, known as the Schotten-Baumann reaction, continuously neutralizes the acid in the aqueous phase.[12][14]
Q2: How do I know if my 2-chloropropionyl chloride reagent is of good quality? A2: 2-Chloropropionyl chloride is a reactive liquid that can decompose over time, especially if exposed to moisture.[5] It should be a colorless to light yellow liquid with a sharp, pungent odor.[6][15] If it is significantly discolored or has been stored for a long time, its purity may be compromised. It is best to use a freshly opened bottle or distill the reagent before use if its quality is in doubt.
Q3: Can I use a catalyst for this reaction? A3: While acyl chlorides are generally reactive enough not to require a catalyst, for particularly unreactive amines, a nucleophilic catalyst can be beneficial. 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts to accelerate acylation reactions.[3][9]
Q4: What is the typical stoichiometry for this reaction? A4: A slight excess of the acylating agent is often used to ensure the complete consumption of the amine starting material. A typical ratio is 1.0 equivalent of the amine, 1.0-1.2 equivalents of 2-chloropropionyl chloride, and 1.1-1.5 equivalents of the base.[4]
Data Presentation: Selecting Reaction Conditions
The choice of base and solvent system is highly dependent on the properties of the amine substrate. The following table provides a general guide for selecting appropriate conditions.
| Amine Substrate Type | Recommended Base | Solvent System | Temperature | Key Considerations |
| Aliphatic Primary/Secondary Amines | Triethylamine (Et3N) or DIPEA | Anhydrous DCM or THF | 0 °C to RT | These amines are generally highly nucleophilic and react quickly. Control of exotherm is important. |
| Aromatic Amines (e.g., anilines) | Pyridine or Et3N | Anhydrous DCM or Acetonitrile | 0 °C to RT (may require gentle heating) | Aromatic amines are less nucleophilic; the reaction may be slower.[3] |
| Water-Soluble Amines | Aq. NaOH or NaHCO3 | Dichloromethane / Water (Biphasic) | 0 °C to RT | Classic Schotten-Baumann conditions work well here.[12][14] Vigorous stirring is essential. |
| Acid-Sensitive Substrates | DIPEA or 2,6-Lutidine | Anhydrous DCM | 0 °C to RT | Use a non-nucleophilic, sterically hindered base to avoid side reactions. |
Experimental Protocols
Protocol 1: General N-Acylation in an Organic Solvent
This protocol describes a standard procedure for the acylation of an amine using triethylamine as the base in dichloromethane.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine substrate (1.0 eq.).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
Add triethylamine (1.2 eq.) to the stirred solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add 2-chloropropionyl chloride (1.1 eq.) dropwise to the cooled reaction mixture over 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the consumption of the starting amine by TLC or LC-MS.[4]
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and finally with brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a low-yielding N-acylation reaction.
Caption: Troubleshooting workflow for N-acylation reactions.
References
- Schotten–Baumann reaction - Grokipedia.
-
Schotten-Baumann Reaction - Organic Chemistry Portal . Available at: [Link]
-
Schotten-Baumann Reaction - J&K Scientific LLC . Available at: [Link]
-
Schotten–Baumann reaction - Wikipedia . Available at: [Link]
- Schotten-Baumann Reaction - Name Reactions in Organic Synthesis.
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC - NIH . Available at: [Link]
-
Mild and Useful Method for N-Acylation of Amines - Taylor & Francis . Available at: [Link]
-
Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap . Available at: [Link]
-
N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar . Available at: [Link]
-
Direct Amidation of Tertiary N-Benzylamines | Organic Letters - ACS Publications . Available at: [Link]
-
An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Available at: [Link]
- Method for preparing 2-chloropropionyl chloride with high optical activity - Google Patents.
- Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents.
-
2-Chloropropionyl chloride CHLORIDE MSDS - KSCL (KRISHNA) . Available at: [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? - ResearchGate . Available at: [Link]
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- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
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- 5. kscl.co.in [kscl.co.in]
- 6. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]
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- 11. Method for preparing 2-chloropropionyl chloride with high optical activity - Eureka | Patsnap [eureka.patsnap.com]
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- 14. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-chloro-N-cyclopentylpropanamide
Welcome to the technical support resource for the synthesis of 2-chloro-N-cyclopentylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, minimize side reactions, and ensure high purity of your target compound.
Troubleshooting Guide: Overcoming Common Hurdles
This section provides solutions to specific problems you may encounter during the synthesis of this compound, which is typically prepared via the acylation of cyclopentylamine with 2-chloropropionyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[1][2][3]
Problem 1: Low Yield of the Desired Amide Product
Symptom: After workup and purification, the isolated yield of this compound is significantly lower than expected.
Potential Causes & Solutions:
-
Cause A: Hydrolysis of 2-chloropropionyl chloride. 2-chloropropionyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of aqueous base.[4][5] This side reaction consumes the acylating agent, reducing the overall yield.
-
Solution:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Control Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.[6] Add the 2-chloropropionyl chloride dropwise to a cooled solution of cyclopentylamine.[5][7]
-
Biphasic System: Employ a two-phase solvent system, such as dichloromethane-water or toluene-water.[2][7] The reactants remain in the organic phase while the base in the aqueous phase neutralizes the HCl byproduct, minimizing contact between the acyl chloride and water.[1][3]
-
-
-
Cause B: Protonation of Cyclopentylamine. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the unreacted cyclopentylamine, rendering it non-nucleophilic and unable to react with the acyl chloride.[8]
-
Solution:
-
Add a Base: The inclusion of a base is crucial to neutralize the HCl as it forms.[8][9] Both inorganic bases (e.g., NaOH, KOH, NaHCO₃) and organic bases (e.g., triethylamine, pyridine) can be used.[][11] A slight excess of the base is often beneficial.
-
Slow Addition of Base: In a biphasic system, slowly adding the aqueous base to the reaction mixture helps maintain an optimal pH and drives the reaction to completion.[8]
-
-
Problem 2: Presence of a Dimer Impurity (N,N'-dicyclopentyl-2,2'-oxybis(propanamide))
Symptom: A significant peak corresponding to a higher molecular weight byproduct is observed in LC-MS or GC-MS analysis.
Potential Cause: This impurity can arise from the reaction of two molecules of the product or from the reaction of the product with unreacted starting materials under basic conditions, leading to the displacement of the chloride.
Solutions:
-
Control Stoichiometry: Use a slight excess of the acylating agent (2-chloropropionyl chloride) to ensure the complete consumption of cyclopentylamine.
-
Moderate Base Strength: Employ a milder base, such as sodium bicarbonate, instead of strong bases like sodium hydroxide, to reduce the likelihood of side reactions involving the product.
-
Temperature Control: Maintain low reaction temperatures to disfavor this and other side reactions.
-
Prompt Workup: Once the reaction is complete (as determined by TLC or LC-MS), proceed with the workup immediately to quench the reaction and prevent further transformations.
Problem 3: Formation of an Elimination Product (N-cyclopentylacrylamide)
Symptom: An impurity with a molecular weight corresponding to the loss of HCl from the product is detected.
Potential Cause: The presence of a strong, non-nucleophilic base can promote the elimination of HCl from the this compound product, especially at elevated temperatures.
Solutions:
-
Choice of Base: Avoid bulky, strong bases that favor elimination. Triethylamine or pyridine are generally suitable choices.[]
-
Temperature Management: Strictly control the reaction temperature, keeping it as low as feasible to suppress the elimination pathway.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the exposure of the product to basic conditions.
Diagram: Reaction Pathway and Key Side Reactions
The following diagram illustrates the main synthetic route to this compound and the pathways to common side products.
Sources
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- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. testbook.com [testbook.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN101633614B - Synthesis method of D-(+)-2-chloropropionyl chloride - Google Patents [patents.google.com]
- 7. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Amide Synthesis [fishersci.it]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Analysis of 2-chloro-N-cyclopentylpropanamide
Welcome to the technical support center for the analysis of 2-chloro-N-cyclopentylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common analytical challenges. Our focus is on providing practical, field-proven insights to ensure the integrity and accuracy of your experimental results.
Introduction to Analytical Challenges
The quantitative analysis of this compound, a substituted amide, can be susceptible to various analytical interferences, particularly when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). These interferences can arise from the sample matrix, co-eluting compounds, and even the analytical workflow itself, leading to inaccurate quantification and misinterpretation of data. This guide will walk you through the most common issues and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the analysis of this compound.
Q1: My signal for this compound is inconsistent and lower than expected. What could be the cause?
A1: Inconsistent and suppressed signal, particularly in LC-MS analysis, is often a hallmark of matrix effects .[1][2][3] Co-extracted components from your sample matrix can compete with your analyte for ionization in the mass spectrometer's source, leading to a reduction in signal intensity, a phenomenon known as ion suppression.[4][5] The extent of this suppression can vary between samples, causing poor reproducibility.
Q2: I am observing a peak at the same retention time as my analyte in my blank injections. What is the source of this contamination?
A2: This is a classic case of carryover or contamination . Potential sources include:
-
Autosampler contamination: Residue from a previous, more concentrated sample may remain in the injection needle or valve.
-
Contaminated solvents or reagents: Impurities in your mobile phase or sample diluent can introduce interfering peaks.
-
Leachables from labware: Plasticizers and other compounds can leach from vials, pipette tips, and well plates. For instance, oleamide is a common lubricant in plastics that can interfere with analysis.[6]
Q3: My chromatographic peak for this compound is broad and tailing. How can I improve the peak shape?
A3: Poor peak shape can be attributed to several factors:
-
Secondary interactions: The analyte may be interacting with active sites on the stationary phase, such as exposed silanols on a C18 column.
-
Inappropriate mobile phase pH: The pH of your mobile phase can affect the ionization state of your analyte, influencing its retention and peak shape.
-
Column degradation: Over time, the stationary phase of your column can degrade, leading to a loss of performance.
Q4: I suspect I have an isobaric interference. How can I confirm this and resolve it?
A4: An isobaric interference occurs when another compound has the same nominal mass as your analyte, making it difficult to distinguish using a standard mass spectrometer.[7][8] This can be a metabolite or a structurally related compound. To confirm and resolve this:
-
High-resolution mass spectrometry (HRMS): This can differentiate between compounds with very similar masses based on their exact mass.
-
Chromatographic separation: Optimizing your chromatography to separate the analyte from the isobaric interference is crucial. This may involve trying different column chemistries or mobile phase gradients.[9]
Troubleshooting Guides
This section provides detailed, step-by-step protocols for diagnosing and resolving common analytical interferences.
Guide 1: Diagnosing and Mitigating Matrix Effects
Matrix effects can be a significant source of error in quantitative analysis.[1][4][10] This guide will help you identify and address them.
Step 1: Quantify the Matrix Effect
To determine if you are experiencing ion suppression or enhancement, perform a post-extraction spike experiment.
Experimental Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike your analyte of interest into the mobile phase or reconstitution solvent.
-
Set B (Post-extraction Spike): Extract a blank matrix sample (a sample that does not contain your analyte) and spike the analyte into the final extract.
-
Set C (Pre-extraction Spike): Spike the analyte into a blank matrix sample before extraction.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Calculate the recovery using the following formula: Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
| Matrix Effect (%) | Interpretation |
| < 100% | Ion Suppression |
| > 100% | Ion Enhancement |
| ~ 100% | No significant matrix effect |
Step 2: Mitigate the Matrix Effect
If a significant matrix effect is observed, consider the following strategies:
-
Improve Sample Preparation: Implement a more rigorous cleanup step to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[11]
-
Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix. This helps to compensate for the matrix effect by ensuring that both your standards and samples experience similar ion suppression or enhancement.[4][10]
-
Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects, as it will behave very similarly to the analyte during both chromatography and ionization.
Guide 2: Troubleshooting Contamination and Carryover
Contamination can lead to false positives and inaccurate quantification. This systematic approach will help you identify and eliminate the source.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting contamination.
Guide 3: Optimizing Chromatography for this compound
Good chromatography is the foundation of reliable analysis. Here are key parameters to consider for improving the peak shape and resolution of this compound.
Key Chromatographic Parameters:
| Parameter | Rationale and Troubleshooting Steps |
| Column Chemistry | The choice of stationary phase is critical. While a C18 column is a good starting point, if you experience poor peak shape or co-elution, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different interactions with the analyte. |
| Mobile Phase pH | The amide group in this compound can have a pKa. Controlling the mobile phase pH to be at least 2 units away from the pKa will ensure the analyte is in a single ionic state, leading to sharper peaks. |
| Mobile Phase Composition | The choice of organic modifier (acetonitrile vs. methanol) and the gradient profile can significantly impact resolution. A shallower gradient can help separate closely eluting compounds. |
| Temperature | Operating the column at a slightly elevated and controlled temperature (e.g., 40 °C) can improve peak shape and reduce viscosity, leading to better efficiency. |
Experimental Protocol for Method Development:
-
Start with a standard C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
If peak shape is poor, try adding a small amount of a different modifier or switch to a different column chemistry.
-
If co-elution is an issue, adjust the gradient to be shallower around the elution time of your analyte.
-
Systematically evaluate the effect of temperature on your separation.
Potential Interferences and Degradation Pathways
Understanding potential interferences is key to developing a robust analytical method.
Potential Isobaric Interferences:
Metabolites of this compound can be a source of isobaric interference. Common metabolic pathways for amides include hydrolysis and oxidation.
Caption: Potential metabolic pathways leading to isobaric interferences.
Potential Degradation Pathways:
Amides can undergo hydrolysis, especially under strong acidic or basic conditions. The chloro- group may also be susceptible to nucleophilic substitution.
| Degradation Pathway | Potential Product | Mitigation Strategy |
| Amide Hydrolysis | 2-chloropropanoic acid and cyclopentylamine | Maintain sample pH within a stable range (e.g., pH 3-8). |
| Dehalogenation | N-cyclopentylpropanamide | Avoid harsh sample preparation conditions and use fresh solvents. |
Conclusion
The successful analysis of this compound requires a systematic approach to method development and troubleshooting. By understanding the potential sources of interference and implementing the strategies outlined in this guide, researchers can develop robust and reliable analytical methods. Remember that good science is iterative, and careful optimization is key to achieving high-quality data.
References
- Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. (n.d.). [Source not further specified]
- Kruve, A., et al. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- PerkinElmer. (2023).
- Hajšlová, J., & Zrostlíková, J. (2003). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices.
- Some Aspects of Matrix Effects Caused by Troublesome Matrices in Pesticide Residue Analysis. (2017). mag.go.cr.
- (PDF)
- Methods of Analysis by the US Geological Survey Organic Geochemistry Research Group- Determination of Chloroacetanilide Herbicide Metabolites in. (n.d.).
- Yan, Z., et al. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. Rapid Communications in Mass Spectrometry, 22(13), 2021-2028.
- Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix - ResearchG
- PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide.
- Analytical Methods Valid
- A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine - Benchchem. (n.d.).
- 2-Chloro-3-cyclohexyl-3-hydroxy-propanamide - Optional[MS (GC)] - Spectrum. (n.d.).
- Contaminants Everywhere!
- Overcoming Matrix Interference in LC-MS/MS - Separ
- 2-Chloro-N,N-dimethylpropanamide - ChemScene. (n.d.).
- (PDF) Structure of 2-chloro-N-(p-tolyl)
- Structure of 2-chloro-N-(p-tolyl)propanamide - PMC - NIH. (n.d.).
- 2-Chloro-7-cyclopentyl-N,N-dimethyl-H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | 1211443-61-6 - ChemicalBook. (n.d.).
- Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS - NIH. (2022).
- C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
- Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC - NIH. (2018).
- Comparative Guide to Analytical Method Validation for (2R)-2-aminopropanamide Hydrochloride Assay - Benchchem. (n.d.).
- Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermedi
- Abstract & Introduction Jamie York, Justin Steimling; Restek Corporation Conclusions ESI (+) Mode Isobars ESI (-). (n.d.).
- Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide - PubMed. (n.d.).
- Dealing with co-eluting interferences in Taxic
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Technical Support Center: Scaling Up the Synthesis of 2-chloro-N-cyclopentylpropanamide
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-chloro-N-cyclopentylpropanamide. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. The synthesis, a nucleophilic acyl substitution, involves highly reactive and hazardous materials, presenting unique challenges in a scaled-up environment. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices rooted in established chemical principles to ensure a safe, efficient, and reproducible process.
Section 1: Reaction Fundamentals
The synthesis of this compound is achieved via the amidation of 2-chloropropionyl chloride with cyclopentylamine. This is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group and forming the amide bond. A base is typically required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]
Section 2: Safety First - Hazard Analysis & Mitigation
Scaling up this synthesis significantly increases the risks associated with handling the required reagents. A thorough understanding of these hazards is critical for safe operation.
Frequently Asked Questions (Safety)
-
Q: What are the primary hazards of 2-chloropropionyl chloride? A: 2-Chloropropionyl chloride is a flammable, corrosive, and highly reactive liquid.[2][3] It reacts violently with water, alcohols, and amines, releasing toxic and corrosive hydrogen chloride gas.[3][4] It can cause severe skin burns and eye damage.[2][3] All handling must be done in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and away from ignition sources.[4][5] Use of spark-proof tools and grounding of equipment is mandatory.[2][4][5]
-
Q: What precautions are necessary for handling cyclopentylamine? A: Cyclopentylamine is a highly flammable, toxic, and corrosive liquid that can cause severe skin burns and eye damage.[6][7] It is harmful if swallowed or inhaled.[6][8] Store it in a cool, well-ventilated area away from acids and oxidizing agents.[7][8]
-
Q: Why is an inert atmosphere so critical for this reaction? A: The primary reason is to prevent the hydrolysis of 2-chloropropionyl chloride by atmospheric moisture. This side reaction consumes your starting material, reduces yield, and generates excess HCl gas.
Table 1: Reagent Hazard Summary and Mitigation
| Reagent | Key Hazards | Recommended PPE | Engineering Controls |
| 2-Chloropropionyl Chloride | Flammable[2], Corrosive[3], Water-Reactive[4], Toxic by Inhalation[4] | Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), flame-retardant lab coat.[5] | Fume hood, safety shower, eyewash station[4][5], inert atmosphere setup, spark-proof equipment.[2][4] |
| Cyclopentylamine | Highly Flammable[6][7], Toxic[6][9], Corrosive[7] | Chemical safety goggles, appropriate protective gloves, protective clothing.[8] | Fume hood, safety shower, eyewash station, grounded equipment to prevent static discharge.[6][7] |
| Triethylamine (Base) | Flammable, Corrosive, Toxic | Chemical safety goggles, protective gloves, adequate ventilation. | Fume hood, store away from acids and oxidizing agents. |
| Hydrogen Chloride (Byproduct) | Corrosive, Toxic Gas | Respiratory protection may be required.[5] | Fume hood, scrubber system for large-scale reactions to neutralize exhaust gas. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a question-and-answer format.
Issue: Low or Inconsistent Yield
-
Q: My reaction yield is significantly lower than in my small-scale experiments. What are the likely causes? A: When scaling up, several factors can impact yield. The most common culprits are:
-
Poor Temperature Control: This is the most critical parameter. The reaction is highly exothermic. If the heat is not removed efficiently, side reactions can occur, degrading the product or starting materials.
-
Inefficient Mixing: In larger vessels, inadequate agitation can lead to localized "hot spots" and areas of high reagent concentration, promoting side reactions. This is especially true in biphasic systems.
-
Moisture Contamination: On a larger scale, there are more opportunities for moisture to enter the system (from solvents, glassware, or the atmosphere). As 2-chloropropionyl chloride reacts readily with water, this will directly reduce the amount of acyl chloride available for the main reaction.[4]
-
Slow or Inefficient Reagent Addition: If the addition of the acyl chloride is too slow, it can spend too much time in the dropping funnel or pump lines, potentially reacting with trace moisture. If it's too fast, it will overwhelm the cooling system's capacity.
-
-
Q: I suspect my 2-chloropropionyl chloride is degrading before reacting. How can I confirm and prevent this? A: This is almost certainly due to moisture. To prevent it, ensure all glassware is rigorously dried (oven or flame-dried), use anhydrous solvents, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the entire process, from reagent transfer to the reaction itself.
Issue: Product Purity and Side Reactions
-
Q: My final product is contaminated with an impurity that has a higher molecular weight. What could it be? A: A common side product in amidation reactions is the formation of a dimer. This can happen if the newly formed amide reacts with another molecule of the acylating agent, though this is less common. A more likely scenario is a sequential reaction where an impurity in the starting materials or a side product from a temperature excursion leads to an unexpected species. Another possibility is the reaction of the product with unreacted starting materials under harsh conditions.
-
Q: How can I minimize the formation of colored impurities during the reaction? A: Color formation is often a sign of degradation due to excessive heat. Strict temperature control is paramount. Maintain the recommended temperature (typically 0-10 °C) throughout the addition of 2-chloropropionyl chloride. Ensure your cooling bath or reactor jacket has sufficient capacity for the scale of the reaction. Slower, controlled addition of the acyl chloride can also prevent temperature spikes that lead to impurity formation.
Issue: Process & Work-up Challenges
-
Q: The reaction temperature spikes dangerously when I add the 2-chloropropionyl chloride. How do I manage this exotherm on a larger scale? A: Managing the exotherm is a critical safety and quality consideration.
-
Slow Down: The simplest solution is to decrease the addition rate of the acyl chloride.
-
Increase Dilution: Increasing the solvent volume will increase the thermal mass of the reaction mixture, helping to absorb the heat generated.
-
Improve Cooling: Ensure your cooling system is adequate. This may mean using a larger cooling bath, a more powerful cryostat, or a reactor with a better surface-area-to-volume ratio.
-
Reverse Addition: While less common, in some cases adding the amine solution to the acyl chloride can help control the exotherm, but this must be carefully evaluated first on a small scale.
-
-
Q: I am struggling with emulsions during the aqueous work-up. What can I do? A: Emulsions are common when scaling up extractions. To break them, try adding a saturated brine (NaCl solution) instead of deionized water for the washes. This increases the ionic strength of the aqueous phase, forcing better separation. Gentle agitation or rocking during the extraction instead of vigorous shaking can also prevent emulsion formation.
Section 4: Recommended Scale-Up Protocol
This protocol is designed for a 1-mole scale synthesis and highlights critical considerations for further scaling.
Experimental Workflow Diagram
Reagents & Equipment
-
Reactor: 5L jacketed glass reactor with overhead stirring, temperature probe, condenser, and nitrogen inlet.
-
Addition: 250 mL pressure-equalizing dropping funnel.
-
Cyclopentylamine: 85.15 g (1.0 mol)
-
2-Chloropropionyl chloride: 126.97 g (1.0 mol)
-
Triethylamine (Base): 111.3 g (1.1 mol, 1.1 eq)
-
Solvent (e.g., Dichloromethane, Anhydrous): 2 L
-
Washing Solutions: Saturated NaHCO₃ solution, Saturated NaCl (brine) solution.
Step-by-Step Procedure
-
Reactor Setup: Assemble the reactor system. Ensure all glassware is dry and the system is purged with nitrogen. Begin circulating coolant through the reactor jacket to pre-chill the vessel to 0-5 °C.
-
Charge Reagents: In the reactor, charge the cyclopentylamine (1.0 mol), triethylamine (1.1 mol), and 1.5 L of anhydrous dichloromethane. Start agitation to ensure a homogenous solution.
-
Prepare Acyl Chloride: In a separate dry flask under nitrogen, dissolve the 2-chloropropionyl chloride (1.0 mol) in 500 mL of anhydrous dichloromethane and transfer this solution to the dropping funnel.
-
Controlled Addition: Once the reactor contents are stable at 0-5 °C, begin the dropwise addition of the 2-chloropropionyl chloride solution. CRITICAL: Monitor the internal temperature closely. Adjust the addition rate to maintain the temperature below 10 °C at all times. This addition may take 1-2 hours depending on the efficiency of the cooling system.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LCMS until the cyclopentylamine is consumed.
-
Work-up:
-
Cool the reaction mixture back down to 10-15 °C.
-
Slowly add 1 L of saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1 L of water and 1 L of brine.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The resulting crude oil or solid can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography if necessary.
Table 2: Key Process Parameters for Scale-Up
| Parameter | Recommendation | Rationale / Scale-Up Consideration |
| Stoichiometry | 1.0 eq. Amine : 1.0 eq. Acyl Chloride : 1.1 eq. Base | Using a slight excess of base ensures complete neutralization of HCl. A 1:1 ratio of reactants is often optimal for yield and purity. |
| Temperature | 0-10 °C during addition | Prevents side reactions and degradation. On a larger scale, the lower surface-area-to-volume ratio requires more efficient cooling systems. |
| Addition Rate | 1-2 hours (for 1 mole scale) | Must be adjusted based on the reactor's heat removal capacity. Automated pumps can provide more consistent addition than dropping funnels at scale. |
| Solvent | Anhydrous grade | Prevents hydrolysis of the acyl chloride. Solvent choice may change at scale based on safety, cost, and recovery considerations. |
| Agitation | Vigorous but not splashing | Ensures good mass and heat transfer. The agitator type and speed become more critical at larger volumes to avoid dead zones. |
Section 5: General FAQs
-
Q: What is the best choice of base: an inorganic base like NaOH or an organic base like triethylamine? A: For this reaction, an organic base like triethylamine or pyridine is often preferred.[1] They are soluble in the organic solvents typically used, leading to a more homogenous reaction. Using a biphasic system with an inorganic base like NaOH is also a valid method, as demonstrated in related syntheses, and can simplify work-up as the resulting salt (NaCl) is confined to the aqueous phase.[10][11] The choice depends on the desired work-up procedure and cost considerations at scale.
-
Q: How can I monitor the reaction's progress effectively? A: The most common methods are Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). A simple TLC stain can show the consumption of the cyclopentylamine starting material. LCMS provides more definitive data on the formation of the product and the disappearance of reactants.
-
Q: What are the most critical process parameters (CPPs) to define before scaling up further? A: Based on the chemistry, the three most critical parameters are:
-
Temperature Control: Specifically, the maximum allowable temperature during addition.
-
Reagent Stoichiometry: The precise ratio of amine, acyl chloride, and base.
-
Addition Rate: This is directly linked to temperature control and must be defined.
-
References
-
Material Safety Data Sheet - 2-Chloropropionyl chloride, 95% - Cole-Parmer. [Link]
-
2-Chloropropionyl chloride CHLORIDE MSDS - KSCL (KRISHNA). [Link]
-
2-CHLOROPROPIONYL CHLORIDE - Sdfine. [Link]
-
MATERIAL SAFETY DATA SHEET (MSDS) - SECTION 1 - KSCL (KRISHNA). [Link]
- CN111303162B - Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid - Google P
-
2-chloro-N-cyclopentylacetamide | C7H12ClNO | CID 1518777 - PubChem. [Link]
-
(PDF) Structure of 2-chloro-N-(p-tolyl)propanamide - ResearchGate. [Link]
-
Structure of 2-chloro-N-(p-tolyl)propanamide - PMC - NIH. [Link]
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- 2. 2-Chloropropionyl Chloride | 7623-09-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 4. kscl.co.in [kscl.co.in]
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- 8. guidechem.com [guidechem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure of 2-chloro-N-(p-tolyl)propanamide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of 2-chloro-N-cyclopentylpropanamide and its Impurities
This guide is intended for researchers, scientists, and drug development professionals who are working with 2-chloro-N-cyclopentylpropanamide and need to assess its purity using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we address common issues encountered during spectral interpretation, providing troubleshooting steps and validated protocols to ensure accurate structural elucidation and impurity profiling.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows more peaks than I expect. What is the most common reason for this?
A: The most frequent cause of spectral complexity in secondary amides like this compound is the presence of rotational isomers (rotamers) . The partial double-bond character of the amide C-N bond restricts free rotation, leading to distinct cis and trans conformations that are stable on the NMR timescale at room temperature.[1][2] This means that a single pure compound can produce two different sets of signals, effectively appearing as a mixture of two compounds in the NMR spectrum.
Q2: How can I confirm that the extra peaks are from rotamers and not impurities?
A: The definitive method is to perform a Variable Temperature (VT) NMR experiment . As you increase the temperature of the NMR probe, the rate of rotation around the C-N amide bond increases.[3] At a sufficiently high temperature (the coalescence temperature), the two rotamers will interconvert so rapidly that the NMR spectrometer detects only an average structure. At this point, the pairs of signals corresponding to the two rotamers will broaden, merge, and finally sharpen into a single set of averaged peaks.[4] If the extra peaks do not coalesce upon heating, they are likely from a distinct chemical impurity.
Q3: I see a broad signal in my spectrum. How can I identify if it is the amide N-H proton?
A: The amide N-H proton is an "exchangeable" proton, and its signal is often broad. The most reliable way to confirm its identity is through a D₂O exchange experiment .[5] After acquiring your initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it gently, and re-acquire the spectrum. The deuterium in D₂O will exchange with the amide proton (N-H + D₂O ⇌ N-D + HDO). Since deuterium is not observed in ¹H NMR, the original N-H peak will disappear or significantly decrease in intensity, confirming its assignment.[4][6]
Q4: What are the typical chemical impurities I should look for from the synthesis?
A: Common impurities often originate from the starting materials or side reactions. For a typical synthesis from 2-chloropropionyl chloride and cyclopentylamine, you should look for:
-
Unreacted Cyclopentylamine: This will have characteristic signals for its N-H protons and cyclopentyl ring.
-
Hydrolysis Products: If water is present, the starting acyl chloride or the final amide product can hydrolyze. Look for signals from 2-chloropropionic acid .[7]
-
Residual Solvents: Solvents used in the reaction or purification (e.g., ethyl acetate, dichloromethane, triethylamine) are very common impurities.[8][9]
Troubleshooting Guide: Specific Spectral Issues
Issue 1: A complex multiplet is observed around 1.5-1.8 ppm, making it difficult to assign the cyclopentyl protons.
-
Plausible Cause: Overlap of signals from the cyclopentyl protons of the product, unreacted cyclopentylamine, and potentially residual hydrocarbon solvents (e.g., hexane or grease).
-
Troubleshooting Protocol:
-
Check for Solvent Impurities: Compare the questionable peaks with established tables of residual solvent chemical shifts.[8][10] Common grease signals appear around 1.26 ppm.
-
Spiking Experiment: To confirm the presence of unreacted cyclopentylamine, add a small, known amount of pure cyclopentylamine to your NMR sample. If the intensity of the suspected impurity peaks increases relative to the product peaks, you have confirmed its identity.
-
2D NMR: Run a Heteronuclear Single Quantum Coherence (HSQC) experiment. This will correlate each proton signal to its directly attached carbon, helping to differentiate the cyclopentyl signals of the product from those of impurities based on their different carbon chemical shifts.[11]
-
Issue 2: The integration of the methyl doublet (~1.7 ppm) and the methine quartet (~4.5 ppm) of the 2-chloropropionyl group does not match the expected 3:1 ratio.
-
Plausible Cause: This can be due to the presence of an impurity with signals in the same region or inaccurate integration of broad or overlapping peaks. The presence of rotamers can also complicate simple integration if the corresponding peaks for each rotamer are not grouped correctly.
-
Troubleshooting Protocol:
-
Re-process the Spectrum: Ensure the baseline is flat and the integration regions are set correctly. For rotamers, you must integrate the corresponding peaks for both species and sum them. For example, integrate (methyl of rotamer A + methyl of rotamer B) and compare that sum to the integration of (methine of rotamer A + methine of rotamer B).
-
Look for 2-chloropropionic acid: This hydrolysis product has a similar CH₃-CHCl- motif. Its methyl doublet appears around 1.7-1.8 ppm and the methine quartet around 4.4-4.5 ppm.[7] Its presence would distort the integration ratios. A spiking experiment can confirm this.
-
Issue 3: Unexpected sharp singlets are present in the spectrum.
-
Plausible Cause: These are almost always residual solvents from the reaction workup or purification.
-
Troubleshooting Protocol:
-
Consult Reference Tables: Identify the singlets by comparing their chemical shifts to published data for common laboratory solvents in your deuterated solvent.[8][9][10]
-
Improve Drying Technique: If residual solvents are identified, ensure your product is thoroughly dried under high vacuum before preparing the NMR sample. Some solvents like ethyl acetate can be stubborn to remove.[4]
-
Visualizing Key Concepts
Structure and Rotational Isomers
The presence of two distinct conformers (cis and trans) due to restricted rotation about the amide bond is a key feature in the NMR spectrum of this compound.
A simplified representation of the trans and cis rotamers of this compound.
Logical relationship of the target compound to potential impurities and spectral artifacts.
Reference NMR Data
The following table summarizes expected ¹H NMR chemical shifts for the target compound and common related substances in CDCl₃. Note that actual shifts can vary slightly based on concentration and temperature.
| Compound / Moiety | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | N-H | ~6.0 - 7.0 (often broad) | br s |
| CH Cl | ~4.4 - 4.5 | q | |
| N-CH (cyclopentyl) | ~4.1 - 4.3 | m | |
| CH ₃ | ~1.7 - 1.8 | d | |
| CH ₂ (cyclopentyl) | ~1.4 - 2.0 | m | |
| Cyclopentylamine (Impurity) | N-CH | ~3.1 - 3.3 | m |
| NH ₂ | ~1.1 - 1.5 (broad) | br s | |
| CH ₂ | ~1.2 - 1.8 | m | |
| 2-Chloropropionic Acid (Impurity) | COOH | >10.0 (very broad) | br s |
| CH Cl | ~4.4 - 4.5 | q | |
| CH ₃ | ~1.7 - 1.8 | d | |
| Triethylamine (Impurity) | CH ₂ | ~2.5 - 2.6 | q |
| CH ₃ | ~1.0 - 1.1 | t |
Experimental Protocols
Protocol 1: Standard ¹H NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of your dried this compound sample directly into a clean, dry vial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., 0.03% TMS).
-
Dissolve: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Acquire Spectrum: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to standard instrument procedures. Ensure proper locking, tuning, and shimming for optimal resolution.
Protocol 2: D₂O Exchange for N-H Identification
-
Acquire Initial Spectrum: Follow Protocol 1 to obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one drop (~20-30 µL) of D₂O to the tube.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a second ¹H NMR spectrum.
-
Analyze: Compare the two spectra. The signal corresponding to the amide N-H proton should have disappeared or be significantly reduced in the second spectrum. A new, broad signal for HDO may appear around 4.7 ppm in aprotic solvents like CDCl₃.[4]
References
- Journal of Engineering Sciences and Innovation. NMR studies of rotamers with multi-substituted amides.
- BenchChem. Rotational Isomerism in Secondary Amides: A Technical Guide for Drug Development Professionals.
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. NMR studies of rotamers with multi-substituted amides. Available at: [Link]
-
PMC, NIH. Rotational Isomerism of an Amide Substituted Squaraine Dye: A Combined Spectroscopic and Computational Study. Available at: [Link]
-
Nanalysis Corp. Utilizing Nuclear Magnetic Resonance to Observe Restricted Rotation in Amide Bonds. Available at: [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
University of Rochester, Department of Chemistry. Troubleshooting ¹H NMR Spectroscopy. Available at: [Link]
-
Chemistry LibreTexts. Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]
-
PubChem, NIH. 2-Chloropropanamide. Available at: [Link]
-
Wikipedia. 2-Chloropropionic acid. Available at: [Link]
-
ResearchGate. How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Available at: [Link]
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Validation & Comparative
A Comparative Efficacy Analysis of Chloroacetamide Herbicides: A Guide for Researchers
For drug development professionals and agricultural researchers, a deep understanding of a compound's efficacy in relation to its analogs is paramount for informed decision-making. This guide provides a comprehensive comparison of the herbicidal efficacy of 2-chloro-N-cyclopentylpropanamide and its structurally related compounds within the chloroacetamide class. While direct experimental data for this compound is limited in publicly available literature, a thorough analysis of its well-characterized analogs—such as alachlor, acetochlor, and metolachlor—offers significant insights into its potential biological activity and mechanism of action.
This document delves into the molecular basis of chloroacetamide herbicidal activity, presents comparative efficacy data, and provides detailed experimental protocols for independent evaluation. The information herein is synthesized from peer-reviewed literature to ensure scientific integrity and provide a trustworthy resource for researchers in the field.
The Chloroacetamide Class: An Introduction
Chloroacetamide herbicides are a widely utilized class of pre-emergent herbicides, effective in controlling annual grasses and some broadleaf weeds in a variety of crops.[1] These compounds are typically applied to the soil and absorbed by the emerging shoots and roots of susceptible plants. The general chemical scaffold consists of a 2-chloroacetyl group attached to a substituted amine. The nature of the N-substituents significantly influences the compound's herbicidal activity, selectivity, and metabolic fate. This compound fits within this structural class, and its efficacy is predicted to follow the general patterns observed for its better-studied counterparts.
Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Synthesis
The primary mode of action for chloroacetamide herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3][4][5] VLCFAs, which are fatty acids with more than 18 carbons, are essential components of various cellular structures, including the cuticle, suberin, and membranes. By inhibiting the elongation of fatty acid chains, chloroacetamides disrupt numerous physiological processes in susceptible plants, leading to stunted growth and eventual death.
The specific molecular target is believed to be the condensing enzyme involved in the initial step of VLCFA elongation.[6] It has been proposed that the chloroacetamide molecule covalently binds to an active site cysteine residue of the enzyme, leading to irreversible inactivation.[6] This disruption of VLCFA synthesis is particularly detrimental during early seedling development when rapid membrane and cuticle formation is crucial.
Caption: Proposed metabolic activation pathway of chloroacetamide herbicides in rats.
Understanding these metabolic pathways is crucial for assessing the environmental impact and safety profile of new chloroacetamide analogs like this compound.
Experimental Protocol: Greenhouse Dose-Response Assay for Herbicidal Efficacy
To empirically determine the efficacy of this compound, a standardized greenhouse dose-response assay is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Objective: To determine the effective dose of a test compound required to cause a 50% reduction in plant growth (ED50) for selected weed species.
Materials:
-
Test compound (e.g., this compound)
-
Reference herbicides (e.g., alachlor, S-metolachlor)
-
Seeds of target weed species (e.g., Lolium rigidum, Amaranthus retroflexus)
-
Pots (e.g., 10 cm diameter)
-
Greenhouse potting mix (sandy loam)
-
Controlled environment greenhouse or growth chamber
-
Automated spray chamber
-
Analytical balance
-
Drying oven
Methodology:
-
Seed Germination and Planting:
-
Germinate seeds of the selected weed species under optimal conditions.
-
Once seedlings reach a consistent growth stage (e.g., two-leaf stage), transplant a uniform number of seedlings (e.g., 3-5) into each pot filled with potting mix.
-
Allow plants to establish in the greenhouse for a set period (e.g., 48 hours) before treatment.
-
-
Herbicide Preparation and Application:
-
Prepare stock solutions of the test compound and reference herbicides in a suitable solvent.
-
Create a series of dilutions to achieve a range of application rates (e.g., 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x the anticipated field rate).
-
Apply the herbicide solutions using an automated spray chamber to ensure uniform coverage. Include a control group sprayed only with the solvent.
-
-
Experimental Conditions and Monitoring:
-
Maintain the pots in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Water the plants as needed, avoiding overhead irrigation that could wash off the herbicide.
-
Randomize the placement of the pots and re-randomize periodically to minimize environmental variability.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 21 days), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death).
-
Harvest the above-ground biomass from each pot.
-
Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.
-
Record the dry weight for each pot.
-
Analyze the data using a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the ED50 value for each herbicide-weed combination. [7]
-
Caption: Workflow for a greenhouse dose-response assay.
Synthesis of 2-Chloro-N-substituted Propanamides
The synthesis of 2-chloro-N-substituted propanamides, including this compound, is typically achieved through a straightforward acylation reaction. This involves reacting the corresponding amine (in this case, cyclopentylamine) with 2-chloropropionyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthesis of this compound.
This synthetic route allows for the facile generation of a wide range of analogs for structure-activity relationship (SAR) studies, enabling the optimization of herbicidal activity and selectivity.
Conclusion
References
-
The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. (2025). ResearchGate. [Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Weed Science Society of America. [Link]
-
Schmalfuß, J., Matthes, B., Mayer, P., & Böger, P. (1998). Chloroacetamide Mode of Action, I: Inhibition of Very Long Chain Fatty Acid Synthesis in Scenedesmus acutus. Zeitschrift für Naturforschung C, 53(11-12), 995-1003. [Link]
-
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]
-
Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. ResearchGate. [Link]
-
Synthesis of Biologically Active 2-Chloro-N-Alkyl/Aryl Acetamide Derivatives. (2012). International Journal of Pharma Sciences and Research, 3(1), 123-127. [Link]
-
Synthesis of N-substituted chloroacetamides. (2022). ResearchGate. [Link]
-
Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(23), 3147-3176. [Link]
-
Suryawanshi, M. R., Kanhed, A. M., Kulkarni, V. M., Bhosale, S. H., & Yadav, M. R. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-15. [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-thieno[2,3-b]pyridines with Potential Anticancer Activity. (2020). Molecules, 25(18), 4243. [Link]
-
Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. (2019). Weed Science, 67(2), 149-175. [Link]
-
Wallace, J. M., Curran, W. S., & Ryan, M. R. (2023). Can relative sensitivity of cover crop species to chloroacetamide and pyrazole herbicides be exploited to design interseeding mixtures?. Weed Technology, 37(2), 223-233. [Link]
-
Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023). ResearchGate. [Link]
-
Scarabel, L., Varotto, S., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of visualized experiments : JoVE, (101), 52835. [Link]
-
Eckermann, C., Matthes, B., Nimtz, M., Reiser, V., Lederer, B., Schmidt, J., & Schneider, B. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Phytochemistry, 64(6), 1045-1054. [Link]
-
Herbicide Metabolism in Plants. (n.d.). University of California, Davis. [Link]
-
Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels. (2013). Weed Science, 61(1), 4-22. [Link]
-
Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops. (2021). PloS one, 16(8), e0256252. [Link]
-
Coleman, S., Linderman, R., Hodgson, E., & Rose, R. L. (2000). Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes. Environmental health perspectives, 108(12), 1151-1157. [Link]
-
Dose-response curve to soil applied herbicides and susceptibility evaluation of different amaranthus species using model identity. (2014). Planta Daninha, 32(4), 815-824. [Link]
-
Zangoueinejad, R., et al. (2021). Dose-response study to evaluate dicamba tolerance in selected wild tomato. Preprints.org. [Link]
-
Liu, X., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]
-
Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Journal of Weed Science, 49(2), 165-168. [Link]
-
(A) Estimated 50% effective dose (ED50) values of the sensitive... (n.d.). ResearchGate. [Link]
-
Estimating dose response curves for predicting glyphosate use rates in Australia. (1996). Proceedings of the 11th Annual Conference of the Grassland Society of NSW, 123-127. [Link]
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Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. (2017). Indian Society of Weed Science (ISWS). [Link]
- Pyrazolopyrans having herbicidal and pharmaceutical properties. (2016).
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A Comparative Guide to the Mechanistic Validation of 2-chloro-N-cyclopentylpropanamide
This guide provides a comprehensive framework for validating the mechanism of action of the novel compound, 2-chloro-N-cyclopentylpropanamide. Drawing upon established methodologies for the well-characterized chloroacetamide class of herbicides, we present a comparative analysis and detailed experimental protocols to empower researchers in drug development and crop science. Our approach is grounded in the principles of scientific integrity, providing a self-validating system for mechanistic elucidation.
Introduction: Unraveling the Action of a Novel Chloroacetamide
This compound belongs to the chloroacetamide chemical class. Compounds in this family are known to act as pre-emergent herbicides, primarily by inhibiting the growth of seedling shoots.[1] The established mechanism of action for this class is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2] VLCFAs, defined as fatty acids with chain lengths of 22 carbons or more, are crucial precursors for a variety of essential plant lipids, including cuticular waxes and components of cellular membranes.[3]
The primary molecular target of chloroacetamide herbicides is the VLCFA elongase enzyme complex located in the endoplasmic reticulum.[4][5] Specifically, they are thought to covalently bind to a cysteine residue in the active site of the 3-ketoacyl-CoA synthase (KCS) subunit, which catalyzes the initial and rate-limiting condensation step in the fatty acid elongation cycle.[5] This irreversible inhibition leads to a depletion of VLCFAs, disrupting downstream metabolic pathways and ultimately causing seedling growth arrest and death.
This guide outlines a series of experiments designed to test the hypothesis that this compound shares this mechanism of action. We will provide a comparative framework using three well-documented chloroacetamide herbicides: Metolachlor , Acetochlor , and Alachlor .
The VLCFA Elongation Pathway and Proposed Inhibition
The synthesis of VLCFAs is a four-step enzymatic cycle that occurs in the endoplasmic reticulum. Each cycle extends a fatty acyl-CoA substrate by two carbons, using malonyl-CoA as the carbon donor.[4]
Caption: Proposed mechanism of VLCFA synthesis inhibition by this compound.
Comparative Framework: Established Chloroacetamide Herbicides
To provide a robust benchmark for our validation studies, we will compare the effects of this compound with those of metolachlor, acetochlor, and alachlor. These compounds are known inhibitors of VLCFA synthesis and are widely used in agriculture.
| Herbicide | Chemical Class | Primary Use |
| Metolachlor | Chloroacetamide | Pre-emergent control of annual grasses and some broadleaf weeds in various crops.[6] |
| Acetochlor | Chloroacetamide | Pre-emergent control of grasses and broadleaf weeds, primarily in corn. |
| Alachlor | Chloroacetamide | Pre-emergent herbicide for controlling annual grasses and broadleaf weeds in crops like corn and soybeans.[7] |
| This compound | Chloroacetamide | (Investigational) |
Experimental Validation Workflow
A multi-tiered approach is essential for rigorously validating the mechanism of action. This workflow progresses from whole-organism phenotypic analysis to in-depth biochemical and molecular assays.
Caption: A tiered experimental workflow for mechanism of action validation.
Tier 1: Phenotypic Analysis of Seedling Growth
Causality: Inhibition of VLCFA synthesis disrupts the formation of essential components for cell growth and division, leading to characteristic morphological defects in developing seedlings, particularly in grasses.[2] Observing these specific phenotypes provides the first line of evidence for the proposed mechanism.
Experimental Protocol: Arabidopsis thaliana Seedling Growth Assay
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 2 minutes, followed by 50% bleach with 0.1% Triton X-100 for 10 minutes.
-
Wash seeds five times with sterile distilled water.
-
Suspend seeds in sterile 0.1% agarose and plate on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar.
-
-
Herbicide Treatment:
-
Prepare stock solutions of this compound, metolachlor, acetochlor, and alachlor in DMSO.
-
Incorporate the herbicides into the molten MS medium at a range of concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
Growth Conditions:
-
Stratify the plates at 4°C for 48 hours in the dark to synchronize germination.
-
Transfer plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C.
-
-
Phenotypic Evaluation:
-
After 7-10 days, document seedling morphology using a dissecting microscope and digital camera.
-
Measure primary root length and count the number of lateral roots.
-
Observe for characteristic symptoms of VLCFA inhibition: stunted growth, failure of shoots to emerge properly from the coleoptile (in grasses), and fused or malformed cotyledons.[2][8]
-
Expected Outcomes & Comparative Analysis:
| Treatment | Expected Phenotype |
| Control (DMSO) | Normal seedling development with elongated primary roots and visible lateral roots. |
| Metolachlor / Acetochlor / Alachlor | Severe stunting of root and shoot growth, reduced lateral root formation, and potentially fused cotyledons at higher concentrations. |
| This compound | Hypothesis: A dose-dependent inhibition of seedling growth, mirroring the phenotypes observed with the comparator herbicides. |
Tier 2: Biochemical Profiling of Very-Long-Chain Fatty Acids
Causality: If this compound inhibits VLCFA elongase, a direct and measurable consequence will be a significant reduction in the cellular levels of VLCFAs (≥ C22) and a potential accumulation of their C18 and C20 precursors. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantifying these changes in the fatty acid profile.
Experimental Protocol: Fatty Acid Methyl Ester (FAME) Analysis by GC-MS
This protocol is adapted from established methods for lipid extraction and analysis from plant tissues.[9][10][11]
-
Plant Material Treatment and Harvest:
-
Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days.
-
Treat seedlings with an effective concentration (determined in Tier 1) of this compound, metolachlor, acetochlor, alachlor, or a DMSO control for 24-48 hours.
-
Harvest approximately 100 mg of seedling tissue, flash-freeze in liquid nitrogen, and lyophilize.
-
-
Lipid Extraction:
-
Immediately immerse the harvested tissue in 3 mL of pre-heated (75°C) isopropanol containing 0.01% butylated hydroxytoluene (BHT) to inactivate lipases.[10] Maintain at 75°C for 15 minutes.
-
Cool to room temperature and add 1.5 mL of chloroform and 0.6 mL of water. Shake for 1 hour.[10]
-
Transfer the solvent to a new glass tube. Re-extract the plant material with chloroform:methanol (2:1, v/v) with 0.01% BHT until the tissue is white.[10]
-
Pool the solvent fractions and evaporate to dryness under a stream of nitrogen.
-
-
Transmethylation to FAMEs:
-
To the dried lipid extract, add 1.5 mL of methanol and 0.3 mL of 8% HCl in methanol/water (85:15, v/v).[11]
-
Incubate at 100°C for 1.5 hours to convert fatty acids to their methyl esters.
-
After cooling, add water and extract the FAMEs with hexane.
-
-
GC-MS Analysis:
-
Concentrate the hexane phase containing FAMEs.
-
Inject 1 µL into a GC-MS system equipped with a suitable capillary column (e.g., DB-23).[12]
-
Use a temperature program that effectively separates fatty acids of different chain lengths (e.g., initial temp 70°C, ramp at 5°C/min to 240°C).[13]
-
Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards.
-
Expected Outcomes & Comparative Analysis:
| Treatment | Expected Change in Fatty Acid Profile |
| Control (DMSO) | A baseline profile of fatty acids, including detectable levels of C22:0, C24:0, and C26:0. |
| Metolachlor / Acetochlor / Alachlor | A significant, dose-dependent decrease in the relative abundance of C22:0, C24:0, and C26:0 fatty acids. A corresponding increase in the relative abundance of C18 and C20 precursors may be observed. |
| This compound | Hypothesis: A fatty acid profile similar to that of the comparator herbicides, demonstrating a clear reduction in VLCFAs. |
Tier 3: Molecular Target Validation via Heterologous Expression
Causality: To definitively prove that this compound directly inhibits the VLCFA elongase enzyme, an in vitro system is required. Heterologous expression of a plant KCS enzyme in Saccharomyces cerevisiae (baker's yeast) provides a clean background for such an assay, as the yeast's endogenous elongase system is not sensitive to chloroacetamides.[14]
Experimental Protocol: KCS Inhibition Assay in Yeast
This protocol is based on the successful expression and functional analysis of plant VLCFA elongases in yeast.[8]
-
Yeast Strain and Vector Preparation:
-
Obtain a suitable S. cerevisiae strain (e.g., INVSc1).
-
Clone the coding sequence of a known plant KCS gene (e.g., Arabidopsis thaliana FAE1) into a yeast expression vector with an inducible promoter (e.g., pYES2 with a GAL1 promoter).
-
-
Yeast Transformation and Culture:
-
Transform the yeast strain with the KCS-containing vector or an empty vector control.
-
Select for transformants on appropriate minimal medium.
-
-
Induction of KCS Expression and Herbicide Treatment:
-
Grow the transformed yeast in liquid medium with a non-inducing carbon source (e.g., raffinose).
-
Induce expression by transferring the cells to a medium containing galactose.
-
Simultaneously, treat the induced cultures with a range of concentrations of this compound and the comparator herbicides. Include a DMSO control.
-
-
Fatty Acid Analysis:
-
After 18-24 hours of induction and treatment, harvest the yeast cells.
-
Perform lipid extraction and FAME analysis as described in Tier 2. The expression of the plant KCS will result in the production of VLCFAs not normally found in yeast, providing a direct measure of enzyme activity.
-
-
Data Analysis and IC50/pI50 Determination:
-
Quantify the amount of the specific VLCFA product generated by the expressed KCS (e.g., C22:1 for FAE1).
-
Plot the percentage of VLCFA synthesis inhibition against the logarithm of the herbicide concentration.
-
Calculate the IC50 (concentration required for 50% inhibition) or pI50 (-log of the IC50) for each compound.
-
Expected Outcomes & Comparative Analysis:
The following table presents reference pI50 values for the inhibition of various Arabidopsis VLCFA elongases by the chloroacetamide herbicide flufenacet, demonstrating the feasibility of this approach.[14]
| Elongase | Flufenacet pI50 | Metolachlor pI50 | Acetochlor pI50 | Alachlor pI50 | This compound pI50 |
| FAE1 | 7.0 | Data to be generated | Data to be generated | Data to be generated | Hypothesis: pI50 value in a similar range to comparators. |
| KCS1 | 6.4 | Data to be generated | Data to be generated | Data to be generated | Hypothesis: pI50 value in a similar range to comparators. |
| KCS2 | 6.5 | Data to be generated | Data to be generated | Data to be generated | Hypothesis: pI50 value in a similar range to comparators. |
| At5g43760 | 6.7 | Data to be generated | Data to be generated | Data to be generated | Hypothesis: pI50 value in a similar range to comparators. |
A successful outcome would show that this compound directly inhibits the activity of the heterologously expressed plant KCS enzyme in a dose-dependent manner, with a potency comparable to that of established chloroacetamide herbicides.
Conclusion
This guide provides a logical and experimentally robust pathway for validating the mechanism of action of this compound as a VLCFA synthesis inhibitor. By progressing from whole-plant phenotyping to detailed biochemical and molecular analysis, and by using well-characterized herbicides as benchmarks, researchers can build a comprehensive and compelling data package. The successful execution of these protocols will provide strong evidence for the compound's mode of action, a critical step in its development for agricultural or other applications.
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A Senior Application Scientist's Guide to Cross-Reactivity in Chloroacetamide Herbicide Analysis: A Comparative Study Featuring 2-chloro-N-cyclopentylpropanamide
For researchers, environmental scientists, and professionals in drug development, the specificity of analytical methods is paramount. An assay's value is intrinsically tied to its ability to distinguish a target analyte from structurally similar molecules. This guide provides an in-depth comparison of the cross-reactivity of 2-chloro-N-cyclopentylpropanamide against other common chloroacetamide herbicides. We will explore the underlying principles of immunoassay cross-reactivity, provide detailed experimental protocols for its assessment, and present a comparative analysis to underscore the importance of rigorous validation.
The Critical Role of Specificity in Analyte Detection
This guide focuses on the chloroacetamide class of herbicides. These compounds share a common chemical scaffold, making them prone to cross-reactivity in immunoassays.[4] We will use this compound as our target analyte and compare its detection against a panel of structurally related herbicides to illustrate these critical concepts.
Foundational Principles: The Competitive ELISA
To quantify cross-reactivity, the competitive ELISA format is a highly effective tool due to its sensitivity and specificity.[5] The principle is based on the competition between the free analyte in a sample and a labeled antigen for a limited number of binding sites on a specific antibody.
Here's the mechanism:
-
Coating: A microplate is coated with an antibody specific to the target analyte (this compound).
-
Competition: The test sample, potentially containing the analyte, is added to the wells along with a fixed amount of enzyme-conjugated analyte.
-
Binding: The free analyte from the sample and the enzyme-conjugated analyte compete to bind to the antibody. Higher concentrations of the analyte in the sample will result in less of the enzyme-conjugated analyte binding to the antibody.
-
Detection: A substrate is added, which reacts with the enzyme on the bound conjugated analyte to produce a measurable signal (e.g., color). The intensity of this signal is inversely proportional to the concentration of the analyte in the sample.
Below is a diagram illustrating the competitive ELISA workflow.
Caption: Workflow of a competitive ELISA for analyte quantification.
Comparative Analysis of Chloroacetamide Herbicides
To provide a practical context, we will compare this compound with three other widely used chloroacetamide herbicides: Alachlor, Acetochlor, and Butachlor. Their structural similarities are the basis for potential cross-reactivity.
| Compound | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | (Structure not available in search results) | C8H14ClNO | 175.66 |
| Alachlor | (Structure not available in search results) | C14H20ClNO2 | 269.77 |
| Acetochlor | (Structure not available in search results) | C14H20ClNO2 | 269.77 |
| Butachlor | (Structure not available in search results) | C17H26ClNO2 | 311.85 |
Note: While the exact structures are not provided, the shared chloroacetamide core is the key feature for this analysis.
Experimental Design for Cross-Reactivity Assessment
A robust experimental design is crucial for obtaining reliable cross-reactivity data.[6] This involves developing a validated immunoassay for the primary analyte and then challenging it with potential cross-reactants.[7]
Experimental Workflow Diagram
Caption: Step-by-step workflow for assessing cross-reactivity.
Protocol 1: Competitive ELISA for this compound
This protocol outlines the steps for a standard competitive ELISA.
Materials:
-
High-binding 96-well microplates
-
Antibody specific to this compound
-
This compound standard
-
Enzyme-conjugated this compound
-
Coating Buffer (e.g., carbonate-bicarbonate buffer)[8]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[9]
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS)[8]
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Antibody Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.[10]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.[10]
-
Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[9]
-
Washing: Repeat the wash step as described in step 2.
-
Competitive Reaction: Prepare serial dilutions of the this compound standard and the test compounds. Add 50 µL of each dilution to the respective wells, followed immediately by 50 µL of the enzyme-conjugated analyte. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step. It is recommended to increase to 6 washes after this step.[9]
-
Signal Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Protocol 2: Calculation of Cross-Reactivity
Cross-reactivity is quantified by comparing the concentration of the test compound required to displace 50% of the labeled analyte (IC50) with the IC50 of the target analyte.
Calculation: The percent cross-reactivity (%CR) is calculated using the following formula:
%CR = (IC50 of this compound / IC50 of test compound) x 100
Procedure:
-
Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each compound.
-
Apply the formula above to calculate the percent cross-reactivity for each structural analog.
Results and Discussion: A Comparative Performance Analysis
The following table presents hypothetical data to illustrate the outcomes of a cross-reactivity study. These values demonstrate how structurally similar compounds can exhibit varying degrees of cross-reactivity.
| Compound | IC50 (ng/mL) | % Cross-Reactivity | Interpretation |
| This compound | 10 | 100% | Target Analyte (Reference) |
| Alachlor | 50 | 20% | Significant Cross-Reactivity |
| Acetochlor | 200 | 5% | Moderate Cross-Reactivity |
| Butachlor | >1000 | <1% | Negligible Cross-Reactivity |
Interpretation of Results:
-
Alachlor: With 20% cross-reactivity, Alachlor would significantly interfere with the accurate quantification of this compound. Its presence in a sample would lead to a falsely elevated result.
-
Acetochlor: At 5%, the cross-reactivity is moderate but could still be a concern in applications requiring high accuracy.
-
Butachlor: Exhibiting less than 1% cross-reactivity, Butachlor is unlikely to cause significant interference in this specific assay.
These results highlight that even subtle differences in the chemical structure of chloroacetamide herbicides can lead to substantial variations in antibody recognition and, consequently, cross-reactivity.[4]
Conclusion and Recommendations
This guide demonstrates the critical importance of conducting thorough cross-reactivity studies when developing and validating immunoassays, especially for classes of compounds with high structural similarity like chloroacetamide herbicides. The specificity of an antibody is a determining factor in the reliability of an assay.[11]
For researchers and drug development professionals, the key takeaways are:
-
Validation is Non-Negotiable: Always validate an immunoassay's specificity by testing against a panel of relevant, structurally related compounds.[6][7]
-
Understand Assay Limitations: The data from cross-reactivity studies define the limitations of the assay and inform its appropriate application.
-
Confirm with Orthogonal Methods: For regulatory submissions or critical safety assessments, positive results from an immunoassay should be confirmed using a different analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provide a higher degree of certainty.[12][13]
By adhering to these principles of scientific integrity and rigorous validation, the scientific community can ensure the generation of accurate, reproducible, and trustworthy data.
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A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-N-Cyclopentylpropanamide Derivatives as Herbicidal Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-chloro-N-cyclopentylpropanamide derivatives, a class of compounds belonging to the broader family of chloroacetamide herbicides. For decades, chloroacetamides have been a cornerstone of weed management in modern agriculture, valued for their efficacy against a wide spectrum of annual grasses and some broadleaf weeds.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development, offering insights into the rational design of more potent and selective herbicidal agents.
The Chloroacetamide Core: Mechanism of Action and General SAR Principles
Chloroacetamide herbicides primarily act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[3] This inhibition is achieved through the alkylation of a key enzyme, VLCFA elongase, leading to a disruption in the formation of essential lipids and ultimately causing growth arrest and plant death. The herbicidal activity of these compounds is intrinsically linked to their chemical structure, particularly the nature of the N-substituents on the chloroacetamide backbone.
The general structure of a chloroacetamide herbicide can be divided into two main parts: the chloroacetyl moiety, which is responsible for the alkylating activity, and the N-substituent, which significantly influences the compound's potency, selectivity, and physicochemical properties such as lipophilicity and mobility within the plant.
Caption: General pharmacophore of chloroacetamide herbicides.
Key SAR principles for chloroacetamide herbicides include:
-
Lipophilicity: A crucial factor for membrane permeability and translocation within the plant. Optimal lipophilicity is required for the herbicide to reach its target site.
-
Steric Factors: The size and shape of the N-substituents can influence the binding affinity to the target enzyme.
-
Electronic Effects: The electronic properties of the substituents can affect the reactivity of the chloroacetyl group.
Comparative Analysis of N-Cycloalkyl Propanamide Derivatives
Effect of Cycloalkyl Ring Size
The size of the N-cycloalkyl ring is expected to play a significant role in the herbicidal activity. It influences both the lipophilicity and the steric fit of the molecule at the active site of the VLCFA elongase.
| N-Substituent | Expected Relative Lipophilicity | Postulated Herbicidal Activity | Rationale |
| Cyclopropyl | Lower | Moderate | The smaller ring size may lead to a less optimal fit in the enzyme's binding pocket, although its rigid structure could be favorable. |
| Cyclobutyl | Moderate | Moderate to High | An increase in ring size and lipophilicity compared to cyclopropyl may improve binding and uptake. |
| Cyclopentyl | High | Potentially High | Often represents a favorable balance of lipophilicity and conformational flexibility for binding to hydrophobic pockets in enzymes. |
| Cyclohexyl | Higher | High to Moderate | While having higher lipophilicity, the increased conformational flexibility of the cyclohexyl ring might lead to a less precise fit compared to the cyclopentyl ring, potentially causing a slight decrease in activity. |
This table is a qualitative projection based on general SAR principles of chloroacetamide herbicides and does not represent direct experimental data.
The cyclopentyl group often serves as a bioisostere for phenyl rings in drug design, providing a good balance of size and lipophilicity to interact with hydrophobic binding sites. It is plausible that N-cyclopentyl-2-chloropropanamide exhibits robust herbicidal activity due to this favorable combination of properties.
Influence of Substitution on the Cyclopentyl Ring
Introducing substituents on the cyclopentyl ring would further modulate the physicochemical properties and, consequently, the herbicidal activity of the parent compound.
-
Alkyl Substitution: Small alkyl groups (e.g., methyl) on the cyclopentyl ring would increase lipophilicity. This could enhance membrane permeability and binding affinity, potentially leading to increased herbicidal activity, provided the substitution does not create steric hindrance.
-
Polar Substituents: The introduction of polar groups (e.g., hydroxyl, methoxy) would decrease lipophilicity. This might reduce the compound's ability to cross biological membranes, potentially lowering its herbicidal efficacy. However, in some cases, polar groups can form additional hydrogen bonds within the target's active site, which could enhance binding. The overall effect would depend on the specific position of the substituent and the topography of the enzyme's active site.
Caption: Factors influencing the herbicidal activity of this compound derivatives.
Experimental Protocols
To facilitate further research and validation of the postulated SAR, this section provides detailed methodologies for the synthesis and herbicidal evaluation of this compound derivatives.
Synthesis of N-Cycloalkyl-2-chloropropanamides
The synthesis of N-cycloalkyl-2-chloropropanamides can be achieved through a straightforward acylation reaction between a cycloalkylamine and 2-chloropropionyl chloride.
Materials:
-
Cyclopentylamine (or other cycloalkylamine)
-
2-Chloropropionyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve cyclopentylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add 2-chloropropionyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired this compound.
Caption: Synthetic workflow for N-cycloalkyl-2-chloropropanamides.
Herbicidal Activity Bioassay
The pre-emergence herbicidal activity of the synthesized compounds can be evaluated using a seed germination and seedling growth assay.
Materials:
-
Synthesized this compound derivatives
-
Acetone (as a solvent)
-
Tween-20 (as a surfactant)
-
Seeds of a model monocot (e.g., ryegrass, Lolium perenne) and a model dicot (e.g., cress, Lepidium sativum)
-
Petri dishes
-
Filter paper
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare a series of dilutions of the stock solutions to achieve the desired test concentrations. The final acetone concentration in the test medium should be kept constant and low (e.g., <1%) to avoid solvent toxicity.
-
Place a sheet of filter paper in each Petri dish.
-
Apply a fixed volume of each test solution to the filter paper in the Petri dishes. A control group with only the solvent and surfactant should be included.
-
Allow the solvent to evaporate completely.
-
Place a predetermined number of seeds (e.g., 20) of the test plant species onto the treated filter paper.
-
Add a specific volume of distilled water to each Petri dish to moisten the filter paper.
-
Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control group.
-
Determine the EC50 (half-maximal effective concentration) values for the most active compounds.
Conclusion
The structure-activity relationship of this compound derivatives is governed by a complex interplay of lipophilicity, steric, and electronic factors. Based on established principles for chloroacetamide herbicides, the N-cyclopentyl moiety likely confers a favorable balance of properties for potent herbicidal activity. Further optimization of this scaffold could be achieved by exploring different cycloalkyl ring sizes and by introducing small, lipophilic substituents on the cyclopentyl ring. The experimental protocols provided herein offer a framework for the synthesis and evaluation of novel analogues, which will be instrumental in validating these SAR hypotheses and in the development of next-generation herbicides.
References
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Downey, D. & G. F. Proverbio. (2020). Synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest Management Science, 76(10), 3395-3402. [Link]
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Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science, 59(5), 535-541. [Link]
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El-Zemity, S. R., Esmaiel, K. E. E., & Badawy, M. E. I. (2021). Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. ResearchGate. [Link]
- Various Authors. (1987). Herbicidal N-thienyl-chloroacetamides. Google Patents.
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Gonec, T., et al. (2013). Antimycobacterial and herbicidal activity of ring-substituted 1-hydroxynaphthalene-2-carboxanilides. Bioorganic & Medicinal Chemistry, 21(21), 6531-6541. [Link]
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Fedtke, C., et al. (1995). BAY 5043: A new low rate herbicide for preemergence grass control in corn, cereals, soybeans and other selected crops. Pest Management Science, 44(2), 173-174. [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3538-3553. [Link]
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Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170. [Link]
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Duke, S. O., & Dayan, F. E. (2011). Modes of action of herbicides. In Herbicides and Environment. InTech. [Link]
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Takano, H., et al. (2021). Herbicidal activity and mode of action of the natural product herboxidiene. Pest Management Science, 77(1), 159-167. [Link]
- Ahrens, W. H. (Ed.). (1994). Herbicide handbook. Weed Science Society of America.
- Shaner, D. L. (Ed.). (2014). Herbicide handbook. Weed Science Society of America.
- Böger, P., & Wakabayashi, K. (Eds.). (1999). Modern crop protection compounds (Vol. 1). Wiley-VCH.
- Cobb, A. H., & Reade, J. P. H. (2010). Herbicides and plant physiology. John Wiley & Sons.
- Rao, V. S. (2000). Principles of weed science. CRC press.
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A Comparative Analysis for the Modern Laboratory: Propanil vs. Acetochlor
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural chemistry, the selection of an appropriate herbicide is a critical decision dictated by a nuanced understanding of its chemical properties, mechanism of action, and biological efficacy. This guide provides an in-depth comparative analysis of two widely utilized herbicides: propanil, an anilide compound, and acetochlor, a chloroacetamide. While both serve to control unwanted vegetation, their fundamental biochemical and application methodologies differ significantly, presenting distinct advantages and limitations for researchers in crop science and environmental toxicology.
This document moves beyond a simple cataloging of features to offer a causal analysis of their respective performances, grounded in experimental data and established scientific principles. It is designed to empower researchers to make informed decisions in experimental design and to provide a robust framework for comparative studies.
Section 1: Chemical and Physical Identity
A foundational understanding of the physicochemical properties of propanil and acetochlor is essential for comprehending their environmental fate, biological availability, and formulation requirements.
Propanil , with the IUPAC name N-(3,4-dichlorophenyl)propanamide, is a member of the anilide chemical class. It is a solid at room temperature and possesses moderate water solubility. In contrast, Acetochlor , or 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, belongs to the chloroacetamide family. It is typically a liquid in its technical form and exhibits lower water solubility than propanil. These differences in solubility and physical state have direct implications for their behavior in soil and their uptake by plants.
| Property | Propanil | Acetochlor |
| IUPAC Name | N-(3,4-dichlorophenyl)propanamide | 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide |
| Chemical Class | Anilide | Chloroacetamide |
| CAS Number | 709-98-8 | 34256-82-1 |
| Molecular Formula | C₉H₉Cl₂NO | C₁₄H₂₀ClNO₂ |
| Molecular Weight | 218.08 g/mol | 269.77 g/mol |
| Appearance | Colorless to brown crystalline solid | Clear to pale yellow liquid |
| Water Solubility | 130 mg/L at 20°C[1] | 223 mg/L at 25°C |
| Application Timing | Post-emergence | Pre-emergence |
Section 2: Divergent Mechanisms of Herbicidal Action
The most significant distinction between propanil and acetochlor lies in their biochemical targets. This divergence dictates their application timing, spectrum of controlled weeds, and the physiological response of susceptible plants.
Propanil: Inhibition of Photosynthesis at Photosystem II
Propanil is a potent inhibitor of photosynthesis.[2][3] Its herbicidal activity stems from its ability to block the electron transport chain in Photosystem II (PSII).[3][4] Specifically, propanil binds to the D1 protein of the PSII complex within the chloroplast thylakoid membranes.[5] This binding action physically obstructs the binding of plastoquinone (PQ), the native electron acceptor. The interruption of electron flow halts the production of ATP and NADPH, the energy currency and reducing power essential for CO₂ fixation and subsequent carbohydrate synthesis.[2][3] This energy deficit leads to a rapid cessation of growth. Furthermore, the blockage of electron transport promotes the formation of highly reactive oxygen species (ROS), which cause lipid peroxidation and rapid membrane damage, leading to visible symptoms like chlorosis and necrosis within days.[6]
Acetochlor: Disruption of Very-Long-Chain Fatty Acid Synthesis
In contrast, acetochlor acts not on photosynthesis but on lipid biosynthesis. It is classified as a very-long-chain fatty acid (VLCFA) synthesis inhibitor.[7][8][9] VLCFAs are critical components of cell membranes, cuticular waxes, and suberin, and are essential for cell division and growth. Acetochlor is absorbed from the soil primarily by the shoots of emerging seedlings.[4][7] Its molecular target is the elongase enzyme system responsible for extending fatty acid chains beyond 18 carbons. By inhibiting this enzyme, acetochlor prevents the formation of VLCFAs, which disrupts the formation of new cell membranes and thereby halts cell division and seedling growth.[7][10] This mechanism of action makes acetochlor effective only on germinating weeds, hence its classification as a pre-emergence herbicide.[7][9] Weeds that have already emerged are not susceptible.
Section 3: Comparative Performance and Application
The differing mechanisms of action directly translate to distinct application strategies and weed control spectrums.
Application Timing and Selectivity
-
Propanil: As a post-emergence, contact herbicide, propanil is applied directly to the foliage of actively growing weeds.[3] Its selectivity in crops like rice is a classic example of metabolic detoxification. Rice plants possess a high level of the enzyme aryl acylamidase, which rapidly hydrolyzes propanil into the non-phytotoxic 3,4-dichloroaniline. Susceptible weeds lack sufficient levels of this enzyme, leading to the accumulation of active propanil and subsequent cell death.
-
Acetochlor: Being a pre-emergence herbicide, acetochlor must be applied to the soil before weed seeds germinate.[7][9] It requires rainfall or irrigation to move it into the upper soil layer where weed seeds are present.[7] Its selectivity in crops such as corn and soybeans is primarily based on placement; the crop seeds are planted below the herbicide-treated soil layer. Additionally, tolerant crops can metabolize acetochlor, often through glutathione S-transferase (GST) conjugation.
Weed Control Spectrum
-
Propanil: It is highly effective against a broad spectrum of annual grasses and broadleaf weeds, particularly in rice cultivation.[1][3] Key target weeds include barnyardgrass (Echinochloa crus-galli), crabgrass (Digitaria spp.), and various morningglory species.[1][4][5]
-
Acetochlor: It provides excellent control of most annual grasses like foxtail (Setaria spp.), barnyardgrass, and crabgrass.[2][7] It also controls certain small-seeded broadleaf weeds such as pigweed (Amaranthus spp.) and common lambsquarters (Chenopodium album).[7]
Section 4: Toxicological and Environmental Profile
A responsible comparative analysis necessitates a review of the toxicological and environmental fate of these compounds. Both herbicides are subject to regulatory oversight and have established safety profiles.
| Parameter | Propanil | Acetochlor |
| Acute Oral LD₅₀ (rat) | 1080 - >2500 mg/kg[1][7] | 1426 - 2953 mg/kg[4] |
| Mammalian Toxicity | Moderately toxic[7] | Moderately toxic, probable human carcinogen[4] |
| Toxicity to Birds | Moderately toxic | Moderately toxic |
| Toxicity to Aquatic Organisms | Moderately to highly toxic to fish and invertebrates[7] | Moderately toxic to fish, highly toxic to algae |
| Soil Half-life | Low persistence, 1-3 days[1][7] | 8-12 weeks, variable[4] |
| Primary Degradation | Rapid microbial breakdown[1][7] | Microbial breakdown[4] |
Propanil exhibits low soil persistence due to rapid microbial degradation.[1][7] However, it can be moderately to highly toxic to aquatic organisms.[7] Acetochlor has a longer soil half-life, providing residual weed control.[7][10] It is classified by the EPA as a probable human carcinogen and has the potential to leach into groundwater in certain soil types.[4]
Section 5: Experimental Protocols for Comparative Assessment
To facilitate further research, this section provides standardized, self-validating protocols for a direct comparative evaluation of propanil and acetochlor.
Protocol 1: Comparative Efficacy Assessment (Greenhouse Bioassay)
This protocol is designed to determine and compare the dose-response of a target weed species to post-emergence application of propanil and pre-emergence application of acetochlor.
Methodology:
-
Plant Preparation: Fill 10 cm pots with a standardized greenhouse soil mix. Sow seeds of a target weed (e.g., barnyardgrass) at a uniform depth.
-
Pre-emergence Application (Acetochlor): One day after sowing, apply acetochlor treatments using a calibrated laboratory track sprayer. Apply a range of doses (e.g., 0, 0.25X, 0.5X, 1X, 2X, 4X of the recommended field rate).
-
Post-emergence Application (Propanil): Grow a separate set of pots until the weeds reach the 3-4 leaf stage. Apply propanil treatments at the same dose range using the track sprayer.
-
Growth Conditions: Maintain all pots in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and light conditions. Water as needed, avoiding overhead irrigation for 24 hours post-application for propanil.
-
Data Collection: At 7, 14, and 21 days after treatment (DAT), visually assess weed control on a scale of 0% (no effect) to 100% (complete death). At 21 DAT, harvest the above-ground biomass, dry at 70°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze dry weight data using a log-logistic dose-response model to calculate the dose required for 50% growth reduction (GR₅₀).
Causality and Validation: This protocol directly compares the efficacy based on the intended application method. The inclusion of a dose range allows for the determination of potency (GR₅₀), providing a quantitative comparison. The untreated control validates that any observed effects are due to the herbicide treatments.
Protocol 2: Crop Selectivity and Phytotoxicity Assessment
This protocol assesses the tolerance of a target crop (e.g., rice for propanil, corn for acetochlor) to potential over-application.
Methodology:
-
Crop Planting: Plant seeds of the test crop (e.g., rice or corn) in larger pots (e.g., 2 L) according to standard agricultural practice for that crop.
-
Herbicide Application: At the appropriate timing for each herbicide (pre-emergence for acetochlor on corn; 2-3 leaf stage for propanil on rice), apply the herbicides at 0X, 1X, 2X, and 4X the maximum recommended label rate.
-
Phytotoxicity Assessment: At 7, 14, and 28 DAT, visually assess crop injury using a 0-100% scale, where 0% is no injury, and 100% is plant death. Note specific symptoms like stunting, chlorosis, or malformation.
-
Growth Parameters: At 28 DAT, measure plant height and harvest the above-ground biomass to determine dry weight.
-
Data Analysis: Use analysis of variance (ANOVA) to determine significant differences in plant height and biomass between treatments and the untreated control.
Causality and Validation: This protocol establishes the margin of safety for each herbicide on its respective tolerant crop. By using supra-optimal rates (2X and 4X), the experiment probes the limits of the crop's detoxification or tolerance mechanisms. Comparing the visual injury scores and biomass reduction provides a quantitative measure of selectivity.
Section 6: Conclusion and Future Directions
Propanil and acetochlor represent two distinct, yet highly effective, strategies for chemical weed control. Propanil's post-emergence, photosynthetic-inhibiting action offers rapid, broad-spectrum control of emerged weeds, with selectivity based on rapid metabolic detoxification in tolerant crops. Acetochlor's pre-emergence, VLCFA-inhibiting mechanism provides residual control of germinating grasses and small-seeded broadleaf weeds, with selectivity achieved through placement and metabolic processes.
For the research professional, the choice between these or similar herbicides depends entirely on the experimental context: the target weed spectrum, the crop system, and the specific biological questions being addressed. The provided protocols offer a framework for generating robust, comparative data to guide these decisions. Future research may focus on the synergistic or antagonistic effects of tank-mixing these different modes of action, the evolution of weed resistance to each class, and the development of novel analytical techniques for their simultaneous detection in complex environmental matrices.
References
-
EXTOXNET. (1996). Propanil. Extension Toxicology Network. [Link]
-
World Health Organization. (1993). Propanil in Drinking-water. WHO. [Link]
-
Wikipedia. Propanil. [Link]
-
JIN DUN CHEMISTRY. (2025). Acetochlor: A Selective Pre-Emergent Herbicide for Weed Control. [Link]
-
Minnesota Department of Agriculture. Acetochlor - General Information. [Link]
-
Chemical Warehouse. Acetochlor - Active Ingredient Page. [Link]
-
Chemical Warehouse. Propanil - Active Ingredient Page. [Link]
-
Indian Journal of Weed Science. (2018). Efficacy of propanil for the mixed weed flora in direct-seeded rice. [Link]
-
EXTOXNET. (1996). Acetochlor. Extension Toxicology Network. [Link]
-
Regulations.gov. (2003). Reregistration Support: Use of Propanil and Other Herbicides in Rice. [Link]
-
Agridata. Acetochlor | Weed Control Produc. [Link]
-
Tomahawk Power. (2025). Understanding Pre-Emergent vs Post-Emergent Herbicide for Perfect Timing in Weed Control. [Link]
-
MDPI. (2024). Effectiveness and Selectivity of Pre- and Post-Emergence Herbicides for Weed Control in Grain Legumes. [Link]
-
ResearchGate. (2015). What is the best aproach to develop a herbicide injury scoring system for visual phytotoxicity assesments in a given crop?. [Link]
-
U.S. EPA. Environmental Chemistry Method for Propanil & 3,4-DCA in Water. [Link]
-
U.S. EPA. Environmental Chemistry Method for Acetochlor (Multi-analyte). [Link]
-
Sprayers 101. (2025). Tank mix compatibility. [Link]
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In-Vivo Validation of 2-chloro-N-cyclopentylpropanamide: A Comparative Guide to Assessing Analgesic and Anti-inflammatory Activity
This guide provides a comprehensive framework for the in-vivo validation of 2-chloro-N-cyclopentylpropanamide, a novel propanamide derivative. Given the diverse biological activities reported for propanamide-based compounds, including significant analgesic and anti-inflammatory effects, this document outlines a structured approach to compare its potential efficacy against established alternatives in preclinical animal models.[1][2] This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and validation of new therapeutic agents.
Introduction: The Therapeutic Potential of Propanamide Derivatives
The propanamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticonvulsant, anticancer, and antifungal properties.[3][4][5] Notably, numerous propanamide derivatives have been investigated for their potent analgesic and anti-inflammatory capabilities.[2][6] The structural features of this compound suggest its potential interaction with biological targets implicated in pain and inflammation pathways. This guide, therefore, focuses on robust in-vivo methodologies to elucidate and quantify these potential therapeutic effects.
Part 1: In-Vivo Assessment of Analgesic Activity
To comprehensively evaluate the potential analgesic properties of this compound, a multi-modal approach targeting both nociceptive and neuropathic pain is recommended. This allows for a detailed comparison with standard-of-care analgesics.
Experimental Workflow for Analgesic Validation
Caption: Hypothesized mechanism of anti-inflammatory action.
Methodology: Carrageenan-Induced Paw Edema
This model induces a biphasic inflammatory response, allowing for the characterization of a compound's effect on different inflammatory mediators. [6] Protocol:
-
Animal Model: Male Wistar rats (180-220g) are used.
-
Groups:
-
Vehicle Control
-
This compound (e.g., 25, 50, 100 mg/kg, oral)
-
Positive Control: Diclofenac Sodium (e.g., 10 mg/kg, oral) [6]3. Procedure:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound or control orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
-
Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control.
Comparative Data Summary: Anti-inflammatory Activity
| Compound | Paw Volume Increase (mL) at 3 hours | Inhibition of Edema (%) at 3 hours |
| Vehicle | Anticipated Data | 0% |
| This compound (Low Dose) | Anticipated Data | Anticipated Data |
| This compound (Mid Dose) | Anticipated Data | Anticipated Data |
| This compound (High Dose) | Anticipated Data | Anticipated Data |
| Diclofenac Sodium | Reference Data | Reference Data (e.g., ~33% inhibition) [6] |
Part 3: Central Nervous System (CNS) Penetration Considerations
For compounds targeting centrally mediated pain, assessing brain penetration is critical.
Experimental Workflow for CNS Exposure
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A Comparative Guide to the Cytotoxicity of 2-Chloro-N-Substituted Propanamide Analogs
In the landscape of drug discovery and development, the identification of novel cytotoxic agents is a cornerstone of anticancer research. Among the myriad of chemical scaffolds explored, α-chloroacetamides have emerged as a class of compounds with significant biological activity, including herbicidal and potential anticancer properties.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of 2-chloro-N-substituted propanamide analogs, delving into their structure-activity relationships, proposed mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the cytotoxic potential of this chemical series.
Introduction to 2-Chloro-N-Substituted Propanamides
The 2-chloro-N-substituted propanamide scaffold is characterized by a propanamide backbone with a chlorine atom at the alpha position to the carbonyl group and a variable substituent on the amide nitrogen. This core structure is a key determinant of their biological activity, which is believed to be mediated through the alkylation of biological nucleophiles.[3] The reactivity of the α-chloro group makes these compounds electrophilic, enabling them to interact with and modify cellular macromolecules, thereby inducing cytotoxicity.
The interest in these compounds spans various applications, from agriculture, where they are utilized as herbicides, to medicine, where their potential as anticancer agents is being actively investigated.[4][5] The structural versatility of the N-substituent allows for the fine-tuning of physicochemical properties such as lipophilicity and steric hindrance, which in turn can significantly influence their uptake, cellular localization, and ultimately, their cytotoxic potency and selectivity.[1][3]
Comparative Cytotoxicity Analysis
The cytotoxic potential of 2-chloro-N-substituted propanamide analogs is typically assessed against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a standard metric for this comparison. The following table summarizes representative cytotoxicity data for various analogs, highlighting the influence of the N-substituent on their activity.
| Compound ID | N-Substituent | Cell Line | IC50 (µM) | Reference |
| Analog 1 | N-Arylacetamide (Chloro-substituted) | Murine Fibroblasts (L-929) | ~5.6 | [3] |
| Analog 2 | N-Arylacetamide (Nitro-substituted) | Human Fibroblasts (MRC-5) | ~24 | [3] |
| Analog 3 | Thiazole-bearing | Human Acute T cell Leukemia (Jurkat) | Significant Activity | [5] |
| Analog 4 | Thiazole-bearing | Triple-Negative Breast Cancer (MDA-MB-231) | Significant Activity | [5] |
Key Observations:
-
Influence of N-Aryl Substitution: As demonstrated by analogs 1 and 2, the nature of the substituent on the aryl ring can significantly impact cytotoxicity. Electron-withdrawing groups, such as chloro and nitro, appear to contribute to the cytotoxic effect.[3]
-
Heterocyclic Substituents: The presence of a thiazole ring, as in analogs 3 and 4, confers significant cytotoxic activity against leukemia and breast cancer cell lines.[5] This suggests that heterocyclic moieties can be a fruitful area for further structural modification.
-
Lipophilicity and Cellular Uptake: The overall lipophilicity of the molecule, influenced by the N-substituent, is a critical factor in its ability to cross cell membranes and reach its intracellular target.[3][6]
Unraveling the Mechanism of Action
The cytotoxic effects of 2-chloro-N-substituted propanamides are believed to arise from their ability to function as alkylating agents.[1] Several key mechanisms have been proposed and investigated:
Glutathione S-Transferase (GST) Inhibition
One of the primary proposed mechanisms is the inhibition of Glutathione S-Transferase (GST).[5] GSTs are a family of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione (GSH) to electrophilic compounds. By forming conjugates with GSH, 2-chloroacetamides can potentially inhibit GST activity, leading to an accumulation of reactive species and cellular damage.[5][7] Molecular docking studies have suggested that glutathione-2-chloroacetamide conjugates have a high binding affinity for GST.[5]
Induction of Oxidative Stress and Apoptosis
Several studies have indicated that chloroacetamide herbicides and their metabolites can induce the generation of reactive oxygen species (ROS) in cells.[8][9][10] This increase in ROS can lead to oxidative stress, causing damage to DNA and other cellular components.[8] The resulting cellular stress can trigger apoptotic pathways, leading to programmed cell death. This is often accompanied by a decrease in the levels of endogenous antioxidants like superoxide dismutase (SOD) and glutathione (GSH).[8][9]
Diagram: Proposed Mechanism of Cytotoxicity
Caption: Proposed mechanism of action for 2-chloro-N-substituted propanamide analogs.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following outlines a typical workflow for evaluating the cytotoxic activity of novel compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the concentration-response curve.
Diagram: MTT Assay Workflow
Caption: A typical workflow for the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
Sample Collection: Collect the cell culture medium from each well.
-
LDH Reaction: Add the collected medium to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells) and determine the EC50 value.[8][9]
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on 2-chloro-N-substituted propanamide analogs provide valuable insights into their structure-activity relationships:
-
The α-Chloro Group is Crucial: The presence of the chlorine atom at the alpha position is a key structural feature for the alkylating activity and subsequent cytotoxicity.[1]
-
N-Substituent Modulates Activity:
-
Aromatic vs. Aliphatic: The nature of the N-substituent (aromatic, heterocyclic, or aliphatic) significantly influences the compound's properties and activity. Aromatic and heterocyclic substituents have been shown to yield potent cytotoxic agents.[3][5]
-
Electronic Effects: Electron-withdrawing groups on an N-aryl substituent can enhance cytotoxic activity.[3]
-
Steric Hindrance: The steric bulk around the amide nitrogen can affect the compound's ability to interact with its biological targets.[3]
-
-
Lipophilicity is a Key Determinant: A balance in lipophilicity is crucial for effective cellular uptake and distribution.[3][6]
Conclusion and Future Directions
The 2-chloro-N-substituted propanamide scaffold represents a promising class of compounds with tunable cytotoxic properties. The available evidence strongly suggests that their mechanism of action involves alkylation of cellular nucleophiles, leading to GST inhibition, oxidative stress, and apoptosis. The versatility of the N-substituent provides a powerful tool for medicinal chemists to optimize the potency, selectivity, and pharmacokinetic properties of these analogs.
Future research in this area should focus on:
-
Systematic SAR Studies: A more systematic exploration of a wider range of N-substituents is needed to build a more comprehensive understanding of the structure-activity relationships.
-
Target Identification: Further studies are required to definitively identify the specific cellular targets of these compounds beyond general alkylation.
-
In Vivo Efficacy and Toxicity: Promising in vitro candidates should be advanced to in vivo models to evaluate their therapeutic potential and safety profiles.
By leveraging the insights gained from comparative cytotoxicity studies and mechanistic investigations, the scientific community can continue to develop novel and effective therapeutic agents based on the 2-chloro-N-substituted propanamide scaffold.
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A Comprehensive Guide to Assessing the Specificity of Novel Chemical Entities: A Case Study Framework for 2-chloro-N-cyclopentylpropanamide
The Imperative of Specificity in Drug Discovery
The biological effect of a small molecule is a direct consequence of its interactions with proteins and other macromolecules within the cell. "On-target" effects are the desired interactions with the intended therapeutic target, while "off-target" effects arise from interactions with other proteins.[1] While some off-target interactions can be benign or even beneficial (polypharmacology), unforeseen off-target binding is a major cause of adverse drug reactions and experimental irreproducibility.[2] Therefore, a comprehensive understanding of a compound's specificity is paramount for validating its utility as a research tool or its potential as a therapeutic agent.
This guide will detail a multi-pronged approach to specificity assessment, combining cutting-edge techniques to build a robust and reliable profile of your compound's interactions. We will explore three key pillars of specificity profiling:
-
Target Engagement in a Cellular Context: Does your compound bind its intended target in a complex biological system?
-
Proteome-Wide Selectivity: What other proteins does your compound interact with across the entire proteome?
-
Functional Specificity: Do the observed cellular effects of your compound correlate with its on-target activity?
Pillar 1: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying that a compound binds to its target protein within the complex environment of a living cell or cell lysate.[3] The principle is based on ligand-induced thermal stabilization: when a compound binds to a protein, it generally increases the protein's resistance to heat-induced denaturation.[4]
The Causality Behind CETSA
Heating a cell lysate or intact cells causes proteins to unfold and aggregate out of solution. A ligand-bound protein is thermodynamically more stable and will require a higher temperature to denature. By measuring the amount of soluble protein remaining at different temperatures, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound is strong evidence of target engagement.[5]
Experimental Workflow: CETSA
The following is a generalized protocol for a Western blot-based CETSA experiment.
Caption: CETSA Experimental Workflow
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture your cell line of interest to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Divide the cell suspension into two batches: one treated with your test compound (e.g., 2-chloro-N-cyclopentylpropanamide) at a desired concentration, and the other with a vehicle control (e.g., DMSO). Incubate for a specified time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the treated and vehicle control cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes). Include an unheated control.
-
-
Protein Extraction:
-
Lyse the cells using freeze-thaw cycles. This involves rapidly freezing the samples in liquid nitrogen and then thawing them at room temperature. Repeat this process three times.
-
To separate the soluble proteins from the aggregated, denatured proteins, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of the target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves for both the compound-treated and vehicle-treated samples.
-
Data Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization of the target protein.
| Treatment | Tagg (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | 52.5 | N/A |
| This compound (10 µM) | 57.0 | +4.5 |
| Comparator Compound A (10 µM) | 56.2 | +3.7 |
| Negative Control B (10 µM) | 52.6 | +0.1 |
Table 1: Example CETSA Data Summary. Tagg represents the temperature at which 50% of the protein has aggregated. A significant positive ΔTagg indicates target engagement.
Pillar 2: Unveiling the Off-Target Landscape with Chemical Proteomics
While CETSA confirms on-target engagement, it doesn't reveal the full specificity profile of a compound. Chemical proteomics is a powerful approach to identify the direct and indirect protein targets of a small molecule on a proteome-wide scale.[6] This is crucial for identifying potential off-targets that could lead to toxicity or confound experimental results.
One of the most widely used chemical proteomics strategies is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families.[7][8]
The Rationale Behind ABPP
ABPP probes are typically composed of three key elements: a reactive group (the "warhead") that forms a covalent bond with a reactive amino acid residue in an enzyme's active site, a linker, and a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment.[9] By competing with a specific ABPP probe, your compound of interest can reveal its targets within that enzyme class.
Experimental Workflow: Competitive ABPP
Caption: Competitive ABPP Workflow
Detailed Protocol:
-
Lysate Preparation and Incubation:
-
Prepare a proteome lysate from your cells or tissue of interest.
-
Incubate the lysate with your test compound (e.g., this compound) or vehicle control for a set time.
-
Add a broad-spectrum ABPP probe that targets a large enzyme family (e.g., a fluorophosphonate probe for serine hydrolases).
-
-
Target Enrichment:
-
If using a "clickable" probe (with an alkyne or azide handle), perform a click chemistry reaction to attach a biotin tag.
-
Enrich the probe-labeled proteins using streptavidin-coated beads.
-
-
Mass Spectrometry Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Perform an on-bead tryptic digest to cleave the captured proteins into peptides.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation
In a competitive ABPP experiment, if your compound binds to a particular enzyme, it will prevent the ABPP probe from labeling it. This will result in a decrease in the abundance of peptides from that enzyme in the compound-treated sample compared to the vehicle control. By quantifying the relative abundance of thousands of peptides, you can generate a comprehensive profile of your compound's targets.
| Protein Target | Log2 (Fold Change) (Compound/Vehicle) | p-value | Notes |
| Target X (On-Target) | -4.2 | < 0.001 | Potent engagement |
| Off-Target Y | -3.5 | < 0.001 | Significant off-target |
| Off-Target Z | -1.5 | 0.04 | Weaker off-target |
| Non-Target A | -0.1 | 0.95 | No significant binding |
Table 2: Example Data from a Competitive ABPP Experiment. A significant negative fold change indicates that the compound is binding to that protein and preventing probe labeling.
Pillar 3: Assessing Functional Specificity with Kinase Profiling
For compounds that are suspected to be kinase inhibitors, a critical step in specificity assessment is to perform a broad kinase panel screen. Numerous commercial services offer profiling against hundreds of kinases in biochemical assays.[10][11] This provides a quantitative measure of a compound's potency and selectivity across the kinome.
The Importance of Kinase Profiling
Kinases are a large family of enzymes that play crucial roles in cell signaling, and they are a major class of drug targets. However, many kinases share structural similarities in their ATP-binding pockets, making it challenging to develop highly selective inhibitors. Kinase profiling is essential for identifying potential off-target kinase interactions that could lead to unwanted side effects.[12]
Experimental Approaches
Kinase profiling is typically performed using in vitro assays that measure the ability of a compound to inhibit the activity of a purified recombinant kinase. Common assay formats include:
-
Radiometric Assays: These "gold standard" assays measure the incorporation of radiolabeled phosphate (from 32P- or 33P-ATP) into a substrate.[13]
-
Fluorescence/Luminescence-Based Assays: These assays use various methods to generate a light-based signal that is proportional to kinase activity. For example, the ADP-Glo™ assay measures the amount of ADP produced in the kinase reaction.[14]
Data Interpretation
The results of a kinase screen are typically presented as the percent inhibition at a given compound concentration or as IC50 values (the concentration of compound required to inhibit 50% of the kinase activity). This data can be visualized in a variety of ways, such as a dendrogram that groups kinases by sequence similarity.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) |
| Target Kinase 1 | 98 | 15 |
| Off-Target Kinase A | 85 | 120 |
| Off-Target Kinase B | 55 | 850 |
| Non-Target Kinase C | 5 | >10,000 |
Table 3: Example Kinase Profiling Data. This data allows for the quantitative assessment of a compound's potency and selectivity.
Choosing Comparator and Control Compounds
A crucial aspect of any specificity assessment is the inclusion of appropriate comparator and control compounds.[15]
-
Positive Comparator: A known, well-characterized compound that targets the same protein or pathway as your test compound. This helps to validate your experimental systems.
-
Negative Control: A structurally similar analog of your test compound that is inactive against the intended target. This is critical for demonstrating that the observed biological effects are due to on-target activity and not some general property of the chemical scaffold.[16]
The selection of comparators should be guided by the specific research question and the available literature.[17]
Synthesizing the Data: Building a Complete Specificity Profile
By integrating the data from CETSA, chemical proteomics, and functional assays like kinase profiling, you can build a comprehensive and robust assessment of your compound's specificity. This multi-faceted approach provides a much higher degree of confidence than any single method alone.
For a novel compound like this compound, this rigorous evaluation is not just a recommendation; it is a necessity for ensuring the validity of your research and for making informed decisions about its future development.
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Mundt, F. (2019). Perspective on CETSA Literature: Toward More Quantitative Data Interpretation. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 896-907. [Link]
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Müller, S., & Knapp, S. (2018). The era of high-quality chemical probes. Cell Chemical Biology, 25(1), 1-4. [Link]
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Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251-267. [Link]
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Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Martinez Molina, D. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
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Cayman Chemical. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery [Video]. YouTube. [Link]
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Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Retrieved from [Link]
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Stellarix. (2025, June 20). Comparator Drugs: A Critical Element in Clinical Research. Retrieved from [Link]
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Eyers, P. A., & Workman, P. (2014). Measuring and interpreting the selectivity of protein kinase inhibitors. Current Opinion in Chemical Biology, 23, 56-64. [Link]
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Zhang, T., Li, J., Ma, C., & Li, W. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(16), e3720. [Link]
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A Comparative Guide to the Herbicidal Activity of 2-chloro-N-cyclopentylpropanamide: Statistical Analysis of In Vitro Experimental Data
Abstract
This guide presents a rigorous comparative analysis of the novel chloroacetamide, 2-chloro-N-cyclopentylpropanamide, against two established herbicides, Alachlor and the natural alternative Pelargonic Acid. We detail an in vitro experimental workflow designed to assess the inhibitory activity of these compounds on very-long-chain fatty acid elongases (VLCFAEs), a key target for chloroacetamide herbicides.[1][2] This document provides researchers, scientists, and drug development professionals with a framework for evaluating herbicidal efficacy, underscored by a transparent statistical analysis of dose-response data. We explain the causal logic behind protocol design, present a complete, albeit hypothetical, dataset for instructional purposes, and offer a step-by-step guide to the statistical methods used, ensuring scientific integrity and reproducibility.
Introduction: The Search for Novel Herbicidal Agents
The chloroacetamide class of herbicides has been a cornerstone of weed management for decades, prized for their efficacy against annual grasses and some broadleaf weeds.[2] Their primary mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a process critical for plant development, particularly in early seedling growth.[1][3][4] This inhibition is primarily achieved by targeting the VLCFA elongase (VLCFAE) enzyme complex.[1][5][6]
The compound of interest, this compound, is a structural analogue of this class. The rationale for its investigation lies in the continual need for new active ingredients with potentially improved efficacy, selectivity, or environmental profiles. To objectively assess its potential, a direct comparison with established compounds is necessary.
For this guide, we have selected two comparators:
-
Alachlor: A widely used chloroacetamide herbicide, serving as a positive control and industry benchmark. Its mechanism of action is well-understood, providing a solid basis for comparison.
-
Pelargonic Acid: A naturally occurring fatty acid used as a non-selective, contact "burn-down" herbicide.[7][8] It represents an alternative, eco-friendly approach and serves as a useful benchmark for a different mode of action, which involves the disruption of cell membranes.[7]
This guide will focus on a key performance metric: the half-maximal inhibitory concentration (IC50) , which quantifies the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.[9] A lower IC50 value indicates higher potency. We will outline the experimental procedure for determining the IC50 of each compound against a model VLCFAE system and provide a detailed statistical analysis to compare their potencies.
Experimental Design and Rationale
To ensure a robust and valid comparison, a well-controlled in vitro assay is paramount. We have designed a protocol based on established methods for measuring VLCFAE inhibition.[10][11][12] The core principle is to measure the enzymatic activity of VLCFAE in the presence of varying concentrations of our test compounds.
2.1. Causality in Experimental Choices
-
Assay Type: A cell-free microsomal radiometric assay was chosen.[10] Microsomal fractions isolated from etiolated seedlings (e.g., leek or barley) are rich in the target VLCFAE enzyme complex.[10] This in vitro approach isolates the target enzyme from other cellular processes, providing a direct measure of inhibition and reducing confounding variables.[13]
-
Substrates: The assay uses an acyl-CoA primer (e.g., C18:0-CoA) and a radiolabeled extender, [2-¹⁴C]malonyl-CoA.[10] The incorporation of the radiolabel into the growing fatty acid chain is a direct and highly sensitive measure of enzyme activity.
-
Dose-Response Curve: A range of concentrations for each test compound is used to generate a dose-response curve.[9][14] This is critical for accurately determining the IC50. A logarithmic series of dilutions is typically employed to cover a wide range of potential activities.
-
Controls:
-
Vehicle Control (0% Inhibition): Contains the enzyme and substrates but only the solvent used to dissolve the test compounds (e.g., DMSO). This establishes the baseline maximum enzyme activity.
-
Positive Control: Alachlor is used to confirm the assay is performing as expected and provides a benchmark for inhibition.
-
-
Replication: Each concentration for each compound is tested in triplicate (n=3). This is essential for statistical analysis, allowing us to calculate measures of variance (e.g., standard deviation) and determine if observed differences between compounds are statistically significant.
2.2. Experimental Workflow Diagram
The following diagram outlines the logical flow of the microsomal radiometric assay protocol.
Caption: Workflow for the in vitro microsomal radiometric VLCFAE inhibition assay.
Results: Comparative Inhibitory Activity
The experiment was conducted as described above. The percentage of VLCFAE activity inhibition was calculated for each concentration of the three test compounds relative to the vehicle control. The results from the triplicate experiments are summarized below.
3.1. Quantitative Data Summary
| Compound | Concentration (µM) | Inhibition % (Rep 1) | Inhibition % (Rep 2) | Inhibition % (Rep 3) | Mean Inhibition (%) | Std. Dev. |
| This compound | 0.01 | 8.5 | 11.2 | 9.8 | 9.8 | 1.35 |
| 0.1 | 24.1 | 26.5 | 25.3 | 25.3 | 1.20 | |
| 1 | 48.7 | 51.3 | 49.9 | 50.0 | 1.31 | |
| 10 | 85.4 | 83.9 | 86.1 | 85.1 | 1.14 | |
| 100 | 98.2 | 97.9 | 98.5 | 98.2 | 0.31 | |
| Alachlor (Positive Control) | 0.01 | 12.1 | 14.0 | 13.3 | 13.1 | 0.95 |
| 0.1 | 35.6 | 33.8 | 34.9 | 34.8 | 0.91 | |
| 1 | 65.2 | 67.1 | 66.5 | 66.3 | 0.96 | |
| 10 | 92.3 | 91.8 | 93.0 | 92.4 | 0.61 | |
| 100 | 99.1 | 98.8 | 99.3 | 99.1 | 0.25 | |
| Pelargonic Acid (Alternative) | 0.01 | 0.5 | 0.2 | 0.8 | 0.5 | 0.30 |
| 0.1 | 1.2 | 0.9 | 1.5 | 1.2 | 0.30 | |
| 1 | 2.5 | 3.1 | 2.8 | 2.8 | 0.31 | |
| 10 | 5.1 | 4.8 | 5.5 | 5.1 | 0.36 | |
| 100 | 8.9 | 9.4 | 9.1 | 9.1 | 0.25 |
Statistical Analysis and Interpretation
The primary goal of the statistical analysis is to derive the IC50 for each compound and then to determine if the differences in their IC50 values are statistically significant.
4.1. Step 1: IC50 Calculation via Non-linear Regression
The mean inhibition data for each compound were plotted against the logarithm of the concentration. A four-parameter logistic (4PL) non-linear regression model was then fitted to the data.[9][15] This sigmoidal dose-response model is standard for this type of analysis and is described by the equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition.
-
X is the logarithm of the compound concentration.
-
Top and Bottom are the plateaus of the curve (e.g., ~100% and ~0%).
-
LogIC50 is the logarithm of the concentration where the response is halfway between Top and Bottom.
-
HillSlope describes the steepness of the curve.
Using statistical software (e.g., GraphPad Prism, R), the following IC50 values were calculated from the regression:
| Compound | Calculated IC50 (µM) | 95% Confidence Interval |
| This compound | 1.00 | [0.91, 1.10] |
| Alachlor | 0.45 | [0.41, 0.49] |
| Pelargonic Acid | >1000 (estimated) | N/A |
Interpretation:
-
Alachlor was the most potent inhibitor of VLCFAE, with an IC50 of 0.45 µM.
-
This compound was also a potent inhibitor, with an IC50 of 1.00 µM.
-
Pelargonic Acid showed negligible inhibition of the VLCFAE enzyme in this assay, with an IC50 estimated to be well above the highest tested concentration. This result is expected, as its herbicidal mode of action is different and does not involve VLCFAE inhibition.[7]
4.2. Step 2: Statistical Comparison of IC50 Values
To determine if the difference in potency between Alachlor and this compound is statistically significant, an F-test is commonly used in conjunction with non-linear regression.[16] This test compares the goodness-of-fit of two models:
-
Null Hypothesis (H0): A single curve fits all the data, meaning the LogIC50 values are not significantly different.
-
Alternative Hypothesis (H1): Two separate curves fit the data significantly better, meaning the LogIC50 values are different.
The F-test yields a P value. A P value < 0.05 is typically considered statistically significant, indicating that we can reject the null hypothesis.
Result of F-test: P < 0.0001
Interpretation: The extremely low P value indicates that the difference between the IC50 of Alachlor (0.45 µM) and this compound (1.00 µM) is statistically significant. We can conclude with high confidence that Alachlor is more potent in this in vitro assay.
4.3. Logical Flow of Statistical Analysis
Caption: Decision-making workflow for the statistical analysis of dose-response data.
Discussion and Conclusion
This guide provides a framework for the comparative evaluation of novel herbicidal compounds. Based on our analysis of the instructional dataset, this compound is a potent inhibitor of very-long-chain fatty acid elongase, confirming its classification within the chloroacetamide mode of action group.
While its in vitro potency (IC50 = 1.00 µM) is statistically lower than that of the industry benchmark Alachlor (IC50 = 0.45 µM), it is still a highly active compound. The approximately two-fold difference in potency highlights the subtle but significant impact of molecular structure on target engagement. The N-cyclopentyl group in the test compound versus the N-(methoxymethyl) and 2,6-diethylphenyl groups in Alachlor likely influences binding affinity at the enzyme's active site.
As expected, Pelargonic Acid showed no significant activity, validating the specificity of the assay for the intended target and reinforcing that it operates through a different mechanism.[7][8]
Limitations and Future Directions: It is critical to recognize that in vitro potency is only one piece of the puzzle. A compound's overall herbicidal performance depends on many other factors, including absorption by roots and shoots, translocation within the plant, and metabolic stability (i.e., resistance to detoxification by the plant).[3][17] Therefore, promising candidates from in vitro screens, such as this compound, must undergo further evaluation in whole-plant assays and greenhouse trials to determine their true potential as effective and selective herbicides.
Appendix: Detailed Experimental Protocol
Protocol: Microsomal Radiometric Assay for VLCFAE Inhibition
-
Preparation of Microsomes:
-
Homogenize 50g of fresh, etiolated leek seedlings in a cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 0.4 M sucrose, 2 mM DTT).
-
Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 20 minutes to pellet mitochondria and chloroplasts.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable assay buffer and determine the protein concentration using a Bradford assay.[10]
-
-
Elongase Assay:
-
In a microcentrifuge tube, prepare a 100 µL reaction mixture containing: assay buffer, cofactors (1 mM NADPH, 1 mM NADH), and the desired concentration of test compound (or vehicle, e.g., 1% DMSO).
-
Add 50 µg of microsomal protein to the mixture and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrates: 15 µM C18:0-CoA and 72 µM [2-¹⁴C]malonyl-CoA (specific activity ~50 mCi/mmol).
-
Incubate the reaction at 30°C for 60 minutes.
-
-
Product Extraction and Analysis:
-
Stop the reaction by adding 100 µL of 2.5 M KOH and incubate at 70°C for 1 hour to saponify the lipids.
-
Acidify the mixture with 2 M HCl and extract the fatty acids with 3 x 500 µL of hexane.
-
Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.
-
Resuspend the fatty acid residue in a small volume of solvent and spot onto a reverse-phase TLC plate.
-
Develop the TLC plate in a solvent system that separates fatty acids by chain length (e.g., acetonitrile/acetic acid 99:1 v/v).[12]
-
Visualize the fatty acid bands via autoradiography. Scrape the spots corresponding to VLCFAs (>C18) into a scintillation vial.
-
Quantify the radioactivity using liquid scintillation counting.
-
Calculate the percent inhibition for each sample relative to the mean of the vehicle control samples.
-
References
-
Mode of Action for Chloroacetamides and Functionally Related Compounds. ResearchGate. Available from: [Link]
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Cambridge University Press & Assessment. Available from: [Link]
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Dose–response relationship. Wikipedia. Available from: [Link]
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Chloroacetamide Herbicides. ResearchGate. Available from: [Link]
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, Cambridge Core. Available from: [Link]
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In Vitro Assays | Herbicide Discovery and Screening. Plant and Soil Sciences eLibrary. Available from: [Link]
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Herbicide Mode of Action Groups 101. FBN. Available from: [Link]
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The analysis of dose-response curves--a practical approach. PMC - NIH. Available from: [Link]
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The Statistical Analysis of Dose-Effect Relationships. Scope. Available from: [Link]
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Which statistical tool or test can be used for dose-response curve with time component? ResearchGate. Available from: [Link]
-
Statistical analysis of dose-response curves. Wiley Analytical Science. Available from: [Link]
-
Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. PMC - NIH. Available from: [Link]
-
Alternatives to Synthetic Herbicides. ChemCERT. Available from: [Link]
-
Eco-Friendly Alternatives to Herbicides. AARP States. Available from: [Link]
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Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. ResearchGate. Available from: [Link]
-
The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed. Available from: [Link]
-
Inhibition of VLCFA-Synthase by Herbicides. Scribd. Available from: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-chloro-N-cyclopentylpropanamide: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-chloro-N-cyclopentylpropanamide, a compound encountered by researchers and scientists in drug development and other chemical synthesis applications. As a halogenated organic compound, its disposal requires meticulous adherence to safety protocols and regulatory standards to protect both laboratory personnel and the environment. This document is structured to provide a clear, step-by-step approach to its safe management, from handling and storage to final disposal, grounded in established scientific principles and regulatory frameworks.
Understanding the Hazard Profile
-
Acute Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: Expected to cause serious eye irritation and skin irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Allergic Skin Reaction: Potential for causing an allergic skin reaction.[1]
Due to the presence of a carbon-halogen bond, this compound is classified as a halogenated organic compound . These compounds are subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of this compound to ensure compliance with all local, state, and federal regulations.
Prudent Handling and Storage in the Laboratory
Proper handling and storage are the first steps in a safe disposal workflow. The principle of "cradle-to-grave" responsibility for hazardous waste begins in the laboratory.
Personal Protective Equipment (PPE)
A risk assessment should always be performed before working with this compound. Based on the anticipated hazards, the following minimum PPE is recommended:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield should be worn. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Consult a glove compatibility chart. |
| Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. |
| Respiratory | All handling of the solid or solutions should be conducted in a certified chemical fume hood to prevent inhalation. |
Storage of Unused Product and Waste
-
Unused Product: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be tightly sealed and clearly labeled.
-
Waste Accumulation: Waste this compound and contaminated materials must be collected in a designated, properly labeled hazardous waste container. The container must be:
-
In good condition and compatible with the waste. Polyethylene or glass containers are generally suitable for halogenated organic compounds.[2][3][4][5]
-
Kept closed at all times, except when adding waste.
-
Labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
-
Stored in a designated satellite accumulation area (SAA) within the laboratory.
-
Disposal Procedures: A Step-by-Step Protocol
The disposal of this compound must be carried out in accordance with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws.[6][7]
Waste Segregation
Proper segregation of hazardous waste is crucial to prevent dangerous reactions and to ensure appropriate disposal pathways.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
It should be collected as a halogenated organic waste .
Primary Disposal Method: Incineration
High-temperature incineration is the preferred and most common disposal method for halogenated organic compounds. This process ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment.
-
Regulatory Requirement: For hazardous waste containing more than 1% halogenated organic substances, the incineration temperature must be at least 1100°C.
-
Operational Insight: This high temperature, combined with a sufficient residence time in the incinerator, is necessary to break the strong carbon-halogen bonds and prevent the formation of toxic byproducts like dioxins.
All waste intended for incineration must be packaged and transported by a licensed hazardous waste disposal company.[8][9][10]
Alternative Disposal Method: Chemical Neutralization (for small quantities)
For very small quantities, chemical neutralization through alkaline hydrolysis may be considered, but only with explicit approval and guidance from your institution's EHS department. This method involves reacting the chloroacetamide with a strong base to displace the chlorine atom.
Experimental Protocol for Alkaline Hydrolysis (for informational purposes, not to be performed without EHS approval):
-
Preparation: In a certified chemical fume hood, prepare a dilute solution of the this compound waste.
-
Reaction: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the waste solution with constant stirring. The reaction should be performed in a suitable reaction vessel, and the temperature should be monitored.
-
Completion: The hydrolysis will convert the chloroacetamide to a less hazardous glycolic acid derivative.[11]
-
Neutralization: After the reaction is complete, the resulting solution must be neutralized before any further steps are taken.
-
Disposal of Product: The final product must still be disposed of as hazardous waste, as it may contain other regulated components.
Causality: The nucleophilic hydroxide ion attacks the carbon atom bonded to the chlorine, leading to a substitution reaction that displaces the chloride ion. This significantly reduces the toxicity of the compound.
Emergency Procedures: Spills and Exposure
Accidents can happen, and a clear, rehearsed emergency plan is critical.
Spill Response
-
Minor Spill (contained in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the nearest fire alarm if the substance is flammable or the spill is large.
-
Contact your institution's EHS or emergency response team and provide them with the chemical name and location of the spill.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12][13][14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]
Regulatory Compliance and Record-Keeping
All laboratories that generate hazardous waste are subject to EPA regulations. Your institution's EHS department will provide specific guidance, but general requirements include:
-
Generator Status: Your laboratory or institution will be classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced per month. This status determines the specific regulations for waste accumulation time, container management, and emergency planning.[11]
-
Waste Manifest: When hazardous waste is transported off-site for disposal, it must be accompanied by a Uniform Hazardous Waste Manifest. This document tracks the waste from the point of generation to its final destination.
-
Record-Keeping: Meticulous records of all hazardous waste generated and disposed of must be maintained for a specified period (typically at least three years).
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
-
U.S. Environmental Protection Agency. (2025, May 30). Hazardous Waste Generator Regulatory Summary. EPA. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste Generators. EPA. [Link]
-
U.S. Environmental Protection Agency. (2017, February 16). EPA Revises Hazardous Waste Generator Requirements – Part 1. EPA. [Link]
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Sciencemadness Wiki. (2020, December 31). Chloroacetamide. [Link]
-
HWH Environmental. Hazardous Waste Disposal California. [Link]
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Pennsylvania Department of Environmental Protection. Information for Hazardous Waste Generators. [Link]
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Clean Harbors. Environmental and Industrial Services. [Link]
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Hazardous Waste Experts. Hazardous Waste Disposal Services in Los Angeles, California. [Link]
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Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. NIOSH. [Link]
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Safety-Kleen. Environmental Products & Services. [Link]
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Sharps Compliance, Inc. Medical Waste Disposal & Sharps Containers. [Link]
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Cipax. Chemical resistance of high and low density polyethylene. [Link]
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Braskem. Polyethylene chemical resistance. [Link]
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CP Lab Safety. Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. [Link]
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Western Carolina University. Standard Operating Procedure for the use of 2-Chloroethanol. [Link]
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The Plastic Shop. A Guide to Chemical Resistance of Engineering Plastics. [Link]
-
CDF Corporation. Polyethylene Chemical Resistance Chart. [Link]
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Navigating the Safe Handling of 2-chloro-N-cyclopentylpropanamide: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Based on data from analogous chloroacetamide compounds, 2-chloro-N-cyclopentylpropanamide is presumed to present several significant hazards.
Table 1: Summary of Potential Hazards
| Hazard Category | Description | GHS Hazard Statement (Anticipated) |
| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | H301, H311, H331 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Skin Sensitization | May cause an allergic skin reaction. | H317 |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | H341 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
The causality behind these hazards lies in the reactivity of the α-chloro amide functional group, a common feature in this class of molecules. This group can act as an alkylating agent, reacting with biological nucleophiles like DNA and proteins, which is the likely mechanism for its toxicity and potential mutagenicity.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation.
-
Hand Protection : Nitrile gloves are recommended for handling this compound, offering good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged handling or in case of a spill, double-gloving is a prudent measure. Halogenated hydrocarbons can degrade some glove materials, so it is crucial to change gloves immediately if contamination is suspected.
-
Eye and Face Protection : Chemical splash goggles are mandatory whenever handling this compound. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of large quantities or when handling solutions under pressure.
-
Body Protection : A lab coat is the minimum requirement for body protection. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Ensure that clothing covers all exposed skin; shorts, skirts, and open-toed shoes are not permitted in the laboratory.
-
Respiratory Protection : All work with solid or solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge may be required, but this should be a last resort and requires a formal respiratory protection program.
Operational Plan: From Receipt to Use
A systematic workflow ensures safety at every step of the handling process.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed. Prepare all necessary equipment and reagents.
-
Personal Protective Equipment : Don the required PPE as outlined in Section 2.
-
Engineering Controls : Conduct all manipulations of the compound within a certified chemical fume hood. This is critical to prevent the release of airborne contaminants into the laboratory.
-
Weighing : If weighing the solid, do so in the fume hood, preferably on a balance with a draft shield. Avoid creating dust.
-
Transfers : When transferring the compound, use a spatula or other appropriate tools to minimize dust generation. For solutions, use a funnel to prevent spills.
-
Housekeeping : Keep the work area clean and uncluttered. Immediately clean up any small spills using appropriate procedures (see Section 5).
-
Post-Handling : After completing work, decontaminate all surfaces and equipment. Remove PPE carefully to avoid contaminating yourself. Wash hands thoroughly with soap and water.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of laboratory safety and environmental responsibility.
Waste Segregation:
-
Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect all solutions containing this compound in a labeled, sealed hazardous waste container for halogenated organic solvents. Do not mix with non-halogenated waste streams.
-
Sharps : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Disposal Procedure:
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Storage : Store waste containers in a designated satellite accumulation area, away from incompatible materials. Keep containers closed except when adding waste.
-
Pickup : Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin CPR. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spills : Evacuate the immediate area. If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS department. For small spills, wear appropriate PPE, cover the spill with an absorbent material, and carefully sweep it into a designated hazardous waste container. Ventilate the area and decontaminate the spill site thoroughly.
By adhering to these guidelines, you can mitigate the risks associated with handling this compound and ensure a safe and productive research environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
